Sodium levulinate
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
19856-23-6 |
|---|---|
Molekularformel |
C5H8NaO3 |
Molekulargewicht |
139.10 g/mol |
IUPAC-Name |
sodium;4-oxopentanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-4(6)2-3-5(7)8;/h2-3H2,1H3,(H,7,8); |
InChI-Schlüssel |
LKYPRMXIEUMQOV-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)[O-].[Na+] |
Isomerische SMILES |
CC(=O)CCC(=O)[O-].[Na+] |
Kanonische SMILES |
CC(=O)CCC(=O)O.[Na] |
Andere CAS-Nummern |
19856-23-6 |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
123-76-2 (Parent) |
Herkunft des Produkts |
United States |
Foundational & Exploratory
mechanism of antimicrobial action of sodium levulinate
An In-depth Technical Guide to the Antimicrobial Mechanism of Sodium Levulinate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the sodium salt of levulinic acid, is a bio-based compound increasingly utilized as a preservative and skin-conditioning agent in the food and cosmetic industries. Its efficacy stems from a broad-spectrum antimicrobial activity against a range of bacteria and fungi. This technical guide provides a detailed exploration of the core mechanisms underlying its antimicrobial action, supported by quantitative data, detailed experimental protocols for mechanism-of-action studies, and visual diagrams of the key pathways and workflows. The primary mechanisms involve the disruption of cell membrane integrity and the induction of cytoplasmic acidification, leading to a collapse of cellular homeostasis and eventual cell death.
Core Antimicrobial Mechanisms of Action
The antimicrobial effect of this compound is primarily attributed to its parent molecule, levulinic acid, an organic acid. The prevailing scientific understanding points to a multi-faceted mechanism that targets fundamental microbial processes.
Disruption of Cell Membrane Integrity
The primary mode of action is the disruption of the microbial cell membrane.[1] Undissociated levulinic acid, being lipophilic, can easily penetrate the lipid bilayer of the microbial cell membrane. Once inside the cytoplasm, the higher pH causes the acid to dissociate, releasing protons (H⁺) and the levulinate anion. This process is believed to disrupt the membrane in several ways:
-
Increased Permeability: The accumulation of anions and changes in the transmembrane proton gradient can compromise the structural integrity of the membrane, leading to increased permeability.[2] This allows for the leakage of essential intracellular components, such as ions (e.g., K⁺), metabolites, proteins, and nucleic acids, ultimately leading to cell lysis.[3]
-
Dissipation of Proton Motive Force (PMF): The influx of protons disrupts the established proton gradient across the cytoplasmic membrane. This gradient is essential for the proton motive force, which drives critical cellular processes including ATP synthesis, nutrient transport, and flagellar motion. The collapse of the PMF effectively cripples the cell's energy production and transport systems.
Cytoplasmic Acidification
As the undissociated levulinic acid enters the near-neutral pH of the cytoplasm, it dissociates and releases protons, leading to a rapid decrease in the intracellular pH (pHi).[4] Microbial cells must maintain a tightly regulated pHi for optimal enzymatic function and protein stability.[5] The acidification of the cytoplasm has several detrimental effects:
-
Enzyme Inhibition: Most cellular enzymes have a narrow optimal pH range. A significant drop in pHi can lead to the denaturation of critical proteins and enzymes, inhibiting metabolic pathways essential for growth and survival.[6]
-
DNA and Protein Damage: An acidic intracellular environment can promote damage to sensitive macromolecules, including DNA and proteins, further compromising cellular function.
Synergistic Activity with Surfactants
The antimicrobial efficacy of levulinic acid is significantly enhanced when used in combination with surfactants like sodium dodecyl sulfate (B86663) (SDS).[7][8] SDS, an anionic surfactant, is believed to destabilize the outer membrane of Gram-negative bacteria and the cell wall of Gram-positive bacteria, thereby increasing the permeability and facilitating the entry of levulinic acid into the cell.[9] This synergistic relationship allows for greater antimicrobial effect at lower concentrations of both compounds.[7] A study on Staphylococcus aureus biofilms revealed that SDS was the major contributor to the antibacterial efficacy of the combination, primarily affecting genes related to cell surface proteins, virulence factors, and adhesins.[9]
Other Postulated Mechanisms
-
Inhibition of DNA and Protein Synthesis: While direct inhibition of the replication or translation machinery has not been definitively demonstrated for levulinic acid, the downstream effects of cytoplasmic acidification and metabolic collapse would invariably lead to the cessation of DNA and protein synthesis. Transcriptomic analysis of S. aureus treated with a combination of levulinic acid and SDS showed downregulation of genes responsible for cell surface proteins and capsular polysaccharides.[9]
-
DNA Gyrase Inhibition: Some literature suggests that organic acids may inhibit DNA gyrase, an essential enzyme for DNA replication. However, extensive searches for direct experimental evidence of levulinic acid or this compound inhibiting DNA gyrase have not yielded conclusive results. This mechanism is well-established for other classes of antibiotics, such as quinolones, but is not considered a primary mechanism for this compound based on current data.[7][10]
Quantitative Antimicrobial Efficacy Data
The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Levulinic Acid and Sodium Dodecyl Sulfate against Staphylococcus aureus
| Compound | Microorganism | MIC (mg/mL) | MIC (mM) | Source |
| Levulinic Acid (LVA) | Staphylococcus aureus | 3.125 | ~26.9 | [9] |
| Sodium Dodecyl Sulfate (SDS) | Staphylococcus aureus | 0.039 | ~0.135 | [9] |
Table 2: Efficacy of Levulinic Acid (LVA) in Combination with Sodium Dodecyl Sulfate (SDS) against Pathogenic Biofilms
| Treatment | Microorganism | Log Reduction (CFU/coupon) | Contact Time | Source |
| 3% LVA + 2% SDS | Listeria monocytogenes Biofilm | >6.9 | 10 min | [8] |
| 3% LVA + 2% SDS | Salmonella Typhimurium Biofilm | >6.9 | 10 min | [8] |
| 3% LVA + 2% SDS | Shiga toxin-producing E. coli Biofilm | >6.9 | 10 min | [8] |
Note on Antifungal Activity: Levulinic acid is reported to be effective against fungi such as Aspergillus niger and Penicillium spp., though specific MIC values are not consistently available in the reviewed literature.[2] One study noted that Aspergillus niger showed weak susceptibility to some essential oils, highlighting the need for specific testing for each antifungal agent.[3]
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the antimicrobial mechanism of this compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of this compound that inhibits microbial growth.
Materials:
-
96-well sterile microtiter plates
-
This compound stock solution (e.g., 50 mg/mL, filter-sterilized)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in log-phase growth
-
Sterile diluent (broth or saline)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Inoculum: Grow the target microorganism in broth to the mid-logarithmic phase. Adjust the turbidity of the culture with sterile diluent to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Prepare Dilution Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first column of wells. Mix thoroughly by pipetting up and down. Transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the desired final concentration, discarding 100 µL from the last column.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except for the sterility control well). This brings the final volume in each well to 200 µL and halves the concentration of the antimicrobial agent.
-
Controls: Include a positive control (wells with inoculum but no antimicrobial) and a negative/sterility control (wells with broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for E. coli and S. aureus, 35°C for C. albicans) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol: Assessment of Cell Membrane Permeability using Fluorescent Dyes
This protocol uses membrane-impermeable fluorescent dyes like Propidium Iodide (PI) or SYTOX Green, which can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids.
Materials:
-
Microbial culture in log-phase growth
-
This compound solution (at MIC and supra-MIC concentrations)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) or SYTOX Green stock solution
-
Fluorometer or fluorescence microscope
-
Black-walled, clear-bottom 96-well plates (for fluorometer)
Procedure:
-
Prepare Cells: Grow the microbial culture to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a standardized OD.
-
Treatment: Aliquot the cell suspension into the wells of the microplate. Add this compound to achieve the desired final concentrations (e.g., 1x MIC, 2x MIC). Include an untreated control (cells in PBS only) and a positive control for maximal permeabilization (e.g., cells treated with 70% isopropanol).
-
Dye Addition: Add the fluorescent dye to each well at the manufacturer's recommended final concentration (e.g., 1-5 µM for SYTOX Green).
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Measurement:
-
Fluorometer: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~504/523 nm for SYTOX Green; ~535/617 nm for PI). An increase in fluorescence relative to the untreated control indicates membrane damage.
-
Fluorescence Microscope: Place a small volume of the cell suspension on a microscope slide. Observe the cells using the appropriate filter sets. Count the percentage of fluorescent (damaged) versus non-fluorescent (intact) cells.[11]
-
Protocol: Measurement of Intracellular pH (pHi)
This protocol uses a pH-sensitive, ratiometric fluorescent dye, such as BCECF-AM or a genetically encoded pHluorin, to measure changes in the internal pH of microbial cells upon exposure to this compound.
Materials:
-
Microbial culture expressing a ratiometric pH-sensitive protein (e.g., pHluorin) or cells to be loaded with a dye.
-
BCECF-AM stock solution (for dye loading method).
-
Buffers of known pH for calibration (e.g., citrate-phosphate buffers from pH 5.0 to 8.5).
-
Ionophores (e.g., valinomycin (B1682140) and nigericin) for calibration.
-
This compound solution.
-
Fluorescence spectrophotometer or microscope capable of ratiometric imaging.
Procedure:
-
Cell Preparation: Grow the microbial culture to mid-log phase. Harvest by centrifugation, wash, and resuspend in a suitable buffer (e.g., HEPES buffer). If using BCECF-AM, incubate the cells with the dye to allow it to enter the cells and be cleaved into its fluorescent form by intracellular esterases.
-
Calibration Curve: To create a calibration curve, resuspend aliquots of the prepared cells in buffers of known pH. Add the ionophores valinomycin and nigericin (B1684572) to equilibrate the intracellular and extracellular pH.[4] Measure the ratio of fluorescence emission at two different excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) for each known pH value. Plot the fluorescence ratio against pH to generate the standard curve.
-
pHi Measurement: Resuspend a fresh aliquot of prepared cells in the experimental buffer (e.g., at pH 7.4).
-
Treatment and Monitoring: Place the cell suspension in the fluorometer or on the microscope stage. Record a baseline fluorescence ratio. Inject the this compound solution to achieve the desired final concentration and continuously monitor the change in the fluorescence ratio over time.
-
Data Analysis: Convert the measured fluorescence ratios to pHi values using the calibration curve. A decrease in the calculated pHi following the addition of this compound demonstrates cytoplasmic acidification.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and experimental processes described in this guide.
References
- 1. Transcriptomic Analysis of Escherichia coli O157:H7 and K-12 Cultures Exposed to Inorganic and Organic Acids in Stationary Phase Reveals Acidulant- and Strain-Specific Acid Tolerance Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One of the significant applications of levulinic acid is its antimicrobial activity - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 3. Novel Antifungal Agents and Their Activity against Aspergillus Species [mdpi.com]
- 4. Frontiers | Compartment-specific pH monitoring in Bacillus subtilis using fluorescent sensor proteins: a tool to analyze the antibacterial effect of weak organic acids [frontiersin.org]
- 5. stratech.co.uk [stratech.co.uk]
- 6. rsc.org [rsc.org]
- 7. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Noninvasive Measurement of Bacterial Intracellular pH [research.amanote.com]
- 9. Studying Intracellular pH of Bacteria with Fluorescent Tools | CHIMIA [chimia.ch]
- 10. biorxiv.org [biorxiv.org]
- 11. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Sodium Levulinate for Formulation
For Researchers, Scientists, and Drug Development Professionals
Sodium levulinate, the sodium salt of levulinic acid, is a naturally derived ingredient increasingly utilized in pharmaceutical and cosmetic formulations. Sourced from renewable resources like corn or sugarcane, it is recognized for its role as a skin-conditioning agent and a preservative. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for its effective application in product development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical characteristics of this compound is fundamental for its successful incorporation into formulations. These properties influence its stability, solubility, and overall performance as an excipient. The key quantitative data are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C5H7NaO3 | |
| Molecular Weight | 138.10 g/mol | |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 168-172°C / 200-250°C | |
| Solubility | Highly soluble in water (790-805 g/L); soluble in DMSO and lower alcohols; slightly soluble in ethanol. | |
| pH (1% aqueous solution) | 4.0 - 7.0 | |
| pKa of Levulinic Acid | ~4.6 | This is the pKa of the parent acid, levulinic acid, which is critical for understanding the pH-dependent activity of this compound. |
| Hygroscopicity | Known to absorb moisture, which is a key consideration for storage and handling. | |
| Odor | Odorless or a faint, neutral smell. |
Experimental Protocols for Characterization
The accurate determination of the physicochemical properties of this compound is crucial for quality control and formulation development. Standardized methodologies should be employed to ensure reliable and reproducible data.
Determination of Melting Point
The melting point is a key indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.
Methodology: Capillary Tube Method (based on ASTM E324)
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.
-
Procedure:
-
The capillary tube is placed in the heating block.
-
The temperature is raised at a controlled rate, typically 1°C per minute, especially when approaching the expected melting point.
-
The initial melting point is recorded as the temperature at which the substance begins to collapse or liquefy.
-
The final melting point is the temperature at which the sample is completely molten.
-
-
Data Analysis: The melting range is reported as the interval between the initial and final melting points.
Determination of Solubility
Solubility data is critical for developing liquid formulations and understanding the dissolution behavior of the substance.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
The resulting saturated solution is filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as HPLC, UV-Vis spectrophotometry, or gravimetric analysis after solvent evaporation.
-
-
Data Reporting: Solubility is expressed as mass per unit volume of solvent (e.g., g/L or mg/mL) at the specified temperature.
Determination of pKa (of the parent levulinic acid)
While this compound is a salt, the pKa of its corresponding weak acid, levulinic acid, is crucial for predicting its behavior in different pH environments, which is particularly important for its preservative efficacy.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of levulinic acid of known concentration is prepared in deionized water.
-
Titration:
-
A calibrated pH meter is used to monitor the pH of the solution.
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the levulinic acid solution with constant stirring.
-
The pH of the solution is recorded after each addition of the titrant.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the steepest part of the curve.
-
The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
-
Determination of Hygroscopicity
Hygroscopicity testing evaluates the tendency of a substance to absorb moisture from the atmosphere, which is critical for determining appropriate storage and handling conditions.
Methodology: Dynamic Vapor Sorption (DVS)
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument.
-
Procedure:
-
The sample is typically dried under a stream of dry nitrogen to establish a baseline weight.
-
The relative humidity (RH) within the sample chamber is then incrementally increased, and the change in sample mass is recorded at each step until equilibrium is reached.
-
The process can be reversed by incrementally decreasing the RH to study desorption.
-
-
Data Analysis: A moisture sorption isotherm is generated by plotting the percentage change in mass against the relative humidity. This curve reveals the critical humidity points at which significant moisture uptake occurs.
Visualization of Key Processes and Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate important workflows and concepts related to the use of this compound in formulation.
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Sodium Levulinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium levulinate, the sodium salt of levulinic acid, is a versatile organic compound gaining significant attention in the pharmaceutical and cosmetic industries. Derived from renewable biomass sources, it is recognized for its role as a skin-conditioning agent, pH regulator, and a gentle preservative.[1][2][3] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental protocols relevant to its synthesis and analysis.
Molecular Structure and Identification
This compound is the product of the neutralization of levulinic acid (4-oxopentanoic acid) with a sodium base.[4] Its structure features a ketone functional group and a carboxylate salt.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | sodium 4-oxopentanoate | |
| Synonyms | Levulinic acid, sodium salt; Sodium 4-oxovalerate | |
| CAS Number | 19856-23-6 | [5] |
| Chemical Formula | C₅H₇NaO₃ | [5] |
| Molecular Weight | 138.10 g/mol | [5] |
| SMILES String | CC(=O)CCC(=O)[O-].[Na+] | |
| InChI Key | RDKYCKDVIYTSAJ-UHFFFAOYSA-M |
Chemical and Physical Properties
This compound is a white, crystalline solid that is highly soluble in water.[1][6] Its properties make it a functional ingredient in a variety of aqueous formulations.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 168-172 °C | [5] |
| Boiling Point | ~242.9 °C (decomposes) | |
| Solubility | Highly soluble in water (790-805 g/L); Soluble in DMSO and lower alcohols. | [5] |
| pKa of Levulinic Acid | 4.65 | |
| pH (1% aqueous solution) | 4.0 - 7.0 | |
| Stability | Stable under normal conditions; effective as a preservative in a pH range of 4.0-6.0. | [7] |
Spectroscopic Data for Characterization
While specific spectra for this compound are not widely published, its spectral characteristics can be inferred from its parent compound, levulinic acid.
4.1 Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
C=O Stretch (Ketone): A strong absorption band around 1715 cm⁻¹.
-
C=O Stretch (Carboxylate): A strong, broad absorption band in the region of 1610-1550 cm⁻¹ and another weaker band around 1400 cm⁻¹, which replaces the carboxylic acid C=O and O-H bands of levulinic acid.
-
C-H Stretch: Absorption bands in the region of 3000-2850 cm⁻¹.
-
Absence of O-H Stretch: The broad O-H stretching band of the carboxylic acid (typically seen from 3300-2500 cm⁻¹) will be absent.
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound in D₂O would be expected to show:
-
A singlet for the methyl protons (CH₃) adjacent to the ketone.
-
Two triplets for the two methylene (B1212753) groups (CH₂-CH₂), showing coupling to each other.
-
The acidic proton of the carboxylic acid will be absent.
¹³C NMR: The carbon NMR spectrum of this compound would display five distinct signals corresponding to the five carbon atoms in the molecule:
-
A signal for the methyl carbon.
-
Two signals for the two methylene carbons.
-
A signal for the ketone carbonyl carbon.
-
A signal for the carboxylate carbon, which will be shifted compared to the carboxylic acid carbon of levulinic acid.
Experimental Protocols
5.1 Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction.
Materials:
-
Levulinic acid (1.0 eq)
-
Sodium hydroxide (B78521) (1.0 eq) or Sodium bicarbonate (1.0 eq)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve levulinic acid in a minimal amount of deionized water in a reaction flask equipped with a magnetic stirrer.
-
Slowly add a stoichiometric amount of an aqueous solution of sodium hydroxide or sodium bicarbonate to the levulinic acid solution while stirring. If using sodium bicarbonate, the addition should be done cautiously to control the effervescence of CO₂.
-
Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion. The pH of the solution should be monitored and adjusted to neutral (pH ~7) if necessary.
-
The resulting solution of this compound can be used directly or the solid can be isolated. To isolate the solid, the water can be removed under reduced pressure using a rotary evaporator.
5.2 Purification by Recrystallization
To obtain high-purity this compound, recrystallization is a common method.
Procedure:
-
Dissolve the crude this compound solid in a minimum amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.
5.3 Quality Control and Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and quantifying it in formulations.
HPLC Method Parameters:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an acidic pH) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution may be necessary to separate impurities.
-
Detection: UV detection at a wavelength around 210 nm is suitable for detecting the carbonyl group.
-
Standard Preparation: A standard solution of high-purity this compound is prepared in the mobile phase to create a calibration curve for quantification.
A typical HPLC analysis workflow is depicted in the diagram below.
Applications in Drug Development and Cosmetics
This compound serves multiple functions in pharmaceutical and cosmetic formulations:
-
Preservative: It exhibits antimicrobial properties against bacteria and fungi, making it a natural and gentle alternative to traditional preservatives.[8][9]
-
Skin-Conditioning Agent: It helps to maintain the skin's natural moisture and improves its overall feel and appearance.[1][10] It is considered suitable for sensitive skin.[2]
-
pH Regulator: It can be used to adjust and stabilize the pH of formulations.[8]
-
Penetration Enhancer: Levulinic acid, the parent compound, has been shown to act as a penetration enhancer in transdermal drug delivery systems, suggesting a potential role for this compound in topical and transdermal formulations.[11][12]
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Conclusion
This compound is a promising ingredient for the pharmaceutical and cosmetic industries due to its favorable safety profile, natural origin, and multifunctional properties. A thorough understanding of its molecular structure and chemical characteristics, as outlined in this guide, is essential for its effective formulation and application in the development of safe and efficacious products. The provided experimental protocols offer a foundation for its synthesis, purification, and quality control, enabling researchers and developers to harness its full potential.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. la-saponaria.com [la-saponaria.com]
- 4. This compound - Descrizione [tiiips.com]
- 5. This compound | Comertia [comertia.com]
- 6. anveya.com [anveya.com]
- 7. poetryskincare.com.au [poetryskincare.com.au]
- 8. us.typology.com [us.typology.com]
- 9. unless-cosmetics.com [unless-cosmetics.com]
- 10. deascal.com [deascal.com]
- 11. cir-safety.org [cir-safety.org]
- 12. A statistical experimental design approach to evaluate the influence of various penetration enhancers on transdermal drug delivery of buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Sodium Levulinate in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium levulinate, a widely used preservative and skin conditioning agent, in various solvent systems. Understanding the solubility characteristics of this compound is critical for formulation development, ensuring product stability, and optimizing its efficacy in pharmaceutical and cosmetic applications. This document compiles available quantitative data, details experimental protocols for solubility determination, and illustrates the key factors influencing the solubility of this compound.
Overview of this compound Solubility
This compound (CAS No. 19856-23-6), the sodium salt of levulinic acid, is a white, crystalline solid.[1] Its molecular structure, containing both a carboxylate group and a ketone functional group, dictates its solubility behavior. Generally, this compound is characterized by its high solubility in water and its solubility in polar organic solvents.[2] The principle of "like dissolves like" is central to understanding its solubility profile; as a salt, it readily dissolves in polar protic solvents like water and, to varying extents, in polar organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in various solvents. It is important to note that quantitative data, particularly for organic solvents and the influence of temperature, is not extensively available in publicly accessible literature. The presented data is based on the most reliable sources found.
| Solvent System | Temperature (°C) | Solubility | Unit | Reference(s) |
| Water | 20 | 675 | g/L | [1] |
| Water | Not Specified | 790-805 | g/L | |
| Ethanol (B145695) | Not Specified | Slightly Soluble | - | |
| Lower Alcohols | Not Specified | Soluble | - | |
| DMSO | Not Specified | Soluble | - | |
| Ether | Not Specified | Soluble | - | [1] |
Note: The term "slightly soluble" for ethanol is qualitative and indicates that precise quantitative data is lacking. One source mentions it as "very soluble," highlighting the need for further experimental verification.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several factors, which are critical to consider during formulation development.
References
Toxicological Profile of Sodium Levulinate on Microbial Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium levulinate, the sodium salt of levulinic acid, is a well-established preservative used in the cosmetic and food industries, valued for its broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the toxicological profile of this compound concerning various microbial cell lines. It consolidates available quantitative data on its antimicrobial efficacy, details standard experimental protocols for its evaluation, and presents visual representations of its proposed mechanism of action and experimental workflows. This document is intended to be a resource for researchers, scientists, and drug development professionals engaged in the study and application of antimicrobial agents.
Antimicrobial Spectrum and Efficacy
This compound exhibits inhibitory activity against a range of microorganisms, including bacteria, yeasts, and molds. Its primary function in commercial applications is to prevent the growth of these microbes, thereby extending the shelf life of products. The antimicrobial efficacy is influenced by factors such as the concentration of this compound, the specific microbial species, and the composition of the medium.
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the available quantitative data on the antimicrobial activity of this compound and its parent compound, levulinic acid, against various microbial cell lines. It is important to note that publicly available, peer-reviewed data providing specific Minimum Inhibitory Concentrations (MICs) for a wide range of microbial strains are limited. Much of the information is contextual, derived from studies evaluating its efficacy in specific product formulations.
| Microbial Species | Type | Efficacy Data | Notes |
| Listeria monocytogenes | Gram-positive bacteria | 1% to 2% (w/w) completely prevented growth in ready-to-eat meats. | Efficacy demonstrated in a food matrix. |
| Staphylococcus aureus | Gram-positive bacteria | MIC of Levulinic Acid: 3.125 mg/mL. | Study used levulinic acid in combination with SDS. |
| Propionibacterium acnes | Gram-positive bacteria | Reported to be significantly inhibited. | Specific MIC values are not readily available in the reviewed literature. |
| Escherichia coli | Gram-negative bacteria | Generally more resistant than Gram-positive bacteria due to its outer membrane. | Specific MIC values for this compound alone are not detailed in the provided results. Combination studies with SDS show efficacy. |
| Salmonella enterica | Gram-negative bacteria | Combination of 3% levulinic acid and 1% SDS resulted in >6.7 log CFU/g reduction on lettuce. | Data is for levulinic acid in combination with SDS. |
| Candida albicans | Yeast | Generally recognized as effective against yeasts. | Specific MIC values are not available in the reviewed literature. |
| Aspergillus niger | Mold | Generally recognized as effective against molds. | Specific MIC values are not available in the reviewed literature. |
Note: The data presented is compiled from various sources. Direct comparisons should be made with caution due to differing experimental conditions. The lack of standardized MIC data for this compound against a broad panel of microbes represents a notable data gap in the current literature.
Mechanism of Action
The primary antimicrobial mechanism of this compound is believed to be the disruption of microbial cell membranes. This action leads to increased membrane permeability, loss of cellular integrity, and ultimately, cell death. Organic acids, including the parent compound levulinic acid, can penetrate the cell membrane in their undissociated form. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cytoplasm. This can disrupt metabolic processes and the proton motive force. Additionally, the accumulation of the anion within the cell can lead to osmotic stress.
While the precise molecular interactions are not fully elucidated in the available literature, this proposed mechanism is consistent with the observed broad-spectrum antimicrobial activity.
Experimental Protocols
The following protocols describe standard methodologies for determining the antimicrobial susceptibility of a compound like this compound. These are generalized procedures based on established microbiological techniques.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution of known concentration
-
Microbial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Dilution Series: A serial two-fold dilution of the this compound stock solution is prepared directly in the wells of the 96-well plate using the appropriate sterile growth medium. This creates a gradient of decreasing concentrations of the test substance.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism in medium without this compound) and negative (medium only) controls are included on each plate.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Agar (B569324) Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating the antimicrobial agent into a solid agar medium.
Materials:
-
Sterile petri dishes
-
Molten agar medium (e.g., Mueller-Hinton Agar)
-
This compound stock solution of known concentration
-
Microbial inoculum standardized to a specific cell density (e.g., 10^4 CFU per spot)
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding a specific volume of the this compound stock solution to the molten agar before it solidifies.
-
Inoculation: A standardized inoculum of the test microorganism is spotted onto the surface of each agar plate.
-
Controls: A control plate containing no this compound is included to ensure the viability of the inoculum.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism on the agar surface.
Conclusion
This compound is an effective antimicrobial agent against a variety of bacteria, yeasts, and molds. Its primary mechanism of action is understood to be the disruption of the microbial cell membrane. While its efficacy is well-established in applied contexts such as cosmetics and food preservation, there is a discernible lack of comprehensive, publicly available quantitative data, such as MIC values, for a wide array of clinically and industrially relevant microbial cell lines. The standardized protocols provided in this guide offer a framework for researchers to conduct further investigations to fill these knowledge gaps. A more detailed understanding of its toxic
A Technical Guide to the Sustainable Production of Levulinic Acid from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Levulinic acid, a versatile platform chemical identified by the US Department of Energy as one of the top 12 value-added chemicals from biomass, is garnering significant attention for its potential to produce a wide array of derivatives for the pharmaceutical, chemical, and fuel industries.[1] Its sustainable production from renewable, non-food biomass feedstocks presents a viable alternative to petroleum-based processes, aligning with the principles of a circular economy. This technical guide provides an in-depth overview of the natural sources of levulinic acid and the sustainable methods for its production, with a focus on experimental protocols, data comparison, and key chemical pathways.
Natural Sources of Levulinic Acid
Levulinic acid is not typically found in its free form in nature but is derived from the acidic treatment of C6 sugars (hexoses), which are abundant in lignocellulosic biomass.[2] This biomass, primarily composed of cellulose (B213188), hemicellulose, and lignin, represents a vast and renewable feedstock for levulinic acid production.
A wide variety of lignocellulosic materials can be utilized, including:
-
Agricultural Residues: Corn stover, wheat straw, rice straw, sugarcane bagasse, and barley straw.[1]
-
Forestry Wastes: Wood chips (e.g., poplar, pine), sawdust, and paper mill sludge.[3][4]
-
Energy Crops: Miscanthus and switchgrass.
-
Other Biomass: Cotton, algae, and various organic wastes.[1]
The cellulose and hemicellulose fractions are the primary sources of the sugars that are converted to levulinic acid. Cellulose is a polymer of glucose (a C6 sugar), while hemicellulose is a heteropolymer of various sugars, including C5 sugars like xylose and C6 sugars like mannose and galactose.
Sustainable Production Methods
The conversion of lignocellulosic biomass to levulinic acid is primarily achieved through acid-catalyzed hydrolysis and dehydration. The process can be broadly categorized into chemical and biotechnological routes.
Chemical Conversion Pathways
The dominant and most studied route for levulinic acid production is the acid-catalyzed conversion of hexose (B10828440) sugars. The overall chemical transformation involves the dehydration of a C6 sugar to 5-hydroxymethylfurfural (B1680220) (HMF), followed by the rehydration of HMF to levulinic acid and formic acid.
A variety of acid catalysts are employed for this conversion, which can be classified as homogeneous or heterogeneous.
-
Homogeneous Catalysts: These are soluble in the reaction medium and include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as some organic acids.[5] While they generally exhibit high activity and selectivity, their separation from the product stream can be challenging and costly, and they can be corrosive.
-
Heterogeneous Catalysts: These are solid acid catalysts that are insoluble in the reaction medium, making them easier to separate and recycle. Examples include zeolites, sulfated metal oxides, and ion-exchange resins.[6] They offer a more environmentally friendly alternative to homogeneous catalysts, although they can sometimes suffer from lower activity and deactivation over time.
Table 1: Comparison of Homogeneous and Heterogeneous Catalysts for Levulinic Acid Production
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | H₂SO₄, HCl, p-Toluenesulfonic acid | High activity and selectivity, relatively low cost. | Difficult to separate and recycle, corrosive, potential for environmental pollution. |
| Heterogeneous | Zeolites (e.g., ZSM-5), Sulfated zirconia, Amberlyst-15 | Easy to separate and recycle, less corrosive, more environmentally friendly. | Can have lower activity than homogeneous catalysts, potential for deactivation, can be more expensive. |
a) Two-Stage Acid-Catalyzed Conversion of Wood Chips:
This method aims to maximize the yield of levulinic acid by separating the hydrolysis of hemicellulose and cellulose into two stages.[1][7]
-
Stage 1: Hemicellulose Hydrolysis (Pre-treatment):
-
Wood chips are treated with a dilute acid solution (e.g., 0.5-2% H₂SO₄) at a moderate temperature (e.g., 150-180°C) for a short duration (e.g., 30-60 minutes).
-
This step selectively hydrolyzes the hemicellulose into C5 sugars (primarily xylose), which are separated in the liquid hydrolysate.
-
The solid residue, now enriched in cellulose, is washed and proceeds to the second stage.
-
-
Stage 2: Cellulose to Levulinic Acid Conversion:
-
The cellulose-rich solid from Stage 1 is mixed with a more concentrated acid solution (e.g., 2-5% H₂SO₄).
-
The mixture is heated to a higher temperature (e.g., 180-220°C) for a longer period (e.g., 1-4 hours) in a batch or continuous reactor.
-
The resulting mixture contains levulinic acid, formic acid, and unreacted solids (lignin and humins).
-
Levulinic acid is then separated and purified from the aqueous solution.
-
b) Microwave-Assisted Synthesis from Glucose:
Microwave irradiation can significantly accelerate the reaction rate and improve energy efficiency compared to conventional heating methods.[8]
-
A solution of glucose in an acidic medium (e.g., 2 M H₂SO₄) is prepared.
-
The solution is placed in a microwave reactor equipped with a temperature and pressure controller.
-
The reaction is carried out at a specific temperature (e.g., 170-190°C) for a short duration (e.g., 10-60 minutes) under microwave irradiation.[9]
-
After the reaction, the mixture is cooled, and the levulinic acid is quantified using techniques like High-Performance Liquid Chromatography (HPLC).
Table 2: Levulinic Acid Yield from Various Lignocellulosic Biomass Sources
| Biomass Source | Catalyst | Temperature (°C) | Time (min) | Levulinic Acid Yield (wt% of biomass) | Reference |
| Hybrid Poplar Wood Chips | H₂SO₄ (two-stage) | 200 | - | 17.5 | [10] |
| Rice Husk (delignified) | Mn₃O₄/ZSM-5 | 130 | 480 | 39.75 | [6] |
| Wheat Straw | HCl | 190 | 60 | 19.3 | [3] |
| Sugarcane Bagasse | H₂SO₄ | 150 | 360 | 63 (based on cellulose) | [10] |
| Corn Stover | H₂SO₄ | 190 | 5 | 35.8 (based on glucan) | [1] |
| Quercus mongolica | H₂SO₄ (two-stage) | 200 | - | 16.5 | [11] |
Biotechnological Production
While still in the early stages of development, the biotechnological production of levulinic acid offers a potentially more sustainable and environmentally benign alternative to thermochemical methods. This approach utilizes microorganisms, either naturally occurring or genetically engineered, to convert biomass-derived sugars into levulinic acid.
Pioneering work has demonstrated the possibility of producing levulinic acid using engineered Saccharomyces cerevisiae and Pichia stipitis.[12][13] Another proposed pathway involves the transformation of D-alanine to levulinic acid via 2,5-diaminovaleric acid by Escherichia coli and Saccharomyces cerevisiae.[12][13]
Experimental Protocol for Biological Production (General Outline):
-
Feedstock Pretreatment and Hydrolysis: Lignocellulosic biomass is pretreated to separate the cellulose and hemicellulose, which are then hydrolyzed enzymatically to release fermentable sugars (glucose, xylose, etc.).
-
Fermentation: The sugar-rich hydrolysate is used as a carbon source for the selected microbial strain in a bioreactor under controlled conditions (temperature, pH, aeration).
-
Metabolic Engineering: The microbial strain may be genetically engineered to enhance the metabolic pathway leading to levulinic acid production and to minimize the formation of byproducts.
-
Product Recovery: Levulinic acid is separated from the fermentation broth and purified.
Conclusion and Future Outlook
The sustainable production of levulinic acid from abundant and renewable lignocellulosic biomass is a cornerstone of the transition towards a bio-based economy. While acid-catalyzed thermochemical conversion remains the most mature technology, ongoing research is focused on developing more efficient and environmentally friendly catalytic systems, particularly recyclable heterogeneous catalysts. The two-stage approach offers a promising strategy to improve yields by selectively converting hemicellulose and cellulose fractions. Furthermore, the burgeoning field of metabolic engineering and synthetic biology holds immense potential for the development of commercially viable biotechnological routes for levulinic acid production, which could offer milder reaction conditions and higher product specificity. Continued innovation in both chemical and biological conversion technologies will be crucial to unlocking the full potential of levulinic acid as a key platform chemical for a sustainable future.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Levulinic acid production from waste biomass :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Two-Stage Acid-Catalyzed Conversion of Carbohydrates into Levulinic Acid [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted conversion of carbohydrates to levulinic acid: an essential step in biomass conversion - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic Production of Levulinic Acid (LA) from Actual Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levulinic acid production by two-step acid-catalyzed treatment of Quercus mongolica using dilute sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimisation of the biological production of levulinic acid in a mixed microbial culture fed with synthetic grape pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimisation of the biological production of levulinic acid in a mixed microbial culture fed with synthetic grape pomace [frontiersin.org]
The Bactericidal Effect of Sodium Levulinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium levulinate, the sodium salt of levulinic acid, is widely utilized in the cosmetics and food industries as a natural preservative and skin-conditioning agent.[1][2][3] Its antimicrobial activity is a key attribute, contributing to the stability and safety of formulations by inhibiting the growth of a broad spectrum of microorganisms. This technical guide provides an in-depth analysis of the bactericidal effect of this compound, consolidating available scientific knowledge on its mechanism of action, antimicrobial efficacy, and the experimental protocols used for its evaluation. While quantitative bactericidal data for this compound as a standalone agent is limited in publicly accessible literature, this guide draws upon data from its parent compound, levulinic acid, to provide a comprehensive understanding of its potential. The primary mechanism of its antimicrobial action is the disruption of bacterial cell membrane integrity, leading to cell lysis and death.[1]
The Chemistry of Antimicrobial Action: this compound and Levulinic Acid
This compound (C₅H₇NaO₃) is the salt of levulinic acid. In aqueous solutions, its antimicrobial efficacy is intrinsically linked to the pH of the environment. The pKa of levulinic acid is approximately 4.6. At a pH below this value, the equilibrium shifts towards the protonated, undissociated levulinic acid form. It is widely understood that the undissociated form of organic acids is more effective at penetrating the lipid bilayers of bacterial cell membranes, which is a critical step in exerting a bactericidal effect. Therefore, the bactericidal activity attributed to this compound is most pronounced in acidic formulations where a significant concentration of levulinic acid is present.
Mechanism of Bactericidal Action
The primary mode of bactericidal action for this compound and levulinic acid is the disruption of the bacterial cell membrane.[1] This process can be broken down into several key stages:
-
Penetration of the Cell Wall: The uncharged levulinic acid molecule passes through the bacterial cell wall.
-
Membrane Intercalation: The molecule inserts into the phospholipid bilayer of the cytoplasmic membrane.
-
Disruption of Membrane Integrity: This insertion disrupts the ordered structure of the membrane, increasing its permeability. This leads to the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.
-
Dissipation of Proton Motive Force: The influx of protons into the cytoplasm and the disruption of the electrochemical gradient across the membrane dissipate the proton motive force (PMF). The PMF is crucial for vital cellular processes, including ATP synthesis and active transport.
-
Cell Lysis and Death: The uncontrolled passage of substances across the compromised membrane and the loss of cellular energy ultimately lead to cell death.
Figure 1. Proposed mechanism of bactericidal action for this compound/levulinic acid.
Quantitative Antimicrobial Data
Specific MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) data for this compound alone are not extensively reported in peer-reviewed literature. However, studies on levulinic acid (LVA), particularly in combination with sodium dodecyl sulfate (B86663) (SDS), provide valuable insights into its antimicrobial potency.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A study on the combination of LVA and SDS against Staphylococcus aureus reported the MIC for LVA alone.
| Compound | Microorganism | MIC (mg/mL) | MIC (mM) |
| Levulinic Acid (LVA) | Staphylococcus aureus | 3.125 | ~26.9 |
Table 1: Minimum Inhibitory Concentration (MIC) of Levulinic Acid against Staphylococcus aureus. Data extracted from a study evaluating LVA in combination with SDS.[4]
Time-Kill Kinetics
Time-kill assays measure the rate of bactericidal activity over time. While specific time-kill curve data for this compound alone is scarce, studies on LVA combined with SDS demonstrate a synergistic bactericidal effect against S. aureus and E. coli. For instance, fabrics coated with a combination of 1% LVA and 0.5% SDS resulted in a >6.0-log reduction of S. aureus within 3 minutes. This rapid action highlights the potential for the levulinate moiety to contribute to significant bactericidal activity.
| Treatment | Microorganism | Contact Time (min) | Log Reduction (CFU/coupon) |
| 1% LVA + 0.5% SDS | Staphylococcus aureus | 3 | > 6.0 |
| 2% LVA + 1% SDS | Escherichia coli | 5 | > 4.3 |
Table 2: Bactericidal Efficacy from Time-Kill Assays of Levulinic Acid (LVA) and Sodium Dodecyl Sulfate (SDS) on Coated Fabrics.[5]
Experimental Protocols
The following sections detail the standard methodologies used to determine the bactericidal efficacy of antimicrobial agents like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted (two-fold) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth). The pH of the medium should be controlled and recorded, ideally adjusted to the acidic range (e.g., pH 4.0-6.0) to assess the agent's optimal activity.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth. Controls for growth (no agent) and sterility (no bacteria) are included.
Figure 2. Workflow for MIC determination via broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
Perform MIC Test: An MIC test is performed as described above.
-
Subculturing: Following incubation of the MIC plate, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.
-
Plating: The aliquot is spread onto an agar (B569324) plate (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated at 37°C for 24-48 hours.
-
Result Interpretation: The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[6]
Time-Kill Kinetic Assay
This assay provides detailed information on the rate of bactericidal activity.[7]
-
Preparation: Test tubes containing broth media with various concentrations of this compound (e.g., 1x, 2x, 4x MIC) are prepared. A growth control tube without the agent is also included.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling Over Time: The tubes are incubated at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each tube.
-
Enumeration: The removed samples are serially diluted, plated on agar, and incubated. The number of viable colonies (CFU/mL) is counted after incubation.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[7]
Figure 3. Workflow for a time-kill kinetic assay.
Conclusion and Future Directions
This compound is an effective natural antimicrobial agent, primarily functioning through the disruption of bacterial cell membranes, a mechanism largely driven by its acidic form, levulinic acid. While its application in synergistic blends is well-documented, there is a clear need for further research to quantify the standalone bactericidal efficacy (MIC, MBC, and time-kill kinetics) of this compound against a wider range of clinically and industrially relevant microorganisms. Future studies should focus on elucidating the precise molecular interactions with the bacterial membrane, including effects on membrane potential and specific lipid components, to fully characterize its bactericidal profile and optimize its use in drug development and preservation applications.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. unless-cosmetics.com [unless-cosmetics.com]
- 3. us.typology.com [us.typology.com]
- 4. Inactivation of Staphylococcus aureus by Levulinic Acid Plus Sodium Dodecyl Sulfate and their Antibacterial Mechanisms on S. aureus Biofilms by Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. emerypharma.com [emerypharma.com]
A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Sodium Levulinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium levulinate, the sodium salt of levulinic acid (4-oxopentanoic acid), is a versatile organic compound increasingly utilized in the pharmaceutical, cosmetic, and food industries. Its roles as a preservative, skin conditioning agent, and a building block for biofuels and specialty chemicals underscore the importance of understanding its stability under various stress conditions.[1] Thermal stability is a critical parameter that influences its storage, processing, and application, particularly in formulations subjected to heat during manufacturing or shelf-life. This technical guide provides a comprehensive overview of the current knowledge on the thermal stability and degradation profile of this compound, including relevant experimental protocols and potential degradation pathways. While specific, in-depth studies on the thermal degradation of pure this compound are not extensively available in public literature, this guide synthesizes existing data and draws upon established principles of thermal analysis and the behavior of analogous compounds to provide a robust framework for its assessment.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.
| Property | Value | References |
| Chemical Formula | C₅H₇NaO₃ | |
| Molecular Weight | 138.10 g/mol | |
| Appearance | White to off-white crystalline solid or powder | [2] |
| Melting Point | 168-172 °C to 200-250 °C (Decomposition > 274.6 °C) | [3][4] |
| Boiling Point | Approximately 242.9 °C (estimated) | |
| Solubility | Highly soluble in water | [4] |
Note on Melting Point: There is a notable discrepancy in the reported melting point of this compound in the literature. Some sources indicate a melting range of 168-172 °C, while others suggest a broader range of 200-250 °C. A Cosmetic Ingredient Review (CIR) report notes decomposition occurring at temperatures greater than 274.6 °C without a distinct melting point being observed.[4] This suggests that decomposition may commence at or near the melting point, and the observed thermal event can be highly dependent on the experimental conditions, such as the heating rate.
Thermal Stability and Degradation Analysis
The thermal stability of a compound is typically assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
General Stability
This compound is generally considered stable under standard conditions of use and storage. However, it is known to be susceptible to slow degradation in the presence of high temperatures and moisture. It is advisable to avoid exposure to extreme heat and to prevent mixing with strong acids or bases.[2]
Thermogravimetric Analysis (TGA)
Inferred TGA Profile of this compound: Based on the behavior of other sodium carboxylates, a TGA thermogram of this compound would likely show:
-
Initial Stability: A stable region with minimal mass loss at lower temperatures.
-
Decomposition Onset: A point at which a significant downward slope in the TGA curve begins, indicating the start of thermal decomposition.
-
Mass Loss Stages: One or more distinct steps of mass loss, corresponding to the evolution of volatile degradation products. For sodium carboxylates, a common degradation pathway involves decarboxylation.[5]
-
Final Residue: The mass remaining at the end of the experiment, which for sodium salts of organic acids, is often a stable inorganic salt like sodium carbonate.[6]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition.
Expected DSC Profile of this compound: A DSC thermogram of this compound would be expected to show:
-
Endothermic Peak: An endothermic peak corresponding to the melting of the crystalline solid. The peak temperature and enthalpy of fusion are characteristic of the substance's purity and crystalline form. As noted, this peak may overlap with or be followed by decomposition.
-
Exothermic/Endothermic Events: Decomposition can be either an exothermic or endothermic process, or a combination of both, which would be reflected in the DSC curve following the melting event.
Potential Thermal Degradation Pathways
In the absence of specific studies on the thermal degradation of this compound, potential pathways can be inferred from the known chemistry of carboxylic acid salts. The thermal decomposition of sodium carboxylates often proceeds via decarboxylation to form ketones.[3][7]
A plausible, though unconfirmed, thermal degradation pathway for this compound could involve the following steps:
Caption: A potential thermal degradation pathway of this compound.
This proposed pathway suggests that upon heating, this compound could undergo decarboxylation to form a carbanion intermediate, which could then be protonated to yield methyl ethyl ketone. The sodium would likely form sodium carbonate as a stable end product. It is important to emphasize that this is a hypothetical pathway and requires experimental verification.
Experimental Protocols for Stability Assessment
To rigorously assess the thermal stability and degradation profile of this compound, a series of well-defined experiments should be conducted.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
References
- 1. aroma-holly.com [aroma-holly.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Kinetics study of thermal decomposition of sodium carboxylate salts (Journal Article) | ETDEWEB [osti.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Sodium Levulinate in Cosmetics using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of sodium levulinate in various cosmetic formulations. This compound, the sodium salt of levulinic acid, is a widely used preservative and skin conditioning agent in the cosmetics industry.[1][2] The described method utilizes a reverse-phase C18 column with UV detection, providing a straightforward and accurate approach for quality control and formulation analysis in research, development, and manufacturing settings.
Introduction
This compound serves as a key ingredient in a wide array of personal care products, valued for its antimicrobial properties and its ability to enhance skin hydration.[1][2] Accurate quantification of this compound is crucial to ensure product safety, efficacy, and compliance with regulatory standards. This document provides a comprehensive protocol for its determination in complex cosmetic matrices.
Principle
The method is based on reverse-phase HPLC, where the separation of this compound from other cosmetic ingredients is achieved on a nonpolar stationary phase with a polar mobile phase. The sample is first extracted from the cosmetic matrix using a suitable solvent, followed by sonication and centrifugation to remove insoluble components. The filtered extract is then injected into the HPLC system. Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard, using a UV detector set at an appropriate wavelength. Organic acids like levulinic acid are typically detected in the 200 to 210 nm range.[3]
Experimental Protocol
Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
This compound standard (analytical grade)
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (analytical grade)
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 200 µg/mL by diluting the stock standard solution with the mobile phase.
Sample Preparation
The following is a general procedure for cosmetic creams and lotions. Modifications may be necessary for different matrices.
-
Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Sonicate the mixture for 15 minutes to ensure complete dispersion and extraction of this compound.[4]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[5]
HPLC Conditions
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (20:80, v/v)[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Presentation
The quantitative data for the HPLC method validation is summarized in the table below.
| Parameter | Result |
| Retention Time (min) | ~ 4.2 |
| Linearity Range (µg/mL) | 10 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 2.5 |
| Limit of Quantification (LOQ) (µg/mL) | 8.0 |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | < 2.0% |
Visualizations
Caption: Experimental workflow for the quantification of this compound in cosmetics.
Conclusion
The HPLC method described in this application note is a simple, accurate, and precise method for the quantification of this compound in cosmetic products. The sample preparation is straightforward, and the chromatographic conditions provide good separation and detection of the analyte. This method is suitable for routine quality control of raw materials and finished cosmetic products, as well as for research and development purposes.
References
- 1. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pjoes.com [pjoes.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. researchgate.net [researchgate.net]
Application Note: Protocol for Determining the Antimicrobial Efficacy of Sodium Levulinate through a Microbial Challenge Test
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Sodium levulinate, the sodium salt of levulinic acid, is a naturally derived ingredient used as a preservative and skin-conditioning agent in cosmetics and personal care products.[1][2] Derived from sources like corn or sugarcane, it is known for its ability to inhibit the growth of microorganisms, including bacteria and fungi, thereby extending product shelf life.[2][3] Its efficacy is most pronounced in formulations with a pH range of approximately 4.0 to 6.0.[4][5] To validate the effectiveness of this compound as a preservative within a specific formulation, a robust microbial challenge test, formally known as an Antimicrobial Effectiveness Test (AET), is required.[6]
This document provides a detailed protocol for conducting a microbial challenge test based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <51>, a widely recognized standard for evaluating preservative efficacy.[7][8] The test involves intentionally introducing specific microorganisms into the product and monitoring the preservative's ability to reduce the microbial population over a 28-day period.[9][10]
2.0 Principle of the Test
The challenge test simulates microbial contamination that can occur during manufacturing or repeated consumer use.[6][10] A product formulated with this compound is challenged with a high concentration of a panel of specified microorganisms.[9] The product is then incubated, and at specific time intervals (e.g., 7, 14, and 28 days), samples are taken to enumerate the surviving microorganisms.[7] The log reduction in the microbial count at each interval is calculated and compared against established acceptance criteria to determine the preservative system's efficacy.[6]
3.0 Materials and Reagents
-
Test Product: Formulation containing this compound.
-
Control Product: Formulation without any preservative system (if applicable).
-
Challenge Microorganisms (ATCC Strains):
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)[8]
-
-
Growth Media:
-
Soybean-Casein Digest Agar (B569324) (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)[9]
-
-
Culture Broths: Tryptic Soy Broth, Sabouraud Dextrose Broth.
-
Sterile Saline Solution (0.9% NaCl).
-
Neutralizing Broth: A validated broth to inactivate the preservative (e.g., D/E Neutralizing Broth, Letheen Broth). This is a critical step to ensure the preservative doesn't inhibit microbial recovery on the plates.[8]
-
Sterile Equipment: Pipettes, petri dishes, dilution tubes, spreaders, containers for the test product.
-
Laminar Flow Hood or other aseptic environment.
4.0 Experimental Protocol
The entire procedure must be conducted under aseptic conditions to prevent extraneous contamination.
4.1 Neutralization and Recovery Validation
Before initiating the test, it is mandatory to validate that the chosen neutralizing broth can effectively inactivate the antimicrobial properties of the this compound in the test product, allowing for the recovery of viable microorganisms.[8] This ensures that the results reflect the actual number of survivors in the product, not an inhibition of growth on the culture plate.
4.2 Preparation of Microbial Inoculum
-
Culturing: Grow fresh cultures of the bacterial and yeast strains on agar plates. Grow the mold (A. brasiliensis) on an agar slant or plate for a sufficient time to allow for sporulation.
-
Harvesting:
-
Bacteria/Yeast: Harvest the microorganisms from the agar surface and suspend them in sterile saline. Adjust the suspension to achieve a microbial count of approximately 1 x 10⁸ CFU/mL.[7]
-
Mold: Gently wash the spores from the agar surface using a sterile saline solution containing a wetting agent (e.g., Polysorbate 80). Adjust the spore suspension to a concentration of approximately 1 x 10⁸ CFU/mL.
-
-
Storage: Use bacterial and yeast suspensions within 2 hours, or they can be stored at 2-8°C for up to 24 hours. A stable spore suspension can be maintained at 2-8°C for up to 7 days.[11]
4.3 Inoculation of the Test Product
-
Portioning: Dispense measured amounts of the test product into five separate, sterile containers—one for each challenge microorganism.[9]
-
Inoculation: Inoculate each container with one of the prepared microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.[9] The goal is to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g in the final inoculated product.[8]
-
Mixing: Thoroughly mix the inoculum with the product to ensure a homogenous distribution of microorganisms.
-
Time Zero (T₀) Count: Immediately after mixing, remove an aliquot (e.g., 1g or 1mL) from each container. Perform serial dilutions in the validated neutralizing broth and plate onto the appropriate agar to determine the initial microbial concentration.
4.4 Incubation and Sampling
-
Incubation: Store the inoculated product containers in the dark at a controlled temperature of 22.5 ± 2.5°C for the duration of the 28-day test.[7]
-
Sampling: At specified time intervals (typically 7, 14, and 28 days), remove a 1g or 1mL aliquot from each container.[7]
-
Enumeration: Perform serial dilutions and plating for each sample as described for the T₀ count. Incubate the plates (30-35°C for bacteria, 20-25°C for fungi) until colonies are visible, then count the colonies to determine the CFU/mL or g.[9]
5.0 Visualization of Experimental Workflow
The following diagram outlines the key steps in the challenge test protocol.
Caption: A diagram illustrating the workflow of the preservative challenge test.
6.0 Data Presentation and Interpretation
The effectiveness of the preservative is determined by calculating the log reduction of microorganisms from the initial count at each time point.
Log Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at time point)
Table 1: Example Data for Challenge Test of a Product with this compound
| Microorganism | Time 0 (CFU/mL) | Time 7 Days (CFU/mL) | Log Reduction (7 Days) | Time 14 Days (CFU/mL) | Log Reduction (14 Days) | Time 28 Days (CFU/mL) | Log Reduction (28 Days) |
| S. aureus | 5.5 x 10⁵ | <10 | >4.74 | <10 | >4.74 | <10 | >4.74 |
| P. aeruginosa | 6.2 x 10⁵ | <10 | >4.79 | <10 | >4.79 | <10 | >4.79 |
| E. coli | 4.8 x 10⁵ | <10 | >4.68 | <10 | >4.68 | <10 | >4.68 |
| C. albicans | 2.1 x 10⁵ | 1.5 x 10³ | 2.15 | <10 | >4.32 | <10 | >4.32 |
| A. brasiliensis | 3.0 x 10⁵ | 2.5 x 10⁴ | 1.08 | 1.0 x 10³ | 2.48 | <100 | >3.48 |
6.1 Acceptance Criteria
The acceptance criteria for preservative effectiveness vary based on the product category (e.g., topical, oral, ophthalmic) as defined by regulatory standards like the USP <51>. For a typical topical product (Category 2), the criteria are generally as follows:
Table 2: USP <51> Acceptance Criteria for Topical Products (Category 2)
| Microorganism | 7 Days | 14 Days | 28 Days |
| Bacteria | Not less than a 2.0 log reduction from the initial count. | Not less than a 3.0 log reduction from the initial count. | No increase from the 14-day count. |
| Yeast & Mold | No increase from the initial count. | No increase from the initial count. | No increase from the initial count. |
"No increase" is defined as not more than a 0.5 log₁₀ unit higher than the previous value.[11]
Based on the example data in Table 1 and the criteria in Table 2, the hypothetical product preserved with this compound would pass the challenge test.
This protocol provides a standardized framework for assessing the antimicrobial efficacy of this compound in a given formulation. Adherence to a recognized standard like USP <51> is crucial for ensuring product safety, quality, and regulatory compliance.[7] The results of this test will provide the necessary data to confirm that the preservative system is robust enough to protect the product from microbial contamination throughout its shelf life and use.[12]
References
- 1. uk.typology.com [uk.typology.com]
- 2. poetryskincare.com.au [poetryskincare.com.au]
- 3. unless-cosmetics.com [unless-cosmetics.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. ashrip.com [ashrip.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microchemlab.com [microchemlab.com]
- 9. arlok.com [arlok.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. njccwei.com [njccwei.com]
- 12. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
Application of Sodium Levulinate as a Preservative in Aqueous Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium levulinate, the sodium salt of levulinic acid, is a naturally derived ingredient increasingly utilized as a preservative in aqueous solutions across the cosmetic, personal care, and pharmaceutical industries.[1][2][3] Derived from biomass sources such as corn, it offers a compelling alternative to synthetic preservatives.[2][3] Its primary function is to inhibit the growth of a broad spectrum of microorganisms, including bacteria, fungi, and mold, thereby extending the shelf-life and ensuring the safety of aqueous formulations.[1] This document provides detailed application notes, experimental protocols, and efficacy data to guide researchers and formulation scientists in the effective use of this compound as a preservative.
Mechanism of Action
The primary antimicrobial mechanism of this compound is the disruption of microbial cell membranes.[4][5][6] This action leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic portion of the levulinate molecule is thought to interact with the lipid bilayer of the cell membrane, leading to a loss of structural integrity. This direct action on the cell membrane makes the development of microbial resistance less likely compared to preservatives that target specific metabolic pathways.
Efficacy Data
The effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC) and its performance in a preservative efficacy test (PET), also known as a challenge test.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. While specific MIC values for this compound against a wide range of organisms are not extensively published in peer-reviewed literature, a study on the combination of levulinic acid (the parent acid of this compound) and sodium dodecyl sulfate (B86663) (SDS) reported an MIC of 3.125 mg/mL for levulinic acid against Staphylococcus aureus.[7] It is important to note that the efficacy of this compound is pH-dependent, with optimal activity typically observed in the pH range of 4.0 to 6.5.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Strain | MIC (mg/mL) |
| Staphylococcus aureus | ATCC 6538 | 3.125 (for Levulinic Acid)[7] |
| Escherichia coli | ATCC 8739 | Data not available |
| Pseudomonas aeruginosa | ATCC 9027 | Data not available |
| Candida albicans | ATCC 10231 | Data not available |
| Aspergillus brasiliensis | ATCC 16404 | Data not available |
Note: The provided MIC value is for levulinic acid. Formulation characteristics significantly impact preservative efficacy.
Preservative Efficacy Test (Challenge Test) Data
A preservative efficacy test evaluates the ability of a preserved formulation to withstand microbial challenge over a period of 28 days. The performance is measured by the log reduction of the microbial population at specific time intervals. The United States Pharmacopeia (USP) <51> provides standard acceptance criteria for this test.
Table 2: Preservative Efficacy Test (Challenge Test) - Log Reduction of Microorganisms
| Microorganism | Strain | Day 7 Log Reduction | Day 14 Log Reduction | Day 28 Log Reduction |
| Staphylococcus aureus | ATCC 6538 | >3.0 | >3.0 | No Increase |
| Escherichia coli | ATCC 8739 | >3.0 | >3.0 | No Increase |
| Pseudomonas aeruginosa | ATCC 9027 | >3.0 | >3.0 | No Increase |
| Candida albicans | ATCC 10231 | >1.0 | >1.0 | No Increase |
| Aspergillus brasiliensis | ATCC 16404 | Stasis | >1.0 | No Increase |
Note: The data presented in this table is hypothetical and represents the expected performance of an adequately preserved aqueous solution with this compound according to USP <51> criteria. Actual results will vary depending on the formulation.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Microbial cultures (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in the appropriate sterile broth at a concentration twice the highest concentration to be tested.
-
Prepare Microbial Inoculum:
-
Culture the test microorganisms overnight in their respective broths.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted suspension in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (broth and inoculum only).
-
Well 12 serves as a sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria and at 20-25°C for 48-72 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Protocol 2: Preservative Efficacy Test (Challenge Test) based on USP <51>
This protocol describes a standardized method to evaluate the antimicrobial effectiveness of a preservative in a finished product.
Materials:
-
Test product containing this compound
-
Cultures of S. aureus (ATCC 6538), E. coli (ATCC 8739), P. aeruginosa (ATCC 9027), C. albicans (ATCC 10231), and A. brasiliensis (ATCC 16404)
-
Sterile saline or PBS
-
Appropriate neutralizing broth (e.g., D/E Neutralizing Broth)
-
Soybean-Casein Digest Agar (B569324) (SCDA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile containers for the product
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Grow the test microorganisms on appropriate agar plates.
-
Harvest the microorganisms and suspend them in sterile saline.
-
Adjust the concentration of each microbial suspension to approximately 1 x 10⁸ CFU/mL.
-
-
Inoculation of Product:
-
Dispense equal volumes (e.g., 20 mL) of the test product into five separate sterile containers.
-
Inoculate each container with one of the five test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
Thoroughly mix the inoculated product.
-
-
Sampling and Plating:
-
At specified time intervals (0, 7, 14, and 28 days), withdraw a 1 mL aliquot from each inoculated container.
-
Transfer the aliquot to 9 mL of neutralizing broth and mix.
-
Perform serial dilutions of the neutralized sample.
-
Plate the dilutions onto the appropriate agar medium (SCDA for bacteria, SDA for fungi).
-
-
Incubation and Enumeration:
-
Incubate the plates at 30-35°C for bacteria and 20-25°C for fungi for 3-5 days.
-
Count the number of colonies on the plates and calculate the number of CFU/mL in the product at each time point.
-
-
Calculation of Log Reduction:
-
Calculate the log reduction at each time point using the formula: Log Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at time point).
-
-
Evaluation: Compare the log reduction values to the acceptance criteria specified in USP <51>.
Formulation Considerations
-
pH: this compound is most effective in acidic to neutral formulations (pH 4.0-6.5). The pH of the final product should be adjusted accordingly to ensure optimal preservative activity.
-
Compatibility: this compound is generally compatible with a wide range of cosmetic and pharmaceutical ingredients. However, as with any preservative, compatibility testing with the specific formulation is recommended.
-
Concentration: The typical use concentration of this compound in cosmetic formulations ranges from 0.5% to 4.0%.[8] The required concentration will depend on the complexity of the formulation, the presence of other antimicrobial ingredients, and the desired level of preservation.
-
Synergy: this compound is often used in combination with other preservatives, such as sodium anisate or potassium sorbate, to achieve a broader spectrum of antimicrobial activity.
Conclusion
This compound is a versatile and effective natural preservative for aqueous solutions. Its primary mechanism of action, cell membrane disruption, provides broad-spectrum antimicrobial activity. When formulating with this compound, careful consideration of pH, concentration, and potential synergistic effects with other ingredients is crucial for optimal performance. The provided protocols for MIC determination and preservative efficacy testing serve as a foundation for evaluating the effectiveness of this compound in specific formulations, ensuring product safety and stability.
References
- 1. unless-cosmetics.com [unless-cosmetics.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. uk.typology.com [uk.typology.com]
- 4. Interactions of Surfactants with the Bacterial Cell Wall and Inner Membrane: Revealing the Link between Aggregation and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Inactivation of Staphylococcus aureus by Levulinic Acid Plus Sodium Dodecyl Sulfate and their Antibacterial Mechanisms on S. aureus Biofilms by Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
Application Notes and Protocols for Formulating with Sodium Levulinate in Acidic pH Cosmetic Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium levulinate, the sodium salt of levulinic acid, is a naturally derived ingredient increasingly utilized in the cosmetic and personal care industry as a preservative and skin-conditioning agent.[1] Derived from renewable resources like corn or sugarcane, it offers a compelling alternative to traditional synthetic preservatives.[1] This document provides detailed application notes and protocols for effectively formulating with this compound in acidic pH oil-in-water (O/W) cosmetic emulsions.
This compound functions optimally in an acidic environment, typically within a pH range of 4.0 to 6.0.[1] Its antimicrobial activity is attributed to the undissociated form of levulinic acid, which can effectively penetrate the cell membranes of microorganisms.[2] Consequently, maintaining the formulation's pH is critical to its preservative efficacy.[2] this compound is often used in combination with other natural antimicrobials, such as sodium anisate, to achieve broad-spectrum protection against bacteria, yeast, and mold.[3][4] Beyond its preservative function, this compound also contributes to the sensory profile of a formulation, acting as a skin-conditioning agent that imparts a pleasant feel.[1]
These application notes will detail the quantitative aspects of its performance, provide comprehensive experimental protocols for formulation and testing, and visualize key workflows and relationships to guide researchers and formulators in harnessing the benefits of this compound in acidic cosmetic emulsions.
Data Presentation
The following tables summarize the performance of a preservative blend containing this compound and sodium anisate in an acidic O/W emulsion.
Table 2.1: Preservative Efficacy Test (Challenge Test) Results of a this compound and Sodium Anisate Blend in an O/W Emulsion at pH 5.4
| Microorganism | Initial Inoculum (CFU/g) | Day 7 (Log Reduction) | Day 14 (Log Reduction) | Day 28 (Log Reduction) | EP Criterion A Met |
| Staphylococcus aureus | >1.0 x 10^5 | >4 | >4 | >4 | Yes |
| Pseudomonas aeruginosa | >1.0 x 10^5 | >4 | >4 | >4 | Yes |
| Escherichia coli | >1.0 x 10^5 | >4 | >4 | >4 | Yes |
| Candida albicans | >1.0 x 10^5 | ~2 | >3 | >3 | Yes |
| Aspergillus brasiliensis | >1.0 x 10^5 | ~1 | ~2 | >2 | Yes |
Data adapted from graphical representation in a technical datasheet for a preservative blend containing Glycerin, Aqua, this compound, and Sodium Anisate at a concentration of 4.0% in a basic O/W emulsion.[5]
Table 2.2: Illustrative Viscosity and Stability of an Acidic O/W Emulsion with a this compound Blend
| Time Point | Storage Condition | pH | Viscosity (mPa·s) | Physical Stability Assessment |
| Initial | Room Temperature (25°C) | 5.2 | 12,000 | Homogeneous, white, creamy texture |
| 1 Month | Room Temperature (25°C) | 5.2 | 11,800 | No change |
| 1 Month | Accelerated (40°C) | 5.1 | 11,500 | No phase separation, slight decrease in viscosity |
| 3 Months | Room Temperature (25°C) | 5.2 | 11,700 | No change |
| 3 Months | Accelerated (40°C) | 5.0 | 11,000 | No phase separation, slight decrease in viscosity |
Note: This table presents illustrative data as specific quantitative viscosity stability data for a this compound-containing emulsion was not available in the public domain. The values are representative of a stable emulsion.
Experimental Protocols
3.1 Protocol for Preparation of an Acidic O/W Emulsion with this compound
This protocol outlines the preparation of a stable oil-in-water emulsion with a target pH of 5.0 - 5.5, preserved with a blend of this compound and sodium anisate.
Materials:
-
Oil Phase: Lipophilic ingredients (e.g., emollients, fatty alcohols, emulsifiers)
-
Water Phase: Deionized water, humectants (e.g., glycerin), thickeners (e.g., xanthan gum)
-
Preservative System: this compound and sodium anisate blend (e.g., Dermosoft® 1388 Eco)
-
pH Adjuster: Citric acid or lactic acid solution (e.g., 10% w/w)
-
Heat-sensitive ingredients: Actives, fragrances
Procedure:
-
Phase Preparation: In separate beakers, weigh the ingredients for the oil phase and the water phase.
-
Heating: Heat both phases separately to 75-80°C. Ensure all solid components in the oil phase are completely melted.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at a moderate speed. Increase the speed and homogenize for 3-5 minutes to form a uniform emulsion.
-
Cooling: Begin cooling the emulsion under gentle stirring.
-
Addition of Preservative and Heat-Sensitive Ingredients: When the temperature of the emulsion is below 40°C, add the this compound blend and any other heat-sensitive ingredients. Mix until fully incorporated.
-
pH Measurement and Adjustment: Allow the emulsion to cool to room temperature. Prepare a 10% dilution of the emulsion in deionized water and measure the pH. Adjust the pH to the target range of 5.0-5.5 by adding the pH adjuster dropwise while stirring.
-
Final Mixing: Gently mix the emulsion to ensure homogeneity.
3.2 Protocol for Preservative Efficacy Testing (Challenge Test)
This protocol is based on the USP <51> Antimicrobial Effectiveness Test to evaluate the performance of the preservative system in the cosmetic emulsion.
Materials:
-
Test emulsion
-
Standardized microbial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)
-
Sterile containers
-
Incubator (20-25°C)
-
Plating media and equipment for microbial enumeration
Procedure:
-
Inoculation: Inoculate separate samples of the test emulsion with each of the specified microorganisms to achieve an initial concentration of between 1 x 10^5 and 1 x 10^6 CFU/g.
-
Incubation: Store the inoculated samples at 20-25°C for 28 days.
-
Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw aliquots from each sample and determine the concentration of viable microorganisms using standard plating techniques.
-
Log Reduction Calculation: Calculate the log reduction in microbial concentration from the initial count at each time point.
-
Evaluation: Compare the log reduction values to the acceptance criteria outlined in USP <51> for the specific product category.
3.3 Protocol for Emulsion Stability Testing
This protocol assesses the physical and chemical stability of the formulated emulsion under various stress conditions.
Materials:
-
Test emulsion in final packaging
-
Oven (40°C, 50°C)
-
Refrigerator (4°C)
-
Freezer (-10°C)
-
Centrifuge
-
pH meter
-
Viscometer
Procedure:
-
Initial Characterization: Record the initial appearance, color, odor, pH, and viscosity of the emulsion.
-
Accelerated Stability (High Temperature): Store samples at 40°C and 50°C for a predetermined period (e.g., 1, 2, and 3 months). At each time point, evaluate the samples for any changes in physical and chemical properties.
-
Freeze-Thaw Cycling: Subject samples to multiple cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours. Evaluate for phase separation or other signs of instability after each cycle.
-
Centrifugation: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) to assess its resistance to creaming or separation.
-
Long-Term Stability (Real-Time): Store samples at room temperature (25°C) and evaluate their properties at regular intervals (e.g., 3, 6, 12, 24 months).
Visualizations
The following diagrams illustrate key workflows and relationships in formulating with this compound in acidic pH cosmetic emulsions.
References
Application Notes and Protocols for the Analysis of Impurities in Sodium Levulinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium levulinate, the sodium salt of levulinic acid, is increasingly utilized in the pharmaceutical, cosmetic, and food industries as a preservative and skin conditioning agent. The purity of this compound is critical to ensure the safety and efficacy of final products. This document provides detailed application notes and protocols for the analytical techniques used to detect and quantify potential impurities in this compound. The primary impurities arise from the manufacturing process of levulinic acid, which typically involves the acid-catalyzed hydrolysis of biomass.
Potential Impurities in this compound
The synthesis of levulinic acid from cellulosic biomass can lead to several process-related impurities. These can be broadly categorized as non-volatile and volatile impurities.
Non-Volatile Impurities:
-
Residual Starting Materials: Unreacted monosaccharides, such as glucose, from the initial biomass.
-
Intermediates: 5-Hydroxymethylfurfural (B1680220) (5-HMF) is a key intermediate in the conversion of hexose (B10828440) sugars to levulinic acid.
-
By-products: Formic acid is a significant by-product of the reaction. Other organic acids may also be present in trace amounts.
-
Degradation Products: Humins, which are dark, polymeric materials, can be formed from the degradation of sugars and 5-HMF under acidic and high-temperature conditions.
Volatile Impurities:
-
Residual Solvents: Solvents used during the synthesis and purification of levulinic acid and this compound. The specific solvents will depend on the manufacturing process but can include common organic solvents.
-
Other Volatile Organic Compounds (VOCs): Trace amounts of other volatile by-products may be formed during the manufacturing process.
Analytical Techniques
The primary analytical techniques for the determination of impurities in this compound are High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities.
Application Note 1: Analysis of Non-Volatile Impurities by High-Performance Liquid Chromatography (HPLC)
This application note describes a method for the simultaneous determination of glucose, 5-hydroxymethylfurfural (5-HMF), and formic acid in a this compound matrix using HPLC with UV and Refractive Index (RI) detection.
Methodology
1. Principle: The method utilizes an ion-exchange column to separate the analytes based on their interactions with the stationary phase. A dilute sulfuric acid mobile phase is used to achieve separation. Due to the different chromophoric properties of the analytes, a dual-detector setup is employed. 5-HMF is quantified using a UV detector, while glucose and formic acid are quantified using a Refractive Index Detector (RID).
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
UV-Vis Detector
-
Refractive Index Detector (RID)
-
Ion-exchange column: Aminex HPX-87H (300 mm x 7.8 mm) or equivalent
-
Data acquisition and processing software
3. Reagents and Standards:
-
This compound sample
-
Reference standards of Glucose, 5-Hydroxymethylfurfural, and Formic Acid
-
Sulfuric acid (H₂SO₄), analytical grade
-
Deionized water, HPLC grade
4. Chromatographic Conditions:
-
Mobile Phase: 5 mM Sulfuric Acid in deionized water
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 65 °C
-
Injection Volume: 20 µL
-
UV Detector Wavelength: 284 nm (for 5-HMF)
-
RID Temperature: 55 °C
Experimental Protocol
1. Standard Solution Preparation: a. Prepare individual stock solutions of glucose, 5-HMF, and formic acid in deionized water at a concentration of 1000 µg/mL. b. Prepare a mixed standard working solution by diluting the stock solutions to the desired concentrations. A series of dilutions should be prepared to establish a calibration curve.
2. Sample Preparation: a. Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. b. Dissolve the sample in the mobile phase (5 mM H₂SO₄) and dilute to the mark. c. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions to generate a calibration curve for each analyte. c. Inject the prepared sample solution. d. Identify and quantify the impurities by comparing the retention times and peak areas with those of the standards.
Data Presentation
Table 1: Quantitative Data for Non-Volatile Impurity Analysis
| Impurity | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| 5-Hydroxymethylfurfural (5-HMF) | HPLC-UV | 0.005 mmol/L | 0.017 mmol/L | 88 - 116 |
| Formic Acid | HPLC-RID | Not specified | Not specified | Not specified |
| Glucose | HPLC-RID | Not specified | Not specified | Not specified |
| Levulinic Acid (for reference) | HPLC-UV/RID | 1.40 mmol/L | 4.68 mmol/L | 94 - 105 |
Note: The provided LOD and LOQ values are based on published research and may vary depending on the specific instrument and experimental conditions.[1] Recovery data is also from literature sources and should be verified for each specific matrix.[1]
Workflow Diagram
Caption: Workflow for HPLC analysis of non-volatile impurities.
Application Note 2: Analysis of Volatile Impurities by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This application note provides a general protocol for the screening and quantification of residual solvents and other volatile organic compounds in this compound using headspace gas chromatography-mass spectrometry (HS-GC-MS). This method is based on the principles outlined in USP <467> for residual solvents.
Methodology
1. Principle: The sample is heated in a sealed headspace vial, allowing volatile compounds to partition into the gas phase. A portion of the headspace gas is then injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.
2. Instrumentation:
-
Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector
-
Headspace Autosampler
-
Capillary GC column (e.g., DB-624, 6% cyanopropylphenyl/94% dimethylpolysiloxane, or equivalent)
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
3. Reagents and Standards:
-
This compound sample
-
Reference standards for expected residual solvents (e.g., ethanol, methanol, isopropanol, etc.)
-
High-purity water or a suitable solvent (e.g., DMSO) for sample dissolution
4. GC-MS and Headspace Conditions (General):
-
GC Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Final Hold: 5 minutes
-
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
-
Headspace Vial Temperature: 80 °C
-
Headspace Equilibration Time: 30 minutes
Experimental Protocol
1. Standard Preparation: a. Prepare a stock solution of the target residual solvents in a suitable solvent. b. Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of impurities.
2. Sample Preparation: a. Accurately weigh a suitable amount of the this compound sample (e.g., 100 mg) into a headspace vial. b. Add a known volume of the dissolution solvent (e.g., 1 mL of water or DMSO). c. Seal the vial immediately.
3. Analysis: a. Place the sample and standard vials in the headspace autosampler. b. Run the analysis using the specified GC-MS and headspace conditions. c. Identify unknown volatile impurities by comparing their mass spectra with a spectral library (e.g., NIST). d. Quantify known residual solvents by comparing their peak areas with the calibration curve generated from the standard solutions.
Data Presentation
Table 2: Representative Quantitative Data for Volatile Impurity Analysis (Example)
| Impurity | Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| Ethanol | HS-GC-MS | 1 - 10 ppm | 5 - 25 ppm |
| Methanol | HS-GC-MS | 1 - 10 ppm | 5 - 25 ppm |
| Isopropanol | HS-GC-MS | 1 - 10 ppm | 5 - 25 ppm |
Note: These are typical performance characteristics for HS-GC-MS analysis of residual solvents and should be validated for the specific this compound matrix.
Logical Relationship Diagram
Caption: Logical flow for HS-GC-MS analysis of volatile impurities.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the detection and quantification of potential impurities in this compound. The HPLC method is suitable for the analysis of non-volatile, process-related impurities such as residual sugars, 5-HMF, and formic acid. The HS-GC-MS method is effective for the determination of volatile impurities, including residual solvents. It is crucial for researchers, scientists, and drug development professionals to validate these methods for their specific this compound samples and intended applications to ensure the quality and safety of their products. Further investigation into the specific volatile impurity profile of different this compound manufacturing processes is recommended for a more comprehensive impurity analysis.
References
Evaluating Sodium Levulinate as a Novel Antifungal Agent in Mammalian Cell Culture Media
Application Note & Protocol
Introduction
Fungal contamination is a persistent challenge in mammalian cell culture, often leading to the loss of valuable cell lines and experimental data.[1][2][3][4][5] Fungi, including molds and yeasts, are ubiquitous in the laboratory environment and can be introduced through airborne spores or contaminated reagents and equipment.[3][5] While traditional antifungal agents are available, they can sometimes elicit undesirable effects on cultured cells.[1] This has prompted a search for alternative, biocompatible antifungal compounds.
Sodium levulinate, the sodium salt of levulinic acid, is a compound recognized for its antimicrobial and preservative properties, primarily in the cosmetics and food industries.[6] Its potential as a gentle yet effective antifungal agent for cell culture applications is an area of growing interest. This document provides a comprehensive set of protocols to guide researchers in evaluating the efficacy and cytotoxicity of this compound for preventing and eliminating fungal contamination in mammalian cell culture.
Principle
The successful incorporation of any new antifungal agent into cell culture media hinges on a dual objective: maximizing antifungal activity while minimizing cytotoxicity to the cultured cells. The following protocols are designed to systematically determine the optimal working concentration of this compound that achieves this balance. The core of the evaluation involves three key stages:
-
Determination of Antifungal Efficacy: Establishing the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against common fungal contaminants.
-
Assessment of Cytotoxicity: Evaluating the effect of this compound on the viability and proliferation of various mammalian cell lines.
-
Functional and Morphological Analysis: Observing the long-term effects of this compound on cell health and behavior.
Materials and Reagents
-
This compound (powder, sterile)
-
Mammalian cell lines (e.g., HeLa, HEK293, CHO, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Common fungal contaminants (e.g., Aspergillus niger, Candida albicans, Penicillium species)
-
Sabouraud Dextrose Agar (B569324) (SDA) and Broth (SDB)
-
Cell viability assay reagent (e.g., MTT, MTS, or PrestoBlue™)
-
Live/Dead cell staining kit (e.g., Trypan Blue, Calcein-AM/Propidium Iodide)
-
Microplate reader
-
96-well and 24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Inverted microscope
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol determines the lowest concentration of this compound that inhibits fungal growth (MIC) and the lowest concentration that kills the fungi (MFC).
1. Preparation of Fungal Inoculum: a. Inoculate the desired fungal species into 5 mL of Sabouraud Dextrose Broth (SDB). b. Incubate at 25-30°C for 48-72 hours, or until sufficient growth is observed. c. For molds, harvest spores by adding sterile PBS with 0.05% Tween 80 to an agar plate culture and gently scraping the surface. For yeasts, a liquid culture can be used directly. d. Adjust the spore/cell suspension to a concentration of 1 x 10^5 CFU/mL using a hemocytometer or by spectrophotometric methods.
2. MIC Assay (Broth Microdilution Method): a. Prepare a 2X stock solution of this compound in complete cell culture medium. b. In a 96-well plate, perform a serial two-fold dilution of the 2X this compound stock solution with complete cell culture medium to obtain a range of concentrations. c. Add 50 µL of the fungal inoculum to each well containing 50 µL of the diluted this compound, resulting in a final fungal concentration of 5 x 10^4 CFU/mL. d. Include a positive control (fungal inoculum without this compound) and a negative control (medium only). e. Incubate the plate at 25-30°C for 48-72 hours. f. The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.
3. MFC Assay: a. Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth. b. Spot-plate the aliquot onto a Sabouraud Dextrose Agar (SDA) plate. c. Incubate the SDA plate at 25-30°C for 48-72 hours. d. The MFC is the lowest concentration from which no fungal colonies grow on the SDA plate.
Protocol 2: Assessment of Cytotoxicity on Mammalian Cell Lines
This protocol evaluates the effect of this compound on the viability and proliferation of mammalian cells using a metabolic assay (e.g., MTT or MTS).
1. Cell Seeding: a. Culture the desired mammalian cell lines to ~80% confluency. b. Harvest the cells using trypsin-EDTA (for adherent cells) and resuspend in complete culture medium. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. d. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Treatment with this compound: a. Prepare a range of this compound concentrations in complete culture medium, typically starting from the determined MIC and MFC values and extending higher. b. After 24 hours of cell attachment, carefully remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. c. Include a vehicle control (cells in medium without this compound). d. Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
3. Cell Viability Assay (MTS Assay Example): a. At each time point (24, 48, 72 hours), add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent. c. Measure the absorbance at 490 nm using a microplate reader. d. Calculate the percentage of cell viability relative to the untreated control cells. e. Determine the IC50 value (the concentration of this compound that reduces cell viability by 50%).
Protocol 3: Morphological and Long-Term Viability Assessment
This protocol assesses the qualitative effects of this compound on cell morphology and long-term health.
1. Cell Culture and Treatment: a. Seed cells in 24-well plates at an appropriate density. b. Treat the cells with a range of non-toxic to mildly toxic concentrations of this compound (as determined from the cytotoxicity assay). c. Maintain the cultures for an extended period (e.g., 7-14 days), passaging the cells as needed while maintaining the respective this compound concentrations.
2. Morphological Observation: a. At regular intervals (e.g., daily or every other day), examine the cells under an inverted microscope. b. Document any changes in cell morphology, such as rounding, detachment, vacuolization, or changes in confluence, compared to the untreated control.
3. Viability Staining: a. At the end of the treatment period, perform a live/dead cell stain (e.g., Trypan Blue or Calcein-AM/Propidium Iodide). b. For Trypan Blue, mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer. c. For fluorescent staining, follow the manufacturer's protocol and visualize the cells using a fluorescence microscope.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Antifungal Efficacy of this compound
| Fungal Species | MIC (mg/mL) | MFC (mg/mL) |
| Aspergillus niger | 5.0 | 10.0 |
| Candida albicans | 2.5 | 5.0 |
| Penicillium chrysogenum | 5.0 | 10.0 |
Table 2: Cytotoxicity of this compound (IC50 Values in mg/mL)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | >20 | 18.5 | 15.2 |
| HEK293 | >20 | 19.8 | 17.5 |
| CHO | >20 | 20.0 | 18.1 |
| Jurkat | 15.8 | 12.4 | 9.7 |
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for evaluating a novel antifungal agent in cell culture.
Caption: Hypothesized mechanisms of antifungal action.
Conclusion and Recommendations
The presented protocols provide a systematic framework for evaluating the potential of this compound as an antifungal agent in mammalian cell culture. Based on the hypothetical data, a working concentration would be selected that is effective against common fungal contaminants (e.g., 5-10 mg/mL) while exhibiting minimal cytotoxicity to the specific cell line being used (ideally, a concentration well below the IC50 value). It is crucial for each laboratory to validate these protocols and determine the optimal conditions for their specific cell lines and experimental needs. Further investigation into the mechanism of action of this compound against fungi could provide valuable insights for its application.[7][8][9]
References
- 1. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. Fungus - UNC Lineberger [unclineberger.org]
- 4. Cell Culture Techniques and Practices to Avoid Contamination by Fungi and Bacteria in the Research Cell Culture Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 6. biofuranchem.com [biofuranchem.com]
- 7. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal mechanism of sodium dehydroacetate against Geotrichum citri-aurantii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Broad-Spectrum Antimicrobial Activity of Sodium Levulinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium levulinate, the sodium salt of levulinic acid, is a compound derived from biomass that is gaining interest for its antimicrobial properties. As a "GRAS" (Generally Recognized as Safe) substance, it presents a promising alternative to traditional preservatives in the food, cosmetic, and pharmaceutical industries. These application notes provide detailed protocols for evaluating the broad-spectrum antimicrobial activity of this compound against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds. The protocols outlined below—Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and Zone of Inhibition—are standard methods for assessing antimicrobial efficacy.
Mechanism of Action
The antimicrobial activity of organic acids like levulinic acid, and by extension its salt, this compound, is primarily attributed to their ability to disrupt the cellular functions of microorganisms. The current understanding of the mechanism involves the following key steps:
-
Cellular Penetration: In its undissociated form, levulinic acid can penetrate the microbial cell membrane.
-
Intracellular pH Reduction: Once inside the cell, where the pH is typically near neutral, the acid dissociates, releasing protons (H+ ions) and the levulinate anion. This influx of protons overwhelms the cell's natural pH-regulating mechanisms, leading to a significant drop in the intracellular pH.
-
Metabolic Disruption: The acidification of the cytoplasm inhibits the activity of pH-sensitive enzymes and disrupts the proton motive force across the cell membrane, which is crucial for ATP synthesis and transport processes.
-
Anion Accumulation: The accumulation of the levulinate anion within the cell can lead to osmotic stress and further disrupt metabolic pathways.
-
Membrane Damage: At higher concentrations, organic acids can cause damage to the cell membrane, leading to the leakage of essential intracellular components and ultimately cell death.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial cultures (Gram-positive bacteria, Gram-negative bacteria, yeasts, molds)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Spectrophotometer (optional, for turbidity measurement)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the appropriate sterile broth. The concentration should be at least twice the highest concentration to be tested. Filter-sterilize the solution.
-
Preparation of Microbial Inoculum:
-
Bacteria: From a fresh culture, inoculate a tube of MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Prepare a suspension of the fungal strain in sterile saline from a fresh culture. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. Further dilute in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi (e.g., 24-48 hours).
-
Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips or inoculation loops
Procedure:
-
Subculturing from MIC Wells: From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh agar plate. 3
Application Notes and Protocols: Synergistic Antimicrobial Effect of Sodium Levulinate and Sodium Anisate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium levulinate and sodium anisate are organic acid salts that are increasingly utilized in the cosmetic and personal care industries as a broad-spectrum antimicrobial system.[1] Derived from renewable plant sources like corn and fennel, this combination is favored in "natural" and "clean" beauty formulations.[1] Together, they provide effective protection against a wide range of microorganisms, including bacteria, yeast, and fungi.[1] The primary mechanism of action for organic acids and their salts is dependent on pH. In their undissociated (acid) form, they can penetrate microbial cell membranes, and once inside the more neutral cytoplasm, they dissociate, leading to a decrease in intracellular pH and disruption of essential metabolic processes, ultimately inhibiting microbial growth. The synergistic effect of combining this compound and sodium anisate allows for effective preservation at lower concentrations of each individual component, which can also contribute to better skin compatibility.
These application notes provide a summary of the synergistic antimicrobial activity of this compound and sodium anisate, along with detailed protocols for evaluating their efficacy.
Data Presentation
The following tables present illustrative quantitative data on the synergistic antimicrobial effect of this compound and sodium anisate against common contaminants. This data is representative of expected results from checkerboard and time-kill assays.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents
| Microorganism | This compound (Alone) | Sodium Anisate (Alone) | This compound (in Combination) | Sodium Anisate (in Combination) |
| Escherichia coli (ATCC 8739) | 1.0% | 0.5% | 0.5% | 0.125% |
| Staphylococcus aureus (ATCC 6538) | 0.8% | 0.4% | 0.4% | 0.1% |
| Candida albicans (ATCC 10231) | 1.2% | 0.6% | 0.6% | 0.15% |
Table 2: Fractional Inhibitory Concentration (FIC) Index for the Combination of this compound and Sodium Anisate
| Microorganism | FIC of this compound | FIC of Sodium Anisate | FIC Index (ΣFIC) | Interpretation |
| Escherichia coli (ATCC 8739) | 0.5 | 0.25 | 0.75 | Additive |
| Staphylococcus aureus (ATCC 6538) | 0.5 | 0.25 | 0.75 | Additive |
| Candida albicans (ATCC 10231) | 0.5 | 0.25 | 0.75 | Additive |
Note: The FIC Index is interpreted as follows: ≤ 0.5 indicates synergy, > 0.5 to < 4.0 indicates an additive or indifferent effect, and ≥ 4.0 indicates antagonism.
Mechanism of Action
The antimicrobial efficacy of this compound and sodium anisate is largely attributed to the activity of their corresponding acids, levulinic acid and anisic acid. The sodium salts are more water-soluble and easier to formulate with. In an aqueous formulation with a slightly acidic pH, an equilibrium is established where a portion of the salts converts to their respective acid forms.
Caption: Proposed mechanism of antimicrobial action for this compound and sodium anisate.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Caption: Workflow for the checkerboard assay to determine antimicrobial synergy.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and sodium anisate in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
-
Plate Preparation (96-well microtiter plate):
-
In each well of the microtiter plate, add broth medium.
-
Create serial dilutions of this compound along the x-axis (e.g., columns 1-10).
-
Create serial dilutions of sodium anisate along the y-axis (e.g., rows A-G).
-
Include a row and a column with serial dilutions of each agent alone to determine their individual MICs.
-
Include a growth control well (inoculum without antimicrobials) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for yeast).
-
-
Data Analysis:
-
After incubation, determine the MIC for each agent alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (ΣFIC) = FIC of Agent A + FIC of Agent B.
-
Interpret the results based on the ΣFIC value.
-
Time-Kill Curve Assay
The time-kill curve assay evaluates the rate at which an antimicrobial agent or combination kills a microbial population over time.
Caption: Workflow for the time-kill curve assay.
Methodology:
-
Preparation:
-
Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Prepare test tubes with the following:
-
Growth control (broth only)
-
This compound at its MIC
-
Sodium anisate at its MIC
-
A combination of this compound and sodium anisate at their respective MICs in the synergistic combination.
-
-
-
Inoculation and Sampling:
-
Inoculate all tubes with the microbial suspension to a final concentration of approximately 10^5 to 10^6 CFU/mL.
-
Incubate all tubes with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification:
-
Perform serial dilutions of each aliquot and plate onto appropriate agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
-
Conclusion
The combination of this compound and sodium anisate offers a promising, naturally-derived preservative system for a wide range of applications. Their synergistic or additive antimicrobial activity allows for effective product preservation while aligning with the growing demand for "clean" and "natural" ingredients. The protocols outlined in these application notes provide a framework for researchers and developers to quantify the synergistic efficacy of this preservative blend against relevant microbial contaminants, ensuring product safety and stability.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sodium Levulinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium levulinate, the sodium salt of levulinic acid, is a compound derived from renewable resources such as corn.[1] It is increasingly utilized in the cosmetic, personal care, and food industries as a natural preservative and skin-conditioning agent.[1][2] Its antimicrobial properties are effective against a broad spectrum of microorganisms, including bacteria, fungi, and molds, making it a viable alternative to synthetic preservatives.[1][3] The primary mechanism of action is believed to be the disruption of microbial cell membranes, leading to cell lysis and death.[1] Additionally, it can help maintain the natural acidity of formulations.[2]
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Not Specified | 3.125 (for Levulinic Acid) | [4] |
Note: This value is for levulinic acid, not this compound. Further testing is required to establish specific MIC values for this compound against a broad range of microorganisms.
Signaling Pathways and Mechanisms
The antimicrobial action of this compound is primarily attributed to its ability to disrupt the integrity of microbial cell membranes. This leads to increased permeability and the subsequent leakage of intracellular components, ultimately resulting in cell death.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods. These methods are considered gold standards for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid growth medium and is suitable for most aerobic bacteria and yeasts.
Materials:
-
This compound (powder form)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism(s)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a specific amount of this compound powder and dissolve it in the appropriate sterile broth medium to create a concentrated stock solution (e.g., 100 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and then transferring 100 µL from the second well to the third, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old) of the test microorganism, pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Plates:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Protocol 2: Agar Dilution Method
This method involves incorporating this compound into an agar medium and is useful for testing fastidious organisms or when a solid medium is preferred.
Materials:
-
This compound (powder form)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile petri dishes
-
Test microorganism(s)
-
Sterile saline or PBS
-
0.5 McFarland standard
-
Inoculum replicating device (optional)
-
Incubator
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare the agar medium according to the manufacturer's instructions and cool it to 45-50°C in a water bath.
-
Prepare a series of this compound solutions at twice the desired final concentrations.
-
Add a specific volume of each this compound solution to an equal volume of the molten agar (e.g., 10 mL of this compound solution to 10 mL of agar) to achieve the desired final concentrations. Mix well.
-
Pour the agar-sodium levulinate mixtures into sterile petri dishes and allow them to solidify. Also, prepare a growth control plate with no this compound.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described in the broth microdilution method (adjusted to a 0.5 McFarland standard).
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation of Plates:
-
Spot-inoculate the prepared agar plates with the microbial suspension. An inoculum replicating device can be used to deliver a standardized volume to each plate.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at the appropriate temperature for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.
-
Conclusion
Determining the MIC of this compound is essential for its effective application as an antimicrobial agent. The broth microdilution and agar dilution methods provide standardized and reliable approaches for this purpose. While publicly available quantitative MIC data for this compound is limited, the protocols provided here will enable researchers and professionals to generate this critical data for their specific applications and target microorganisms. This will facilitate the informed use of this natural preservative in the development of safe and effective products.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. poetryskincare.com.au [poetryskincare.com.au]
- 3. uk.typology.com [uk.typology.com]
- 4. Inactivation of Staphylococcus aureus by Levulinic Acid Plus Sodium Dodecyl Sulfate and their Antibacterial Mechanisms on S. aureus Biofilms by Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting precipitation of sodium levulinate in formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium levulinate in their formulations.
Troubleshooting Precipitate Formation
Question: I am observing a white precipitate in my aqueous formulation containing this compound. What is the likely cause and how can I resolve it?
Answer:
Precipitation of this compound is most commonly due to a decrease in the formulation's pH. This compound is the salt of levulinic acid and is highly soluble in water.[1][2][3] However, its preservative efficacy is optimal in a pH range of 4.0 to 6.0.[4] To enhance its antimicrobial activity, the pH of the formulation is often adjusted downwards. This acidification converts the highly soluble this compound into its less soluble free acid form, levulinic acid, which can then precipitate out of the solution, especially in water-dominant formulas.[5]
Troubleshooting Steps:
-
Measure the pH of your formulation. This is the most critical first step.
-
Adjust the pH upwards slowly. If the pH is below 5.5, carefully add a suitable alkalizing agent (e.g., sodium hydroxide (B78521), triethanolamine) dropwise while monitoring the pH. The precipitate should redissolve as the pH increases and levulinic acid is converted back to its salt form.
-
Optimize the pH. Aim for a final pH that balances preservative efficacy with the solubility of the components. A pH closer to 5.5 may be a good starting point to avoid precipitation while maintaining antimicrobial activity.
-
Consider the use of co-solvents. The addition of glycols (e.g., propylene (B89431) glycol, glycerin) or ethanol (B145695) may improve the solubility of levulinic acid, even at a lower pH.[6]
-
Evaluate the concentration of this compound. While effective, using an excessively high concentration can increase the likelihood of precipitation upon pH adjustment. The typical use level of this compound in cosmetics is up to 0.62% in mouthwashes and up to 0.57% in eye shadows.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulations containing this compound?
A1: this compound is most effective in a pH range of approximately 4.0 to 6.0.[4] It is often recommended to adjust the final formulation pH to below 5.5 to ensure the presence of the active levulinic acid.[6]
Q2: Is this compound compatible with other common cosmetic ingredients?
A2: Yes, this compound is generally compatible with a wide range of cosmetic ingredients, making it a versatile choice for various formulations.[4][8]
Q3: Can temperature affect the stability of this compound in my formulation?
A3: While pH is the primary factor for precipitation, temperature can influence solubility. It is advisable to conduct stability testing of your final formulation at different temperature conditions (e.g., refrigerated, room temperature, and elevated temperatures) to ensure no precipitation occurs over time.
Q4: Are there any ingredients that are known to be incompatible with this compound?
A4: While generally compatible, formulations with high levels of certain electrolytes may have an impact on the stability of your formulation. It is always recommended to perform compatibility studies with your specific ingredients.
Quantitative Data Summary
| Parameter | Value | Source |
| Optimal pH Range for Efficacy | 4.0 - 6.0 | [4] |
| Recommended Final Formulation pH | < 5.5 | [6] |
| pKa of Levulinic Acid | 4.61 | [5] |
| Maximum Concentration in Mouthwashes | 0.62% | [7] |
| Maximum Concentration in Eye Shadows | 0.57% | [7] |
Key Experimental Protocols
Protocol 1: pH Adjustment and Monitoring
-
Objective: To adjust the pH of a formulation containing this compound to the optimal range without causing precipitation.
-
Materials: Calibrated pH meter, magnetic stirrer and stir bar, 1% (w/v) sodium hydroxide solution, 1% (w/v) citric acid solution, formulation batch.
-
Methodology:
-
Place the formulation on the magnetic stirrer and begin gentle agitation.
-
Immerse the calibrated pH probe into the formulation.
-
Record the initial pH.
-
If the pH needs to be lowered, add the 1% citric acid solution dropwise, allowing the pH to stabilize between additions.
-
If the pH needs to be raised (e.g., to redissolve a precipitate), add the 1% sodium hydroxide solution dropwise.
-
Continue until the target pH (e.g., 5.5) is reached.
-
Visually inspect the formulation for any signs of precipitation throughout the process.
-
Protocol 2: Compatibility Testing
-
Objective: To assess the physical compatibility of this compound with other ingredients in a formulation.
-
Materials: Test tubes or small beakers, your formulation base, this compound solution, and other individual ingredients.
-
Methodology:
-
Prepare a sample of your formulation base.
-
In separate test tubes, combine the formulation base with each individual ingredient, including the this compound solution, at their intended final concentrations.
-
Prepare a control sample of the formulation base with this compound only.
-
Mix all samples thoroughly.
-
Visually inspect the samples for any signs of incompatibility, such as precipitation, color change, or phase separation.
-
Store the samples at various temperature conditions (e.g., 4°C, 25°C, 40°C) and observe for any changes over a set period (e.g., 24 hours, 1 week).
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Effect of pH on this compound equilibrium and solubility.
References
- 1. qzebright.com [qzebright.com]
- 2. cir-safety.org [cir-safety.org]
- 3. la-saponaria.com [la-saponaria.com]
- 4. poetryskincare.com.au [poetryskincare.com.au]
- 5. realizebeauty.wordpress.com [realizebeauty.wordpress.com]
- 6. newdirections.com.au [newdirections.com.au]
- 7. cir-safety.org [cir-safety.org]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
effect of pH on the stability and efficacy of sodium levulinate
Welcome to the Technical Support Center for sodium levulinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your formulations, with a specific focus on the impact of pH on its stability and efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation process with this compound.
| Issue | Potential Cause | Recommended Action |
| Precipitation or Cloudiness in Formulation | The pH of the formulation is likely at or below the pKa of levulinic acid (~4.6), causing the less soluble free acid form to precipitate, especially in aqueous solutions.[1] | Carefully adjust the pH of your formulation to be above 4.6, ideally within the recommended range of 5.0-6.0 for optimal balance of efficacy and solubility. Consider the buffering capacity of your formulation components. |
| Loss of Antimicrobial Efficacy | The pH of the formulation may be too high (e.g., >6.5), reducing the concentration of the more active undissociated levulinic acid. | Adjust the pH downwards to the recommended effective range of 4.0-6.0 to increase the proportion of the active levulinic acid.[1][2][3] |
| Color or Odor Change in Formulation | This could be due to interactions with other ingredients in the formulation or degradation under certain conditions (e.g., high temperature, exposure to light). | Conduct compatibility studies with all formulation ingredients. Store the product in opaque, airtight containers and conduct stability testing under various temperature and light conditions. |
| Inconsistent Product Viscosity | The pH of the formulation can influence the viscosity of certain polymers and other ingredients. | Monitor and control the pH of your formulation. Ensure that all ingredients are compatible and stable at the target pH. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the efficacy of this compound?
A1: this compound is most effective in a pH range of approximately 4.0 to 6.0.[2][3] Within this range, there is a balance between the more antimicrobially active, undissociated levulinic acid and the more water-soluble levulinate salt.
Q2: Why is the pKa of levulinic acid important for formulation?
A2: The pKa of levulinic acid is approximately 4.6.[1][4] At a pH equal to the pKa, 50% of the substance is in its undissociated acid form and 50% is in its salt form. The undissociated acid is generally considered to have greater antimicrobial activity. Therefore, formulating at a pH around the pKa or slightly above can optimize this balance for efficacy and solubility.
Q3: Can I use this compound in a formulation with a pH below 4.0?
A3: While the antimicrobial activity of the levulinic acid form may be high at a pH below 4.0, there is a significant risk of precipitation, especially in water-based formulations.[1] This is because the free acid has lower water solubility than the sodium salt. If a low pH is required, it is crucial to conduct thorough stability testing to ensure the product remains homogenous.
Q4: What happens to the efficacy of this compound at a pH above 6.5?
A4: As the pH increases above 6.0, the equilibrium shifts further towards the levulinate salt form. While still active, the overall antimicrobial efficacy may be reduced as the concentration of the more potent undissociated levulinic acid decreases.[1]
Q5: How should I adjust the pH of my formulation containing this compound?
A5: It is recommended to use a solution of a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide) to adjust the pH.[5][6] Add the pH adjuster gradually while monitoring the pH with a calibrated pH meter until the desired pH is reached.
Q6: Is this compound effective against all types of microorganisms?
A6: Levulinic acid, the active form, has broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[7] However, its efficacy can vary depending on the specific microorganism. It is often used in combination with other preservatives to enhance its spectrum of activity.[2][3]
Data on Stability and Efficacy of this compound
The following tables provide illustrative data on the stability and efficacy of this compound at different pH values. This data is based on established principles and should be confirmed with formulation-specific testing.
Stability of this compound at Various pH Values
This table illustrates the expected stability of a 1% this compound solution stored at 40°C over 12 weeks.
| pH | Week 0 (% Remaining) | Week 4 (% Remaining) | Week 8 (% Remaining) | Week 12 (% Remaining) | Appearance |
| 3.5 | 100% | 99% | 98% | 97% | Potential for precipitation |
| 4.5 | 100% | 99.5% | 99% | 98.5% | Clear, colorless |
| 5.5 | 100% | 99.8% | 99.5% | 99% | Clear, colorless |
| 6.5 | 100% | 99.5% | 99% | 98% | Clear, colorless |
| 7.5 | 100% | 98% | 96% | 94% | Clear, colorless |
Efficacy of this compound at Various pH Values (Illustrative MIC Values)
This table shows illustrative Minimum Inhibitory Concentration (MIC) values of this compound against common microorganisms at different pH levels. Lower MIC values indicate higher efficacy.
| Microorganism | MIC at pH 4.5 (%) | MIC at pH 5.5 (%) | MIC at pH 6.5 (%) |
| Escherichia coli (Gram-negative bacteria) | 0.4% | 0.6% | 1.0% |
| Staphylococcus aureus (Gram-positive bacteria) | 0.3% | 0.5% | 0.8% |
| Candida albicans (Yeast) | 0.5% | 0.7% | 1.2% |
| Aspergillus brasiliensis (Mold) | 0.6% | 0.8% | 1.5% |
Experimental Protocols
Protocol for Accelerated Stability Testing
Objective: To evaluate the physical and chemical stability of a formulation containing this compound at different pH values under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare three batches of the final formulation. Adjust the pH of each batch to the desired levels (e.g., 4.5, 5.5, 6.5) using a suitable acid or base. Package the samples in the final intended packaging.
-
Storage Conditions: Store the samples in a stability chamber at 40°C ± 2°C and 75% ± 5% relative humidity. Place control samples at room temperature (20-25°C).
-
Testing Intervals: Test the samples at initial time (Week 0) and at regular intervals (e.g., Week 4, Week 8, and Week 12).
-
Parameters to Evaluate:
-
Physical Properties: Appearance, color, odor, and viscosity.
-
Chemical Properties: pH and concentration of this compound (using a validated analytical method such as HPLC).
-
Microbiological Properties: Perform a microbial count to ensure the preservative system remains effective.
-
Protocol for Preservative Efficacy Testing (Challenge Test)
Objective: To determine the antimicrobial effectiveness of a preservative system containing this compound in a formulation at a specific pH.
Methodology:
-
Preparation of Inoculum: Prepare standardized inoculums of relevant microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis) to a concentration of approximately 1 x 10^8 CFU/mL.
-
Inoculation: Inoculate separate samples of the formulation with each microorganism to achieve a final concentration of 10^5 to 10^6 CFU/mL.
-
Incubation: Store the inoculated samples at room temperature (20-25°C) in the dark.
-
Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and perform a plate count to determine the number of viable microorganisms.
-
Evaluation: Compare the log reduction in microbial count at each time point to the acceptance criteria outlined in relevant standards (e.g., USP <51>, ISO 11930).
Visualizations
Caption: Troubleshooting flowchart for precipitation issues.
Caption: Experimental workflow for stability testing.
References
- 1. realizebeauty.wordpress.com [realizebeauty.wordpress.com]
- 2. poetryskincare.com.au [poetryskincare.com.au]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Levulinic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
- 6. m.youtube.com [m.youtube.com]
- 7. One of the significant applications of levulinic acid is its antimicrobial activity - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
Technical Support Center: Overcoming Sodium Levulinate Incompatibility with Cationic Surfactants
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of formulating with sodium levulinate in the presence of cationic surfactants.
Frequently Asked Questions (FAQs)
Q1: Why is there an incompatibility between this compound and cationic surfactants?
This compound is the sodium salt of levulinic acid, making it an anionic preservative.[1][2][3] Cationic surfactants possess a positive charge.[4][5] When mixed in an aqueous solution, the negatively charged carboxylate group of this compound and the positively charged head of the cationic surfactant can form an insoluble ionic complex, leading to precipitation, loss of preservative efficacy, and reduced bioavailability of the active ingredients.[5]
Q2: What are the visual and performance-related signs of this incompatibility in my formulation?
Signs of incompatibility can range from subtle to obvious and may include:
-
Precipitation: Formation of a solid, insoluble material in the formulation.
-
Cloudiness or Haziness: A lack of clarity in an otherwise transparent or translucent product.
-
Phase Separation: The formulation separates into distinct layers.
-
Changes in Viscosity: A noticeable increase or decrease in the thickness of the product.
-
Reduced Foaming: In cleansing products, a decrease in the volume and stability of foam can be observed.
-
Loss of Preservative Efficacy: The formulation may fail microbial challenge tests, indicating that the preservative is no longer effective.[6]
Q3: Is it possible to formulate this compound and cationic surfactants together?
Yes, it is possible, but it requires careful formulation strategies. The strength of the interaction between anionic and cationic species can vary. Research has shown that carboxylate-based anionics, like this compound, exhibit weaker interactions with cationic surfactants compared to sulfate- or sulfonate-based anionics.[7][8] This provides a window of opportunity for successful formulation by implementing the strategies outlined in this guide.
Troubleshooting Guide
Issue 1: My formulation shows immediate precipitation upon mixing this compound and a cationic surfactant.
This is a common issue and can often be resolved by adjusting the formulation process and incorporating stabilizing agents.
Root Cause Analysis and Solutions:
dot graph TD{ subgraph "Troubleshooting Precipitation" A[Start: Precipitation Observed] --> B{Assess Formulation Strategy}; B --> C[Option 1: Modify Order of Addition]; B --> D[Option 2: pH Adjustment]; B --> E[Option 3: Incorporate a Stabilizer]; C --> F[Dilute anionic and cationic components separately before slow addition to the main batch]; D --> G[Adjust pH to a range where this compound is effective (4-6) but interaction is minimized]; E --> H{Select Stabilizer Type}; H --> I[Non-ionic Surfactant]; H --> J[Amphoteric Surfactant]; I --> K[e.g., Polysorbates, Alkyl Glucosides]; J --> L[e.g., Cocamidopropyl Betaine]; F --> M[End: Re-evaluate Stability]; G --> M; K --> M; L --> M; end
}
Caption: Logical workflow for troubleshooting precipitation.
Solution 1: Modify the Order of Addition
Instead of adding the concentrated forms of this compound and the cationic surfactant directly to each other, try the following:
-
Disperse the cationic surfactant in the water phase.
-
Separately, dissolve the this compound in a portion of the water.
-
Slowly add the diluted this compound solution to the main batch containing the cationic surfactant under constant agitation. This gradual introduction can prevent localized high concentrations that lead to precipitation.
Solution 2: Incorporate a Stabilizing Surfactant
Non-ionic and amphoteric surfactants can act as a "bridge" to prevent the direct interaction between the anionic preservative and the cationic surfactant.
-
Non-ionic Surfactants: These surfactants do not have a net charge and can sterically hinder the interaction between the anionic and cationic components.[9][10] They can also form mixed micelles with the cationic surfactant, effectively shielding its positive charge.[11]
-
Examples: Polysorbates (e.g., Polysorbate 20, Polysorbate 80), Alkyl Glucosides (e.g., Decyl Glucoside, Coco-Glucoside), and ethoxylated fatty alcohols.
-
Typical Use Level: 1-5%
-
-
Amphoteric Surfactants: These surfactants have both a positive and a negative charge, and their net charge is pH-dependent.[12][13][14] At the formulation's pH, they can interact with both the anionic and cationic components, acting as a coupler and preventing precipitation.
-
Examples: Cocamidopropyl Betaine, Sodium Cocoamphoacetate.
-
Typical Use Level: 2-10%
-
Solution 3: pH Adjustment
This compound is most effective in a pH range of 4 to 6.[15] Carefully adjusting the pH of your formulation within this range can sometimes reduce the tendency for precipitation, although this is often not sufficient on its own.
Issue 2: My formulation is stable initially but fails the preservative efficacy test (PET or Challenge Test).
This indicates that while you may have prevented visible precipitation, the interaction between the this compound and the cationic surfactant is still occurring at a level that deactivates the preservative.
Root Cause Analysis and Solutions:
dot graph TD{ subgraph "Troubleshooting PET Failure" A[Start: PET Failure] --> B{Investigate Cause}; B --> C[Possibility 1: Preservative Deactivation]; B --> D[Possibility 2: Insufficient Preservative Concentration]; C --> E[Increase concentration of stabilizing surfactant (non-ionic/amphoteric)]; C --> F[Consider a preservative booster]; D --> G[Increase this compound concentration (within regulatory limits)]; E --> H[End: Re-run PET]; F --> H; G --> H; end node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; node [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E; F; G; H; }
Caption: Decision-making process for addressing PET failure.
Solution 1: Increase the Concentration of the Stabilizing Surfactant
If you are already using a non-ionic or amphoteric surfactant, a higher concentration may be needed to adequately shield the this compound from the cationic surfactant.
Solution 2: Introduce a Preservative Booster
Certain ingredients can enhance the efficacy of preservatives. Consider adding a chelating agent like Disodium EDTA or a potentiating agent like Caprylyl Glycol.
Solution 3: Consider an Alternative Preservative
If the incompatibility cannot be overcome, you may need to select a preservative that is more compatible with cationic systems.
Data Presentation: Alternative Preservatives
For formulations where this compound proves to be too challenging, consider these alternatives:
| Preservative System | INCI Name | Typical pH Range | Compatibility Notes |
| Phenoxyethanol-based Blends | Phenoxyethanol (and) Ethylhexylglycerin | 3 - 10 | Generally compatible with anionic, cationic, and non-ionic systems. High levels of ethoxylated surfactants can reduce efficacy.[16] |
| Organic Acids & their Salts | Benzoic Acid, Sodium Benzoate, Potassium Sorbate | Below 5.5 | Effective against fungi and some bacteria. Requires a low pH for efficacy.[17] |
| Benzyl Alcohol-based Blends | Benzyl Alcohol (and) Dehydroacetic Acid | 3 - 6 | Broad-spectrum efficacy. Some compatibility issues with non-ionic surfactants have been reported.[17] |
| Cationic Preservatives | Polyaminopropyl Biguanide | 4 - 10 | Inherently compatible with cationic systems, but may have incompatibilities with certain anionic ingredients. |
Experimental Protocols
Protocol 1: Formulation Stability Testing
This protocol is designed to assess the physical stability of your formulation under accelerated conditions.
1. Objective: To evaluate the physical stability of a cosmetic or pharmaceutical formulation containing this compound and a cationic surfactant.
2. Materials:
- Your formulation samples in their final packaging.
- Refrigerator capable of maintaining 4°C ± 2°C.
- Incubator or oven capable of maintaining 45°C ± 2°C.
- Freezer capable of maintaining -10°C ± 2°C.
- Centrifuge.
- pH meter.
- Viscometer.
3. Methodology:
-
Initial Evaluation (Time 0):
-
Record the initial appearance, color, odor, pH, and viscosity of your samples.
-
Take high-quality photographs for later comparison.
-
-
Accelerated Stability Testing (High Temperature):
-
Store samples at 45°C for at least three months. This is intended to simulate a shelf life of approximately two years at room temperature.[15]
-
Evaluate the samples at 1, 2, and 3-month intervals for any changes in appearance, color, odor, pH, and viscosity.
-
-
Freeze-Thaw Cycling:
-
Place samples in the freezer at -10°C for 24 hours.
-
Remove the samples and allow them to thaw at room temperature for 24 hours. This completes one cycle.
-
Repeat for a minimum of three cycles.[15]
-
After the final cycle, evaluate the samples for any signs of instability, such as phase separation or crystallization.
-
-
Centrifugation Test:
4. Acceptance Criteria:
- No significant changes in appearance, color, or odor.
- pH and viscosity should remain within predefined specifications.
- No signs of phase separation, precipitation, or crystallization.
Protocol 2: Preservative Efficacy Test (Challenge Test) - Based on ISO 11930
This protocol outlines the procedure for evaluating the antimicrobial effectiveness of your preservative system.
1. Objective: To determine if the preservative system in a formulation provides adequate protection against microbial contamination during storage and use, according to the criteria of ISO 11930.[1][4][18]
2. Materials:
- Product samples.
- Sterile containers.
- Calibrated inoculating loop.
- Incubator set at 22.5°C ± 2.5°C.
- Microbial strains as specified in ISO 11930 (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus brasiliensis).[1]
- Neutralizing broth.
- Agar (B569324) plates.
3. Methodology:
-
Inoculation:
-
Aseptically inoculate separate product samples with a known concentration of each test microorganism. The inoculum level is typically between 10^5 and 10^6 colony-forming units (CFU) per gram or ml of the product.[2]
-
-
Incubation:
-
Store the inoculated samples at a controlled temperature (e.g., 22.5°C ± 2.5°C) for 28 days.[4]
-
-
Sampling and Plating:
-
At specified time intervals (e.g., 7, 14, and 28 days), take an aliquot from each inoculated sample.
-
Neutralize the preservative in the aliquot using a suitable neutralizing broth.
-
Perform serial dilutions and plate onto agar to determine the number of surviving microorganisms.
-
-
Evaluation:
-
Count the number of colonies on the plates at each time point and calculate the log reduction in microbial count compared to the initial inoculum.
-
4. Acceptance Criteria (Criteria A of ISO 11930):
-
Bacteria: A log reduction of ≥ 3 at 7 days, and no increase from 7 to 28 days.
-
Yeast and Mold: A log reduction of ≥ 1 at 7 days, and no increase from 7 to 28 days.
This technical support guide provides a comprehensive overview of the challenges and solutions associated with formulating this compound and cationic surfactants. By understanding the underlying chemistry and employing systematic troubleshooting and testing, you can develop stable and effectively preserved products.
References
- 1. certifiedcosmetics.com [certifiedcosmetics.com]
- 2. How To Do Cosmetic Preservative Testing? - Ariel Cosmetic [arielcosmetic.com]
- 3. ulprospector.com [ulprospector.com]
- 4. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic effects between a non-ionic and an anionic surfactant on the micellization process and the adsorption at liquid/air surfaces - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01454A [pubs.rsc.org]
- 12. carbons.ir [carbons.ir]
- 13. AMPHOTERIC SURFACTANTS - Ataman Kimya [atamanchemicals.com]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. makingcosmetics.com [makingcosmetics.com]
- 16. humblebeeandme.com [humblebeeandme.com]
- 17. qzebright.com [qzebright.com]
- 18. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Optimizing Sodium Levulinate Solubility in Oil-in-Water Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of sodium levulinate in oil-in-water (O/W) emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in O/W emulsions?
This compound is the sodium salt of levulinic acid, an organic acid derived from renewable resources such as corn.[1][2] It is a natural, water-soluble ingredient commonly used in cosmetics and pharmaceuticals as a preservative and skin-conditioning agent.[1][3] In O/W emulsions, it helps to prevent the growth of microorganisms, thereby ensuring product safety and extending shelf life.
Q2: What is the optimal pH range for incorporating this compound in an O/W emulsion?
The recommended pH range for formulations containing this compound is between 4.0 and 6.0. Within this range, it remains in its salt form, which is highly soluble in water.
Q3: Can the oil phase composition affect the solubility of this compound?
While this compound is primarily dissolved in the water phase, the overall emulsion stability can be influenced by the oil phase. The type and concentration of oils can impact droplet size and the partitioning of other ingredients, which may indirectly affect the stability of the system.
Q4: How do I choose the right surfactant for an O/W emulsion containing this compound?
Surfactant selection is critical for emulsion stability. Non-ionic surfactants are often a good choice as they are generally less sensitive to electrolytes like this compound. The required Hydrophile-Lipophile Balance (HLB) of the surfactant system will depend on the specific oils used in your formulation. It is advisable to use a blend of surfactants to achieve a stable emulsion.
Q5: What are the signs of this compound insolubility in my emulsion?
Insolubility can manifest as cloudiness, precipitation (small white crystals), or a gritty texture in the final product. These issues are often related to the pH of the formulation dropping too low.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Emulsion
Possible Cause: The pH of the emulsion is too low, causing the this compound to convert to its less soluble acid form, levulinic acid.
Troubleshooting Steps:
-
Measure the pH: Use a calibrated pH meter to accurately measure the pH of your emulsion. For O/W emulsions, you can dilute the sample with deionized water (e.g., a 10% solution) to ensure an accurate reading.[]
-
Adjust the pH: If the pH is below 4.0, adjust it upwards by adding a suitable alkalizing agent, such as a sodium hydroxide (B78521) solution, dropwise while monitoring the pH.
-
Re-disperse: Gently mix the emulsion after pH adjustment to see if the precipitate dissolves.
Issue 2: Emulsion Instability (Creaming or Coalescence) After Adding this compound
Possible Cause: this compound, being a salt, can disrupt the stability of the emulsion, especially if the surfactant system is sensitive to electrolytes.
Troubleshooting Steps:
-
Evaluate Surfactant System: Consider using non-ionic surfactants or a blend of surfactants that provide better electrolyte tolerance.
-
Increase Surfactant Concentration: A slight increase in the total surfactant concentration may be necessary to adequately stabilize the emulsion in the presence of the electrolyte.
-
Optimize Manufacturing Process: The order of addition can be important. Try dissolving the this compound in the water phase before homogenization. Ensure your homogenization process (e.g., high-shear mixing) is optimized to create a fine, stable emulsion.
Data Presentation
Table 1: Representative Solubility of this compound in Water at Different pH Values and Temperatures
| pH | Solubility at 25°C ( g/100 mL) | Solubility at 40°C ( g/100 mL) |
| 7.0 | > 50 | > 50 |
| 6.0 | > 50 | > 50 |
| 5.5 | ~ 45 | ~ 50 |
| 5.0 | ~ 30 | ~ 35 |
| 4.5 | ~ 15 | ~ 20 |
| 4.0 | ~ 5 | ~ 8 |
Disclaimer: This table presents hypothetical data for illustrative purposes, based on the known chemical properties of this compound.
Table 2: Suggested Starting Concentrations of Co-solvents to Improve this compound Solubility in the Aqueous Phase
| Co-solvent | Recommended Starting Concentration (% w/w) | Notes |
| Glycerin | 2 - 5% | Can also improve the humectant properties of the final product. |
| Propylene (B89431) Glycol | 1 - 3% | A common solvent and humectant in cosmetic formulations. |
| Propanediol | 1 - 4% | A natural alternative to propylene glycol. |
Experimental Protocols
Protocol 1: Preparation of a Model O/W Emulsion
-
Prepare the Water Phase: In a beaker, combine deionized water, glycerin, and any other water-soluble ingredients. Begin heating to 75°C while stirring. Once the temperature is reached, add the this compound and stir until fully dissolved.
-
Prepare the Oil Phase: In a separate beaker, combine the oil(s), emulsifier(s), and any other oil-soluble ingredients. Heat to 75°C while stirring.
-
Form the Emulsion: Slowly add the oil phase to the water phase while homogenizing using a high-shear mixer.
-
Cool Down: Continue mixing while allowing the emulsion to cool.
-
Final Additions: Add any temperature-sensitive ingredients, such as fragrances or preservatives, once the emulsion has cooled to below 40°C.
-
pH Adjustment: Check the final pH and adjust to the target range (4.0 - 6.0) if necessary.
Protocol 2: Stability Testing of the Emulsion
-
Visual Assessment: Observe the emulsion for any signs of phase separation, creaming, or changes in color and odor at regular intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C, 4°C).
-
Microscopic Examination: Use a microscope to observe the droplet size and distribution of the emulsion. Any significant increase in droplet size over time may indicate instability.
-
Centrifugation Test: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes). Any phase separation after centrifugation indicates poor stability.
-
pH and Viscosity Measurements: Monitor the pH and viscosity of the emulsion over time. Significant changes can be indicative of instability.
Protocol 3: Preservative Efficacy Testing (PET)
This test, also known as a challenge test, evaluates the effectiveness of the preservative system.
-
Inoculation: Introduce a known concentration of relevant microorganisms (bacteria, yeast, and mold) into the emulsion.[5]
-
Incubation: Store the inoculated product at a specified temperature.
-
Sampling: At predetermined intervals (e.g., 7, 14, and 28 days), take samples of the product.
-
Microbial Count: Determine the number of viable microorganisms in the samples.
-
Evaluation: Compare the microbial counts over time to the initial inoculation level to assess the preservative's effectiveness.[5]
Visualizations
Caption: Experimental workflow for preparing and testing an O/W emulsion with this compound.
Caption: Troubleshooting logic for addressing this compound solubility issues in O/W emulsions.
References
Technical Support Center: Preventing Color Change in Formulations with Sodium Levulinate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing color instability in formulations containing sodium levulinate.
Frequently Asked Questions (FAQs)
Q1: Why is my formulation containing this compound changing color?
Discoloration, typically appearing as a yellow to brown hue, in formulations with this compound is primarily due to a non-enzymatic browning process known as the Maillard reaction .[1][2] This complex series of reactions occurs between the ketone carbonyl group present in the levulinate molecule and a nucleophilic amino group from another ingredient in the formulation, such as an amino acid, peptide, or amine-containing raw material.[2][3]
Other potential, though often less significant, contributors to color change include:
-
Purity of this compound: Impurities from the manufacturing process of levulinic acid, such as furfural, can be a source of color.
-
Metal Ion Contamination: Trace metal ions (e.g., iron, copper) from raw materials or processing equipment can catalyze oxidative reactions that lead to colored byproducts.[4][5]
-
High-Temperature Processing: Excessive heat during manufacturing can accelerate degradation reactions, including both the Maillard reaction and potential caramelization of carbohydrate-derived ingredients.[1]
-
UV Exposure: Prolonged exposure to light can degrade certain ingredients and contribute to color changes.[6][7]
Q2: What are the key factors that accelerate color change?
Several factors can significantly increase the rate and intensity of discoloration. Understanding these is critical for prevention.
-
Presence of Amines: The concentration and type of primary and secondary amines are the most critical factors. Ingredients rich in amino acids or peptides are highly likely to react with this compound.
-
Elevated pH: A higher pH increases the nucleophilicity of amino groups, making them more reactive towards the ketone in levulinate. This dramatically accelerates the initial step of the Maillard reaction.[1][3]
-
Heat: Higher temperatures provide the activation energy needed for the Maillard reaction to proceed at a noticeable rate.[1][8]
-
Presence of Metal Ions: Transition metals can act as catalysts, promoting oxidative browning and other degradation pathways.[9][10]
Troubleshooting Guide: Strategies for Prevention
Q3: How can I prevent or minimize color change in my formulation?
A multi-faceted approach focusing on formulation design, raw material selection, and process control is the most effective strategy.
-
Optimize Formulation pH:
-
Recommendation: Maintain the final formulation pH in a mildly acidic range, ideally between 4.5 and 5.5 .[11][12] This is the most critical step in mitigating the Maillard reaction.
-
Rationale: In this pH range, a lower proportion of amino groups are deprotonated and thus less reactive. Many organic acid preservatives also show optimal efficacy in this range.[13]
-
-
Control Processing and Storage Temperature:
-
Recommendation: Avoid excessive heat during manufacturing. Use the lowest possible temperature required for processing steps like emulsification. Store the final product in a cool environment, avoiding prolonged exposure to temperatures above 40°C.
-
Rationale: Reducing thermal stress directly slows the kinetics of degradation reactions.[14]
-
-
Incorporate Chelating Agents:
-
Recommendation: Add a chelating agent to the water phase of your formulation early in the manufacturing process.[15]
-
Examples: Disodium EDTA (0.05-0.2%), Sodium Phytate (0.05-0.2%), or Citric Acid (0.1-0.5%).[9]
-
Rationale: Chelating agents bind to and inactivate trace metal ions, preventing them from catalyzing discoloration reactions.[4][5][10]
-
-
Select High-Purity Raw Materials:
-
Recommendation: Source high-purity, cosmetic-grade this compound from reputable suppliers. Review the certificate of analysis for information on potential impurities.
-
Rationale: Minimizing reactant and catalyst impurities from the start is a foundational preventative measure.
-
-
Protect from Light:
-
Screen for Reactive Ingredients:
-
Recommendation: If discoloration persists, critically evaluate the formulation for ingredients containing primary or secondary amines. Consider replacing them with less reactive alternatives if possible.
-
Data Presentation
The following tables provide illustrative data based on typical formulation behavior to demonstrate the impact of key variables on color stability. The change in color is quantified using the CIELAB color space, where ΔE* represents the total color difference (a higher value indicates greater change).
Table 1: Effect of pH on Color Change (ΔE) in a Model Formulation* (Stored at 45°C for 8 weeks)
| Formulation pH | ΔE* (Total Color Difference) | Visual Observation |
| 4.5 | 1.2 | No perceptible change |
| 5.5 | 2.5 | Very slight yellowing |
| 6.5 | 7.8 | Noticeable yellowing |
| 7.5 | 15.3 | Significant browning |
Table 2: Impact of Chelating Agents and Temperature on Color Change (ΔE)* (Formulation at pH 6.5 containing amino acids, stored for 8 weeks)
| Storage Temp. | ΔE* (No Chelator) | ΔE* (with 0.1% Disodium EDTA) |
| 25°C (Room Temp) | 3.1 | 1.5 |
| 40°C | 9.5 | 4.8 |
| 50°C | 18.2 | 9.1 |
Visualizations
References
- 1. Maillard reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Chelating Agents in Cosmetic Formulations and Manufacturing Processes [thinkdochemicals.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 8. An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor [seriouseats.com]
- 9. thecosmeticformulator.com [thecosmeticformulator.com]
- 10. essentiallynatural.co.za [essentiallynatural.co.za]
- 11. poetryskincare.com.au [poetryskincare.com.au]
- 12. realizebeauty.wordpress.com [realizebeauty.wordpress.com]
- 13. essentiallynatural.co.za [essentiallynatural.co.za]
- 14. freelanceformulations.com [freelanceformulations.com]
- 15. Cosmetic Chelating Chemicals - CD Formulation [formulationbio.com]
mitigating potential for skin irritation with high concentrations of sodium levulinate
Welcome, researchers and formulation scientists. This technical support center provides guidance on mitigating the potential for skin irritation when using high concentrations of sodium levulinate in cosmetic and pharmaceutical formulations. This compound, the sodium salt of levulinic acid, is a widely used conditioning agent and preservative. While generally considered safe, formulation characteristics, particularly at higher concentrations, can influence its skin compatibility.
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe in cosmetics at current use practices and concentrations when formulated to be non-irritating.[1] This highlights the critical role of formulation science in ensuring product mildness.
Troubleshooting Guide: Skin Irritation
Encountering unexpected skin irritation during product development can be a significant hurdle. The following guide outlines potential causes and corrective actions when working with formulations containing high concentrations of this compound.
| Observed Issue | Potential Root Cause | Recommended Mitigation Strategy |
| Mild to moderate erythema (redness) and/or edema in preliminary in vitro or in vivo tests. | Formulation pH is too high or too low: The skin's natural pH is acidic (typically 4.5-5.5), a critical factor for maintaining barrier integrity.[2][3] A formulation with a pH outside this optimal range can disrupt the skin's "acid mantle," leading to irritation.[2] | Adjust Formulation pH: Buffer the formulation to a pH between 4.5 and 5.5. This helps maintain the skin's natural barrier and can reduce the irritation potential of organic acids.[2] |
| Increased transepidermal water loss (TEWL) or compromised barrier function in instrumental tests. | High concentration of this compound disrupting the stratum corneum: High concentrations of some organic acids can interfere with the lipid matrix and integrity of the outermost layer of the skin.[4] | 1. Reduce Concentration: Evaluate if the concentration of this compound can be lowered while maintaining efficacy. 2. Incorporate Barrier-Supporting Ingredients: Add ingredients like ceramides, phytosterols, and essential fatty acids to help reinforce the skin's natural barrier.[5] |
| Subjective feedback of stinging or burning upon application. | Sensory irritation: Some individuals may be more susceptible to sensory irritation from preservatives or pH shifts, even without visible signs of irritation. | 1. Add Anti-Irritant/Soothing Agents: Incorporate ingredients known to calm the skin and reduce sensory irritation, such as Allantoin, Bisabolol, Aloe Vera, or oat extracts (Avenanthramides).[5][6][7] 2. Evaluate Preservative Synergy: Combining lower concentrations of different preservatives can sometimes achieve broad-spectrum efficacy with a lower potential for irritation.[8][9] |
| Unexpected positive results in a Human Repeat Insult Patch Test (HRIPT). | Cumulative irritation or potential sensitization: Repeated application under occlusive patches can reveal irritation potential not seen in single-application tests. | 1. Reformulate with a Focus on Mildness: Re-evaluate the entire formulation, including the base, other active ingredients, and the preservative system. 2. Optimize Preservative System: Consider using preservative enhancers or "boosters" (e.g., certain glycols) to increase the efficacy of this compound, potentially allowing for a lower use concentration.[10][11] |
Frequently Asked Questions (FAQs)
Q1: At what concentration is this compound considered "high"?
A1: The term "high concentration" is relative to the product application. According to the Cosmetic Ingredient Review, maximum reported use concentrations are 0.62% in mouthwashes and 0.57% in eye shadows. Concentrations approaching or exceeding these levels, especially in leave-on skin products, could be considered high and warrant careful formulation and safety testing.
Q2: What is the primary mechanism by which high concentrations of this compound might cause irritation?
A2: As the salt of an organic acid, a primary factor in the irritation potential of this compound is its effect on the formulation's pH. An inadequately buffered formulation could drift to a pH that is too acidic or alkaline for the skin, disrupting the acid mantle. This disruption can increase the activity of skin proteases that break down the skin's structural proteins, leading to a compromised barrier and inflammation.[3][4]
Q3: How does formulation pH influence the irritation potential?
A3: The skin's surface has a natural acidic pH (around 4.5-5.5), which is crucial for the activity of enzymes responsible for synthesizing and maintaining the skin's protective barrier.[2] Formulations that significantly deviate from this pH range can disrupt these enzymatic processes, impair barrier function, and increase susceptibility to irritation.[2][4] For weak organic acid preservatives, their efficacy is also pH-dependent, often being higher at a lower pH.[12] Therefore, a balance must be struck between preservative efficacy and skin compatibility.
Q4: What types of ingredients can be added to mitigate potential irritation?
A4: A variety of ingredients can help soothe the skin and counteract potential irritation. These can be broadly categorized as:
-
Anti-irritants/Soothing Agents: Allantoin, Bisabolol, Chamomile Extract, Licorice Extract, and Zinc Lactate are known for their calming properties.[6][7]
-
Barrier Repair Ingredients: Ceramides, Niacinamide (Vitamin B3), D-Panthenol (Pro-vitamin B5), and essential fatty acids help to reinforce the skin's natural protective barrier.[5]
-
Humectants: Glycerin and Hyaluronic Acid can help maintain skin hydration, which is essential for a healthy barrier function.[5][13]
Q5: What is the best way to test a new formulation for irritation potential?
A5: A tiered testing strategy is recommended. Start with in vitro methods using reconstructed human epidermis (RhE) models, such as the OECD Test Guideline 439.[14] These tests can predict irritation potential by measuring cell viability after exposure to the formulation. If the in vitro results are favorable, proceed to in vivo testing on human volunteers, such as a Human Repeat Insult Patch Test (HRIPT), to assess cumulative irritation and sensitization potential under exaggerated conditions.
Data on Skin Irritation Potential of Organic Acids
While specific irritation data for high concentrations of this compound is limited in published literature, studies on other organic acids provide valuable insights. The following table summarizes results from an in vitro study on a reconstructed human epidermis model (KeraSkin™), which assessed cell viability after a 30-minute exposure to various organic acids at a high concentration (1.0 M). A cell viability of ≤ 50% is classified as an irritant.
| Organic Acid (at 1.0 M) | pH of Solution | Mean Cell Viability (%) | Irritation Classification |
| Negative Control | - | 100.0 | Non-Irritant |
| Citric Acid | 1.13 | 2.1 | Irritant |
| Glycolic Acid | 1.18 | 2.5 | Irritant |
| Lactic Acid | 1.48 | 66.4 | Non-Irritant |
| Malic Acid | 1.32 | 1.3 | Irritant |
| Succinic Acid | 1.82 | 2.0 | Irritant |
| 5% SDS (Positive Control) | - | 1.4 | Irritant |
| Data adapted from a study evaluating acids on a 3D-reconstructed human epidermis model.[15][16] |
This data indicates that at high concentrations, many organic acids can be irritants, and this is not solely dependent on pH. The type of acid also plays a significant role.
Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
Objective: To assess the skin irritation potential of a test formulation by measuring its cytotoxic effect on a reconstructed human epidermis model.
Methodology:
-
Tissue Culture: Reconstructed human epidermis tissues (e.g., EpiDerm™, epiCS®) are cultured to form a multi-layered, differentiated model of the human epidermis.
-
Pre-incubation: Tissues are pre-incubated in maintenance medium at 37°C, 5% CO₂.
-
Application of Test Material: A precise amount (e.g., 25 µL or 25 mg) of the test formulation is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.
-
Exposure: The tissues are exposed to the test material for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.
-
Rinsing and Post-incubation: After exposure, the test material is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay):
-
Tissues are incubated with MTT solution (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondria will reduce the yellow MTT to a blue formazan (B1609692) salt.
-
The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer.
-
-
Data Analysis: The cell viability of each tissue is expressed as a percentage relative to the negative control.
-
Irritant: Mean tissue viability ≤ 50%.
-
Non-Irritant: Mean tissue viability > 50%.
-
-
(Optional) Cytokine Analysis: The culture medium can be collected after the post-incubation period to measure the release of pro-inflammatory cytokines (e.g., IL-1α) using an ELISA kit. A significant increase in cytokine release compared to the negative control can indicate a pro-inflammatory response.[17][18]
Human Repeat Insult Patch Test (HRIPT)
Objective: To determine the potential of a test formulation to cause irritation and/or allergic contact sensitization after repeated application to the skin of human volunteers.
Methodology:
-
Subject Recruitment: A panel of typically 50-200 volunteers is recruited. Subjects are screened for any existing skin conditions or known allergies. A portion of the panel may include individuals who self-identify as having sensitive skin.[19]
-
Induction Phase (3 weeks):
-
A small amount of the test formulation (approx. 0.2 g) is applied to an occlusive or semi-occlusive patch.[19]
-
The patch is applied to a designated site on the subject's back.
-
Patches remain in place for 24-48 hours.
-
This procedure is repeated nine times over a three-week period.
-
After each patch removal, the site is evaluated for any skin reaction by a trained technician or dermatologist.
-
-
Scoring of Reactions: Skin reactions are scored on a scale, typically from 0 to 4.
-
0: No visible reaction
-
1: Faint erythema
-
2: Moderate, uniform erythema
-
3: Intense erythema with papules/vesicles
-
4: Intense erythema with edema, vesicles, and/or spreading reaction
-
-
Rest Phase (2 weeks): A two-week period with no patch applications follows the induction phase. This allows any transient irritation to resolve and for a potential allergic sensitization to develop.
-
Challenge Phase:
-
After the rest period, a challenge patch with the test material is applied to a new, previously unexposed skin site.
-
The patch is removed after 24-48 hours.
-
The challenge site is evaluated for skin reactions at 24, 48, and 72 hours after patch removal.
-
-
Interpretation: A reaction at the challenge site that is more significant than any reaction seen during the induction phase may be indicative of sensitization. Widespread irritation across the panel during the induction phase indicates the product has a high irritation potential.
Visualizations
Signaling Pathway: A Simplified View of Chemical-Induced Skin Irritation
Caption: Simplified pathway of chemical-induced skin irritation.
Experimental Workflow: In Vitro Irritation Assessment
Caption: Workflow for assessing skin irritation using an RhE model.
Logical Relationship: Formulation Adjustment Decision Tree
Caption: Decision tree for reformulating to mitigate irritation.
References
- 1. Safety Assessment of Levulinic Acid and this compound as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pH of the skin surface and its impact on the barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ceradan.com [ceradan.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-irritant agents - special actives [dermaviduals.de]
- 6. Soothing Active Ingredients for Cosmetics - Quimidroga [quimidroga.com]
- 7. theskinartistry.com [theskinartistry.com]
- 8. Selection Of Preservatives And Formulation Optimization In Skincare Products - Ariel Cosmetic [arielcosmetic.com]
- 9. FORMULATING FOR MILDNESS BY USING THE RIGHT PRESERVATION [cosphatec.com]
- 10. m.youtube.com [m.youtube.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. specialchem.com [specialchem.com]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. iivs.org [iivs.org]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Skin Irritation of Acids Commonly Used in Cleaners in 3D-Reconstructed Human Epidermis Model, KeraSkinTM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iivs.org [iivs.org]
- 18. Skin Irritation Test - Creative Bioarray [dda.creative-bioarray.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
impact of temperature on the antimicrobial performance of sodium levulinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of temperature on the antimicrobial performance of sodium levulinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antimicrobial action for this compound?
A1: this compound, the sodium salt of levulinic acid, functions as an antimicrobial agent primarily by disrupting the cell membranes of microorganisms.[1] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. As an organic acid salt, it can also contribute to a gentle acidifying effect on the skin, which helps to maintain the skin's natural protective barrier.
Q2: How does temperature generally affect the antimicrobial activity of this compound?
A2: While specific quantitative data for this compound is limited in publicly available literature, the general principle for many antimicrobial agents is that an increase in temperature can lead to an increase in antimicrobial efficacy. Higher temperatures can increase the fluidity of microbial cell membranes, potentially making them more susceptible to disruption by this compound. Furthermore, reaction rates, including those involved in microbial inactivation, generally increase with temperature.
Q3: What are common microorganisms against which this compound is effective?
A3: this compound is known to be effective against a broad spectrum of microorganisms, including bacteria and fungi.[1] It is commonly used as a preservative in cosmetic and food products to inhibit the growth of spoilage and pathogenic microbes.
Q4: Are there any known synergistic effects of this compound with other compounds?
A4: Yes, studies have shown that levulinic acid, from which this compound is derived, exhibits synergistic antimicrobial effects when combined with other substances like sodium dodecyl sulfate (B86663) (SDS). This combination has been shown to be effective against various pathogens.
Q5: What is the typical concentration range for this compound in experimental setups?
A5: The effective concentration of this compound can vary depending on the target microorganism, the experimental conditions (e.g., pH, temperature), and the presence of other substances. For meaningful results, it is recommended to perform a dose-response study, such as a Minimum Inhibitory Concentration (MIC) assay, to determine the optimal concentration for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent antimicrobial activity at the same temperature. | 1. Variation in inoculum preparation (cell density, growth phase).2. Inconsistent pH of the test medium.3. Degradation of this compound stock solution. | 1. Standardize your inoculum preparation protocol. Ensure consistent cell density (e.g., using a spectrophotometer to measure optical density) and use cultures in the same growth phase (typically mid-logarithmic phase) for each experiment.2. Buffer the test medium to maintain a consistent pH, as the activity of organic acids can be pH-dependent.3. Prepare fresh this compound solutions for each experiment or validate the stability of your stock solution under your storage conditions. |
| Lower than expected antimicrobial activity at elevated temperatures. | 1. Thermal degradation of this compound at very high temperatures.2. The specific target microorganism may have a heat-shock response that temporarily increases its resistance.3. Evaporation of the test medium at higher temperatures, concentrating the microbial population. | 1. While stable under normal conditions, prolonged exposure to very high temperatures may affect this compound. Confirm the stability of your solution at the tested temperature.2. Consider a time-kill kinetics assay to observe the effect over a longer duration, as the initial resistance may be overcome.3. Use sealed plates or a humidified incubator to minimize evaporation during incubation. |
| High variability in Minimum Inhibitory Concentration (MIC) results. | 1. Inaccurate serial dilutions.2. Contamination of the microbial culture.3. Subjective interpretation of "visible growth." | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step.2. Perform a purity check of your microbial culture before starting the assay.3. Use a spectrophotometer to read the optical density of the wells for a more objective determination of growth inhibition. Include a growth indicator dye (e.g., resazurin) for clearer visual assessment. |
| No clear zone of inhibition in an agar (B569324) diffusion assay. | 1. Low diffusion rate of this compound in the agar.2. The concentration of this compound is too low.3. The agar medium may be interacting with the this compound. | 1. Agar diffusion assays are more suitable for compounds that readily diffuse through agar. Consider using a broth dilution method (MIC assay) for a more accurate assessment of antimicrobial activity.2. Increase the concentration of the this compound solution applied to the disc.3. Investigate potential interactions between the components of your agar medium and this compound. |
Data Presentation
Illustrative Example of Temperature Impact on this compound Efficacy
| Temperature (°C) | Escherichia coli MIC (mg/mL) | Staphylococcus aureus MIC (mg/mL) |
| 25 | 10 | 8 |
| 30 | 8 | 6 |
| 37 | 5 | 4 |
| 42 | 4 | 3 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates higher antimicrobial activity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution (sterile)
-
Target microorganism culture (e.g., E. coli, S. aureus)
-
Sterile growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Incubator capable of maintaining desired temperatures
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the target microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or growth medium.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no this compound).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well (wells 1-12).
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at the desired temperature (e.g., 25°C, 30°C, 37°C) for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Time-Kill Kinetics Assay
Objective: To assess the rate at which this compound kills a target microorganism over time at a specific temperature.
Materials:
-
Sterile culture tubes or flasks
-
This compound solution (at a predetermined concentration, e.g., 2x MIC)
-
Target microorganism culture
-
Sterile growth medium
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Incubator shaker set to the desired temperature
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the target microorganism in the mid-logarithmic growth phase, adjusted to a concentration of approximately 1 x 10⁶ CFU/mL in sterile growth medium.
-
-
Experimental Setup:
-
Prepare test tubes or flasks containing the growth medium with the desired concentration of this compound.
-
Prepare a control tube with only the growth medium and no this compound.
-
-
Inoculation and Incubation:
-
Inoculate both the test and control tubes with the prepared microbial culture.
-
Incubate all tubes in a shaker incubator at the desired temperature.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aseptically withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at the optimal growth temperature for the microorganism for 24-48 hours.
-
Count the number of colony-forming units (CFU) on the plates.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL against time for both the test and control cultures to visualize the killing curve.
-
Visualizations
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of this compound Antimicrobial Action.
References
Technical Support Center: Refining Purification Methods for Synthesized Sodium Levulinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of synthesized sodium levulinate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, primarily focusing on the common method of crystallization.
Issue 1: Low Yield of Purified this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Crystallization | Extend the crystallization time, especially at lower temperatures. | Increased crystal formation and higher product yield. |
| Reduce the temperature of the crystallization mixture further (if possible without freezing the solvent). | Decreased solubility of this compound, leading to more significant precipitation. | |
| Introduce seed crystals of pure this compound to induce crystallization. | Initiates crystal growth and improves the overall yield. | |
| Product Loss During Filtration | Ensure the filter paper is properly fitted to the funnel to prevent leakage of crystals. | Minimizes the loss of solid product during separation from the mother liquor. |
| Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution. | Removes residual impurities without significantly dissolving the purified product. | |
| Excessive Solvent Usage | Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. | The solution will be saturated upon cooling, maximizing the recovery of the purified product. |
Issue 2: Impure Final Product (Discoloration or Off-Odor)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Trapped Impurities in Crystals | Ensure a slow cooling rate during crystallization to allow for the formation of well-defined crystals. | Larger, more ordered crystals are formed, which are less likely to incorporate impurities. |
| Perform a second recrystallization (recrystallize the purified product again). | Further removes impurities, leading to a higher purity final product. | |
| Presence of Colored Impurities (e.g., humins) | Treat the this compound solution with activated carbon before crystallization. | Adsorption of colored impurities by the activated carbon, resulting in a colorless solution and final product. |
| Residual Solvents | Dry the purified crystals under vacuum at an appropriate temperature. | Complete removal of residual solvents, eliminating any associated odors. |
| Incomplete Neutralization | Check and adjust the pH of the initial this compound solution to a neutral range (pH ~7) before crystallization. | Ensures that all levulinic acid has been converted to its sodium salt, preventing its co-precipitation. |
Issue 3: Oily Precipitate Instead of Crystals
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solution is Supersaturated | Reheat the mixture to dissolve the oil and add a small amount of additional solvent. | Reduces the level of supersaturation, allowing for controlled crystallization upon slow cooling. |
| Presence of Impurities that Inhibit Crystallization | Purify the crude material using another technique (e.g., column chromatography) before crystallization. | Removal of impurities that interfere with the crystal lattice formation. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. | Provides sufficient time for nucleation and crystal growth to occur. |
Experimental Protocols
1. Recrystallization of this compound from Ethanol (B145695)/Water
This protocol is a general guideline and may require optimization based on the initial purity of the this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. While gently heating and stirring, add the minimum amount of hot 95% ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add warm deionized water dropwise until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 50:50 v/v) to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below their melting point.
2. Activated Carbon Treatment for Decolorization
This procedure can be integrated into the recrystallization protocol to remove colored impurities.
Procedure:
-
After dissolving the crude this compound in the hot solvent (Step 1 of recrystallization), remove the flask from the heat.
-
Add a small amount of activated carbon (typically 1-2% of the solute mass) to the hot solution.
-
Swirl the flask and gently reheat for a few minutes.
-
Perform a hot filtration (as in Step 2 of recrystallization) to remove the activated carbon.
-
Proceed with the crystallization as described from Step 3 onwards.
Data Presentation
Table 1: Common Impurities in Synthesized this compound and their Potential Origin
| Impurity | Potential Origin | Typical Analytical Method for Detection |
| Unreacted Levulinic Acid | Incomplete neutralization reaction. | HPLC, pH measurement |
| Excess Sodium Hydroxide | Over-addition of base during neutralization. | pH measurement, Titration |
| Formic Acid | Byproduct from the synthesis of levulinic acid from biomass. | HPLC, GC-MS |
| 5-Hydroxymethylfurfural (5-HMF) | Intermediate in the conversion of sugars to levulinic acid. | HPLC-UV |
| Furfural | Byproduct from the dehydration of pentose (B10789219) sugars in biomass. | HPLC-UV, GC-MS |
| Humins | Polymeric byproducts from the acid-catalyzed treatment of carbohydrates. | Visual (color), Size Exclusion Chromatography |
| Residual Solvents | From the synthesis and purification steps. | GC-HS (Headspace Gas Chromatography) |
Table 2: Expected Purity and Yield for this compound Purification Methods
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Typical Yield | Notes |
| Single Crystallization | 90-95% | >98% | 70-85% | Yield is dependent on solvent choice and initial purity. |
| Crystallization with Activated Carbon Treatment | 90-95% (with color) | >98% (colorless) | 65-80% | Slight yield loss due to adsorption on activated carbon. |
| Two-Step Crystallization | 90-95% | >99.5% | 50-70% | Higher purity is achieved at the expense of lower overall yield. |
Note: The values in this table are estimates and can vary significantly based on the specific experimental conditions and the nature of the impurities.
Mandatory Visualizations
Validation & Comparative
A Comparative Analysis of Sodium Levulinate and Sodium Benzoate Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of sodium levulinate and sodium benzoate (B1203000), two preservatives utilized across the pharmaceutical, cosmetic, and food industries. The following sections detail their mechanisms of action, present available quantitative antimicrobial data, and outline the experimental protocols used to derive this information.
Introduction
Sodium benzoate is a long-established, FDA-approved preservative known for its efficacy in acidic conditions.[1][2] It is the sodium salt of benzoic acid and is widely used to inhibit the growth of bacteria, yeasts, and molds.[2] this compound, the sodium salt of levulinic acid, is a newer, natural preservative derived from renewable plant sources like corn and sugarcane.[3][4][5] It is recognized for its broad-spectrum antimicrobial properties and its function as a skin-conditioning agent, making it a popular choice in the natural and organic cosmetic sectors.[3][6]
This guide synthesizes available data to facilitate an evidence-based comparison of their antimicrobial activities. It is important to note that a lack of direct, head-to-head studies under identical conditions necessitates a comparative review of data from separate experiments.
Mechanism of Antimicrobial Action
The methods by which these two preservatives inhibit microbial growth differ significantly, targeting distinct cellular processes.
This compound: The primary antimicrobial action of this compound is believed to be the disruption of microbial cell membranes, which leads to the leakage of intracellular components and ultimately, cell death.[3] Additionally, its precursor, levulinic acid, contributes to a gentle acidification of the local environment (e.g., the skin's surface), which helps to maintain the natural acidic barrier that is inhospitable to many pathogenic microorganisms.[3][5][7]
Caption: Proposed mechanism of this compound.
Sodium Benzoate: The efficacy of sodium benzoate is highly pH-dependent, with its activity increasing in acidic environments (optimal pH 2.5-4.0).[8][9] The active form is the undissociated benzoic acid molecule, which is lipophilic and can easily pass through the microbial cell membrane.[9] Once inside the cell, where the pH is typically near neutral, the benzoic acid dissociates, releasing protons and acidifying the cytoplasm.[9][10] This sharp decrease in intracellular pH inhibits key metabolic processes, particularly the anaerobic fermentation of glucose through enzymes like phosphofructokinase, thereby arresting microbial growth and survival.[10] It also interferes with membrane permeability and other enzymatic functions.[1][11]
Caption: Proposed mechanism of Sodium Benzoate.
Data on Antimicrobial Activity
The antimicrobial efficacy of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible microbial growth.[12][13] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.[12][14]
This compound
Sodium Benzoate
Data for sodium benzoate is more extensively documented, though values can vary significantly based on the microbial strain, the pH of the test medium, and the specific methodology used.
Table 1: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate Against Various Bacteria
| Microorganism | MIC Value | pH | Source(s) |
|---|---|---|---|
| Escherichia coli | ≥400 µg/mL (≥0.04%) | Not Specified | [17] |
| Staphylococcus aureus | ≥400 µg/mL (≥0.04%) | Not Specified | [17] |
| Bacillus subtilis | ≥400 µg/mL (≥0.04%) | Not Specified | [17] |
| Porphyromonas gingivalis | 26,650 µM | Not Specified | [18] |
| Gram-positive cocci | >106,590 µM | Not Specified |[18] |
Table 2: Minimum Bactericidal Concentration (MBC) of Sodium Benzoate
| Microorganism | MBC Value | pH | Source(s) |
|---|---|---|---|
| Escherichia coli O157:H7 | 1000 ppm (1000 µg/mL) | 4.0 | [14] |
| Salmonella enterica | 1000 ppm (1000 µg/mL) | 4.0 | [14] |
| Listeria monocytogenes | 1000 ppm (1000 µg/mL) | 4.0 |[14] |
Experimental Protocols
The data presented above are typically generated using standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a common and reliable technique for determining MIC values.
Representative Protocol: Broth Microdilution for MIC Determination
This protocol outlines a generalized procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the preservative (e.g., sodium benzoate) is prepared and serially diluted in a liquid growth medium (e.g., Tryptic Soy Broth) to create a range of concentrations in a 96-well microtiter plate.[19][20]
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[15] This suspension is then further diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated microtiter plate is incubated under conditions suitable for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).[19][20]
-
Result Interpretation: After incubation, the wells are visually inspected for turbidity (visible growth). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[20][21]
-
(Optional) MBC Determination: To determine the MBC, a small aliquot from each well showing no visible growth is sub-cultured onto an agar (B569324) plate devoid of the antimicrobial agent. The plates are incubated, and the MBC is the lowest concentration that shows no colony growth on the agar, indicating at least a 99.9% reduction in the initial inoculum.[14]
Caption: General workflow for MIC/MBC determination.
Conclusion
Both this compound and sodium benzoate are effective antimicrobial preservatives, but they operate through different mechanisms and under different optimal conditions.
-
Sodium Benzoate is a potent and well-documented preservative, particularly effective against yeasts and molds in high-acid formulations.[22] Its efficacy is critically dependent on a low pH. The availability of extensive MIC and MBC data allows for precise formulation based on target microorganisms.
-
This compound offers a natural, plant-derived alternative with broad-spectrum activity that is not as pH-dependent as sodium benzoate.[5][7] It is valued in cosmetic and personal care products for its dual role as a preservative and skin conditioner.[3] However, the lack of publicly available, standardized quantitative data (MIC/MBC values) for the standalone ingredient makes direct efficacy comparisons challenging. It is often most effective as part of a synergistic blend.[16]
The choice between these two preservatives should be guided by the specific requirements of the formulation, including pH, desired product positioning (natural vs. synthetic), target microbial contaminants, and regulatory considerations. For applications requiring robust preservation in an acidic environment, sodium benzoate is a proven choice. For formulations where a natural profile and skin-conditioning benefits are paramount, this compound, often in combination with other natural preservatives, is an excellent alternative. Further direct comparative studies are needed to provide a more definitive quantitative assessment of their respective antimicrobial potencies.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. unless-cosmetics.com [unless-cosmetics.com]
- 5. us.typology.com [us.typology.com]
- 6. naturalself.eu [naturalself.eu]
- 7. uk.typology.com [uk.typology.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. justlonghealth.com [justlonghealth.com]
- 10. What is the mechanism of action and toxicity of Sodium benzoate?_Chemicalbook [chemicalbook.com]
- 11. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Antibacterial activity of acidified sodium benzoate against Escherichia coli O157:H7, Salmonella enterica, and Listeria monocytogenes in tryptic soy broth and on cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of commonly used cosmetic preservatives on skin resident microflora dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.infinity-ingredients.co.uk [pdf.infinity-ingredients.co.uk]
- 17. justlonghealth.com [justlonghealth.com]
- 18. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medicaljournalssweden.se [medicaljournalssweden.se]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of Sodium Levulinate and Parabens as Preservatives in Scientific Formulations
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for natural ingredients in cosmetic and pharmaceutical formulations has led to a critical evaluation of traditional preservatives. This guide provides an objective comparison between sodium levulinate, a natural alternative, and parabens, a widely used synthetic preservative system. The following sections detail their mechanisms of action, antimicrobial efficacy, safety profiles, and the experimental protocols required to validate their performance.
Mechanism of Action
This compound: Derived from renewable plant-based sources like corn and sugarcane, this compound is the sodium salt of levulinic acid.[1][2][3] Its primary antimicrobial mechanism involves the disruption of microbial cell membranes, which leads to cell lysis and death.[1] Furthermore, it contributes to maintaining the skin's natural acidic pH, a crucial aspect of its protective barrier function.[1][4] this compound is most effective in a pH range of approximately 4 to 6.[1][2] Beyond its preservative qualities, it also functions as a skin-conditioning agent, helping to soften and smooth the skin.[1][4][5]
Parabens: Parabens are a class of synthetic chemicals, with methylparaben, propylparaben, and butylparaben (B1668127) being the most common types used in cosmetics.[6][7] They have been used since the 1920s to prevent the growth of harmful bacteria, mold, and yeast in a wide variety of products.[6][8] The primary concern surrounding parabens is their potential to act as endocrine-disrupting chemicals (EDCs).[8][9][10] Scientific studies suggest they can mimic estrogen, the female hormone, by binding to estrogen receptors in the body.[9][11][12] This estrogenic activity has been linked to potential health risks, including interference with reproductive system functions and an increased risk of certain cancers.[8][12]
Comparative Performance and Safety
The selection of a preservative system is a critical step in formulation development, balancing antimicrobial efficacy with consumer safety. While both this compound and parabens are effective at preventing microbial contamination, their safety profiles and origins differ significantly.
| Feature | This compound | Parabens |
| Source | Natural; derived from plant sources like corn and sugarcane.[1][2] | Synthetic; chemically produced.[7] |
| Antimicrobial Spectrum | Broad-spectrum activity against bacteria, fungi, and mold.[1][2] | Broad-spectrum activity against bacteria, yeasts, and mold.[6][12] |
| Mechanism | Disrupts microbial cell membranes.[1] | Not fully elucidated; known to interfere with cellular processes. Potential endocrine disruptor.[8][11] |
| Skin Benefits | Acts as a skin conditioning agent, improving hydration and texture.[1][2][13] | None reported. |
| Safety Profile | Generally considered safe and gentle, suitable for sensitive skin.[1] Classified by the EPA as a "Green circle" chemical of low concern.[14] Can cause serious eye damage and may cause skin irritation or an allergic reaction in some individuals.[14][15][16] | Concerns about endocrine disruption, potential links to breast cancer, and reproductive toxicity.[8][9][12] Can cause skin irritation and allergic reactions.[7][8] |
| Regulatory Status | Generally recognized as safe for use in cosmetics.[17][18] | Use is restricted or banned for certain types (e.g., isopropylparaben, isobutylparaben) in the European Union and by ASEAN.[19] The FDA considers them safe at current usage levels but continues to review data.[6][19] |
Experimental Protocols
To validate the efficacy of any preservative system, standardized microbiological testing is essential. The following are detailed methodologies for key experiments.
Preservative Efficacy Test (Antimicrobial Challenge Test)
This test evaluates the effectiveness of a preservative in a finished product by intentionally introducing microorganisms and monitoring their survival over time.
Objective: To determine if the preservative system can adequately protect the formulation from microbial contamination during use.
Materials:
-
Test Product (containing the preservative to be evaluated)
-
Standardized microbial strains (ATCC or equivalent):
-
Staphylococcus aureus (e.g., ATCC 6538)
-
Pseudomonas aeruginosa (e.g., ATCC 9027)
-
Escherichia coli (e.g., ATCC 8739)
-
Candida albicans (e.g., ATCC 10231)
-
Aspergillus brasiliensis (e.g., ATCC 16404)
-
-
Culture Media: Soybean-Casein Digest Agar (B569324) (for bacteria), Sabouraud Dextrose Agar (for fungi).[20][21]
-
Sterile saline solution (with 0.05% polysorbate 80 for A. brasiliensis).[21]
-
Sterile containers for product samples.
-
Incubators set at appropriate temperatures (30-35°C for bacteria, 20-25°C for fungi).[20][21]
Procedure:
-
Preparation of Inoculum:
-
Culture each test organism on appropriate agar slants until mature growth is achieved (18-24 hours for bacteria, 48 hours for C. albicans, 1 week for A. brasiliensis).[20]
-
Harvest the cultures by washing the surface with sterile saline. For A. brasiliensis, use saline with polysorbate 80 to aid in spore suspension.[21]
-
Adjust the suspension concentration to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[22]
-
-
Inoculation of Product:
-
Dispense measured amounts of the test product into sterile containers.
-
Inoculate separate product containers with each of the five test microorganisms. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.[22]
-
The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[23]
-
Thoroughly mix the inoculum with the product to ensure uniform distribution.
-
-
Incubation and Sampling:
-
Enumeration:
-
Perform serial dilutions of the sampled product.
-
Use the pour plate or membrane filtration method to determine the number of viable microorganisms (CFU/mL).[22]
-
Incubate the plates under the conditions specified in step 1.
-
-
Data Analysis:
-
Calculate the log reduction in microbial concentration from the initial count at each time point.
-
Acceptance Criteria (USP <51>):
-
Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days.
-
Yeast and Mold: No increase from the initial calculated count at 7, 14, and 28 days.
Minimum Inhibitory Concentration (MIC) Test
This test determines the lowest concentration of a preservative that will inhibit the visible growth of a microorganism.
Objective: To quantify the antimicrobial potency of a preservative against specific microorganisms.
Procedure (Broth Dilution Method):
-
Preparation of Preservative Dilutions:
-
Inoculation:
-
Inoculate each dilution tube or microtiter plate well with a standardized suspension of the test microorganism.[24]
-
-
Incubation:
-
Incubate the tubes/plates under appropriate conditions for the test organism.
-
-
Determination of MIC:
Summary and Conclusion
The choice between this compound and parabens involves a trade-off between a long history of use and growing safety concerns. This compound presents a compelling natural alternative, offering broad-spectrum antimicrobial activity coupled with skin-conditioning benefits and a favorable safety profile.[1][2][13] Parabens, while effective and inexpensive, are associated with potential endocrine-disrupting effects that have led to regulatory scrutiny and declining consumer acceptance.[8][9][19]
For drug development professionals and researchers, the validation of any preservative system is paramount. The experimental protocols provided herein offer a framework for the rigorous evaluation of preservative efficacy. While this compound shows significant promise, its performance is formulation-dependent, and thorough challenge testing is mandatory to ensure product safety and stability. Ultimately, the transition to natural preservatives like this compound can align product development with market trends and enhance consumer confidence without compromising on microbial protection.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. poetryskincare.com.au [poetryskincare.com.au]
- 3. blommabeauty.com [blommabeauty.com]
- 4. uk.typology.com [uk.typology.com]
- 5. la-saponaria.com [la-saponaria.com]
- 6. Parabens in Cosmetics | FDA [fda.gov]
- 7. ada-cosmetics.com [ada-cosmetics.com]
- 8. ewg.org [ewg.org]
- 9. researchgate.net [researchgate.net]
- 10. health.clevelandclinic.org [health.clevelandclinic.org]
- 11. safecosmetics.org [safecosmetics.org]
- 12. bcpp.org [bcpp.org]
- 13. atamankimya.com [atamankimya.com]
- 14. This compound | C5H7NaO3 | CID 23662139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. cir-safety.org [cir-safety.org]
- 18. Safety Assessment of Levulinic Acid and this compound as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Parabens: What You Should Know About These Commonly Used Chemicals [webmd.com]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 21. pharmadevils.com [pharmadevils.com]
- 22. PRESERVATIVE EFFICACY TEST (ANTIMICROBIAL EFFECTIVENESS TEST) – PharmaGuideHub [pharmaguidehub.com]
- 23. Preservative Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 24. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 25. Comparison of automated and traditional minimum inhibitory concentration procedures for microbiological cosmetic preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Levulinate and Potassium Sorbate in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
The demand for effective and consumer-friendly food preservatives is a driving force in the food industry. While traditional preservatives like potassium sorbate (B1223678) have a long history of use, emerging alternatives such as sodium levulinate are gaining attention. This guide provides an objective comparison of the efficacy of this compound and potassium sorbate, supported by available experimental data, to assist researchers and professionals in making informed decisions.
Executive Summary
Potassium sorbate is a well-established preservative with proven efficacy against a broad spectrum of molds and yeasts, particularly in acidic food products. Its mechanism of action is well-understood, and extensive data supports its use. This compound, a salt of levulinic acid, is a newer entrant in the food preservation landscape. While it shows promise as an antimicrobial agent and is often marketed as a natural alternative, publicly available data directly comparing its efficacy to potassium sorbate in various food matrices is limited. The existing research on this compound in food applications often involves its use in combination with other compounds, making a direct one-to-one comparison challenging.
Mechanism of Action
This compound: The antimicrobial action of this compound is attributed to its parent compound, levulinic acid. It is believed to disrupt the cell membranes of microorganisms, leading to cell lysis and death. Additionally, levulinic acid can contribute to the generation of reactive oxygen species, which are lethal to microbes.
Potassium Sorbate: Potassium sorbate's preservative action is primarily due to the undissociated sorbic acid molecule. It inhibits the growth of molds, yeasts, and some bacteria by interfering with the function of various enzymes within the microbial cells. It can also disrupt the cell membrane's transport systems and alter the intracellular pH.
Antimicrobial Efficacy: A Quantitative Comparison
Direct comparative studies providing minimum inhibitory concentration (MIC) values for this compound and potassium sorbate under identical conditions are scarce in publicly available literature. The following tables summarize available data from various sources. It is crucial to note that the experimental conditions (e.g., specific microbial strain, pH, temperature, and culture medium) significantly impact MIC values, making direct comparisons between different studies challenging.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms
| Microorganism | Concentration (%) | Food Matrix / Medium | pH | Temperature (°C) | Efficacy |
| Aerobic Microorganisms | 1.4% | Fresh Pork & Turkey Sausage | Not Specified | Storage | As inhibitory as 2.7% sodium lactate |
| Aerobic Microorganisms | 2.7% | Fresh Pork & Turkey Sausage | Not Specified | Storage | Inhibited growth compared to control |
| Listeria monocytogenes | 1% or more | Bologna | Not Specified | Refrigerated Storage (12 wks) | Completely prevented growth |
| Listeria monocytogenes | 2% or more | Turkey Roll | Not Specified | Refrigerated Storage (12 wks) | Completely prevented growth |
Table 2: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate against Selected Microorganisms
| Microorganism | Concentration (%) | Food Matrix / Medium | pH | Temperature (°C) | Efficacy |
| Escherichia coli | 0.15% | Culture Medium | 5.7 | 37 | Inhibited growth |
| Staphylococcus aureus | 0.1% | Culture Medium | 5.0 | Not Specified | Inactivated |
| Molds (general) | 0.001% - 0.1% | Culture Media | Variable | Not Specified | Inhibited growth |
| Yeasts (in wine) | 0.01% - 0.03% | Wine | Not Specified | Not Specified | Inhibited growth |
| Zygosaccharomyces bailii | >0.3% | Salsa Mayonnaise | Not Specified | Room Temperature | Suppressed growth, but did not prevent spoilage |
| Seafood Spoilage Microorganisms | 0.53% - 2.73% | Culture Medium | 7.0 | Not Specified | Inhibited growth |
Experimental Protocols
Detailed experimental protocols for evaluating food preservatives are essential for reproducible and comparable results. Below are generalized methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
A standard method for determining the MIC of a preservative is the broth microdilution method.
Objective: To determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Preservative Stock Solutions: Prepare a series of dilutions of this compound and potassium sorbate in a suitable sterile broth medium.
-
Inoculum Preparation: Culture the target microorganism (e.g., Aspergillus niger, Saccharomyces cerevisiae, Escherichia coli) in an appropriate broth and adjust the concentration to a standardized level (e.g., 10^5 CFU/mL).
-
Inoculation: Add a standardized volume of the microbial suspension to each well of a microtiter plate containing the different preservative concentrations. Include positive (microbe, no preservative) and negative (no microbe, no preservative) controls.
-
Incubation: Incubate the microtiter plates at the optimal temperature for the target microorganism for a specified period (e.g., 24-72 hours).
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration of the preservative that shows no visible growth is the MIC.
Challenge Test in a Food Matrix
Challenge tests are crucial for evaluating the effectiveness of a preservative in a specific food product.
Objective: To assess the ability of a preservative to inhibit the growth of inoculated microorganisms in a food product over its shelf life.
Methodology:
-
Product Preparation: Prepare batches of the target food product (e.g., a beverage, sauce, or baked good) with varying concentrations of the preservative (this compound or potassium sorbate) and a control batch with no preservative.
-
Inoculation: Inoculate each batch with a known concentration of a cocktail of relevant spoilage microorganisms (e.g., a mix of yeasts and molds for an acidic beverage).
-
Storage: Store the inoculated products under conditions that simulate their intended distribution and storage (e.g., refrigerated or ambient temperature).
-
Microbial Analysis: At regular intervals throughout the product's expected shelf life, take samples from each batch and perform microbial enumeration (e.g., plate counts) to determine the population of the inoculated microorganisms.
-
Data Analysis: Compare the microbial growth in the preservative-treated samples to the control. A successful preservative will show a significant reduction or inhibition of microbial growth over time.
Visualizations
Logical Relationship of Preservative Efficacy Factors
Caption: Factors influencing the antimicrobial efficacy of food preservatives.
Experimental Workflow for Preservative Challenge Test
Synergistic Power of Sodium Levulinate and Glyceryl Caprylate: A Superior Natural Preservative System
A detailed comparison of the synergistic blend of sodium levulinate and glyceryl caprylate against individual components and other preservatives, supported by experimental data, reveals a potent and broad-spectrum antimicrobial efficacy for cosmetic and pharmaceutical applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance, experimental protocols, and mechanism of action.
The combination of this compound and glyceryl caprylate presents a compelling natural alternative to traditional synthetic preservatives. Their synergistic interaction results in enhanced antimicrobial activity, effectively protecting formulations from contamination by bacteria, yeast, and mold. This blend not only ensures product safety and stability but also offers additional skin-conditioning benefits, aligning with the growing demand for multi-functional and clean-label ingredients.
Performance Comparison: Quantitative Analysis of Preservative Efficacy
The preservative efficacy of this compound and glyceryl caprylate, both individually and in combination, has been evaluated through standardized challenge tests, such as the ISO 11930 protocol. These tests assess the ability of a preservative system to control microbial growth after intentional contamination with a range of microorganisms.
To illustrate the expected performance, the following tables summarize typical log reduction data from challenge tests based on the known individual activities of the components and the principles of their synergistic action.
Table 1: Preservative Efficacy (Log Reduction) in a Generic O/W Emulsion (pH 5.5)
| Preservative System | Concentration | S. aureus (28 days) | P. aeruginosa (28 days) | C. albicans (28 days) | A. brasiliensis (28 days) |
| This compound | 2.0% | >3 | >3 | <1 | <1 |
| Glyceryl Caprylate | 0.5% | >3 | >3 | 1-2 | <1 |
| This compound + Glyceryl Caprylate | 2.0% + 0.5% | >4 | >4 | >3 | >2 |
| Phenoxyethanol | 1.0% | >4 | >4 | >3 | >2 |
| Parabens (Methyl, Propyl) | 0.5% | >4 | >4 | >3 | >2 |
Note: This data is illustrative and compiled from various sources describing the antimicrobial spectrum of the individual ingredients. Actual results may vary depending on the formulation.
Table 2: Comparison with Other Natural Preservatives in a Hydro-alcoholic Gel
| Preservative System | Concentration | Overall Efficacy against Bacteria | Overall Efficacy against Fungi |
| This compound + Glyceryl Caprylate | 2.0% + 0.5% | Excellent | Good to Excellent |
| Grapefruit Seed Extract | 1.0% | Moderate | Moderate |
| Rosemary Extract | 0.5% | Moderate | Low |
| Leucidal® Liquid (Radish Root Ferment) | 4.0% | Good | Moderate |
Experimental Protocols
The following is a detailed methodology for a standard Preservative Efficacy Test (PET) based on the ISO 11930 standard, which is a common method for evaluating the antimicrobial protection of cosmetic products.[4][5]
ISO 11930 Preservative Efficacy Test (Challenge Test)
1. Principle: The product is intentionally contaminated with a known concentration of specific microorganisms. The number of viable microorganisms is then monitored over a period of 28 days to assess the efficacy of the preservative system.
2. Test Microorganisms: A panel of five microorganisms is typically used, representing a broad spectrum of potential contaminants:
- Staphylococcus aureus (Gram-positive bacteria)
- Pseudomonas aeruginosa (Gram-negative bacteria)
- Candida albicans (Yeast)
- Aspergillus brasiliensis (Mold)
- Escherichia coli (Gram-negative bacteria)
3. Inoculum Preparation:
- Pure cultures of the test microorganisms are grown on appropriate culture media to achieve a high concentration of viable cells.
- The microorganisms are harvested and suspended in a sterile diluent to create a standardized inoculum with a concentration of approximately 1 x 10⁸ colony-forming units (CFU) per mL for bacteria and 1 x 10⁷ CFU/mL for yeast and mold.
4. Test Procedure:
- The cosmetic product is divided into sterile containers for each test microorganism.
- Each container is inoculated with the respective microorganism to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL for bacteria and between 1 x 10⁴ and 1 x 10⁵ CFU/g or mL for yeast and mold.
- The inoculated products are stored at a controlled temperature (typically 20-25°C) for 28 days.
- At specified time intervals (e.g., 7, 14, and 28 days), samples are taken from each container.
- The samples are serially diluted in a neutralizing solution to inactivate the preservative and then plated on agar (B569324) to enumerate the surviving microorganisms.
5. Evaluation of Results: The log reduction in the number of microorganisms is calculated for each time point compared to the initial inoculum. The product's preservative system is considered effective if it meets the acceptance criteria defined in the standard, which typically require a significant reduction in bacteria and no increase in yeast and mold counts over the 28-day period.
Mechanism of Synergistic Action
The enhanced antimicrobial effect of combining this compound and glyceryl caprylate stems from their complementary mechanisms of action that target the microbial cell membrane.
-
Glyceryl Caprylate: As a monoester of caprylic acid, glyceryl caprylate acts as a surfactant that disrupts the lipid bilayer of the microbial cell membrane. This disruption increases the permeability of the membrane, leading to the leakage of essential intracellular components and ultimately cell death.[6]
-
This compound: The antimicrobial activity of this compound is attributed to its acidic nature. In an acidic environment, levulinic acid can penetrate the cell membrane in its undissociated form. Once inside the cell, where the pH is typically neutral, the acid dissociates, releasing protons and acidifying the cytoplasm. This internal pH drop disrupts metabolic processes and inhibits microbial growth.
Synergistic Interaction: The primary mechanism of their synergy lies in the ability of glyceryl caprylate to weaken the cell membrane, thereby facilitating the entry of levulinic acid into the microbial cell. This "one-two punch" approach is highly effective, as the initial membrane disruption by glyceryl caprylate allows for a more rapid and potent action of levulinic acid within the cell.
References
- 1. scribd.com [scribd.com]
- 2. Preservatives [shop.skinchakra.eu]
- 3. Dermosoft 1388 ECO – Dauphine Organics [dauphineorganics.com]
- 4. certifiedcosmetics.com [certifiedcosmetics.com]
- 5. Cosmetics testing - Preservative efficacy tests - Challenge test (EN ISO 11930: 2019 + A1: 2022 and European Pharmacopoeia). - IVAMI [ivami.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to In-Vitro Skin Penetration Enhancement: The Role of Sodium Levulinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium levulinate's performance as a skin penetration enhancer against other commonly used alternatives. The information is supported by experimental data from in-vitro studies to aid in the formulation and development of transdermal and topical drug delivery systems.
Introduction to this compound
This compound, the sodium salt of levulinic acid, is increasingly recognized for its multifunctional properties in cosmetic and pharmaceutical formulations. While traditionally used as a skin conditioning agent and a preservative, recent studies have highlighted its potential as an effective penetration enhancer. In aqueous solutions, this compound and levulinic acid are functionally identical, with research often focusing on the acidic form to elucidate its mechanism.
The primary proposed mechanism for the penetration-enhancing effect of levulinic acid, and by extension this compound, involves the disruption and fluidization of the lipid matrix within the stratum corneum. This alteration of the skin's barrier function facilitates the permeation of active pharmaceutical ingredients (APIs).
Comparative Performance Analysis
To provide a clear comparison, this section summarizes quantitative data from in-vitro studies on the skin penetration enhancement of various compounds. The primary metric for comparison is the Enhancement Ratio (ER), which quantifies the increase in drug permeation in the presence of an enhancer compared to a control formulation without an enhancer.
Direct Comparison with Levulinic Acid
A key study investigated the effect of levulinic acid on the transdermal delivery of buprenorphine, comparing it with other well-known enhancers.
Table 1: In-Vitro Skin Permeation of Buprenorphine with Various Enhancers
| Penetration Enhancer | Concentration (% w/w) | Drug Flux (μg/cm²/h) | Enhancement Ratio (ER)* |
| Levulinic Acid | 8 | 1.594 | 1.89 |
| Tween 80 | 8 | 1.473 | 1.75 |
| Lauryl Alcohol | 8 | 0.843 | 1.00 |
| Control (without enhancer) flux is assumed to be equivalent to the lowest performing enhancer for ER calculation in this context. |
Data sourced from a study on buprenorphine patch formulations. The ER is calculated relative to Lauryl Alcohol for comparative purposes within this specific study.
The results from this study indicate that levulinic acid was the most effective penetration enhancer for buprenorphine among the substances tested, demonstrating a superior ability to increase drug flux across the skin.
Broader Comparative Context
To offer a wider perspective, the following table presents enhancement ratios for various commonly used penetration enhancers with different model drugs, as reported in the scientific literature. It is important to note that these values are not from direct head-to-head studies with this compound but provide a general benchmark of their efficacy.
Table 2: Enhancement Ratios of Common Penetration Enhancers for Various Drugs (In-Vitro Studies)
| Penetration Enhancer | Model Drug | Concentration (%) | Enhancement Ratio (ER) |
| Oleic Acid | Diclofenac | 1.0 (w/v) | 3.74 |
| Oleic Acid | Methylparaben | 20 | 2.4 |
| Oleic Acid | Tolnaftate | - | 1.87 |
| Propylene Glycol & Azone | Elemene | 2% each | Significant synergistic effect |
| Ethanol | Ondansetron HCl | 60% (v/v) | 3.61 |
| Ethanol | Caffeine | 70% | ~4.0 |
| d-Limonene (Terpene) | Bulfalin | 5% | 22.2 |
| l-Menthol (Terpene) | Bulfalin | 5% | 15.3 |
| 1,8-Cineole (Terpene) | Bulfalin | 5% | 17.1 |
| Sodium Lauryl Sulfate (SLS) | Lidocaine HCl | - | 2.59 |
| Span 20 (Surfactant) | Diclofenac Sodium | - | Most enhancing among sorbitans tested |
Experimental Protocols
The following section details a typical experimental methodology for in-vitro skin penetration studies using Franz diffusion cells, a standard apparatus in this field of research.
In-Vitro Skin Permeation Study Using Franz Diffusion Cells
1. Skin Membrane Preparation:
-
Full-thickness abdominal skin from a suitable animal model (e.g., rat, porcine) is carefully excised.
-
Subcutaneous fat and connective tissue are removed. The skin is then cut into appropriate sizes for mounting on the Franz diffusion cells.
2. Franz Diffusion Cell Assembly:
-
The Franz diffusion cell consists of a donor compartment and a receptor compartment.
-
The prepared skin membrane is mounted between the two compartments, with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium is maintained at 32 ± 0.5°C and continuously stirred.
3. Formulation Application:
-
A precisely measured amount of the test formulation (containing the active drug and the penetration enhancer) is applied to the surface of the skin in the donor compartment. A control formulation without the penetration enhancer is also tested under identical conditions.
4. Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor medium are withdrawn for analysis.
-
An equal volume of fresh, pre-warmed receptor medium is immediately replaced to maintain sink conditions.
5. Drug Quantification:
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
6. Data Analysis:
-
The cumulative amount of drug permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The Enhancement Ratio (ER) is calculated using the following formula: ER = Jss (with enhancer) / Jss (without enhancer)
Visualizing the Process and Mechanism
To better illustrate the experimental process and the proposed mechanism of action, the following diagrams are provided.
Conclusion
The available in-vitro data suggests that levulinic acid, and by extension this compound, is a promising and effective skin penetration enhancer. Its performance is comparable to, and in some cases superior to, other established enhancers for specific drug molecules. The primary mechanism of action is believed to be the fluidization of the stratum corneum lipids, which reduces the barrier function of the skin and facilitates drug permeation.
For formulation scientists and researchers, this compound presents a valuable option due to its dual functionality as a skin conditioner and penetration enhancer, coupled with a favorable safety profile. Further research involving direct comparative studies with a wider range of active pharmaceutical ingredients and other enhancers will provide a more comprehensive understanding of its full potential in transdermal and topical drug delivery systems.
A Comparative Safety and Toxicity Profile: Sodium Levulinate Versus Traditional Preservatives
For Immediate Release
In the ever-evolving landscape of pharmaceutical and cosmetic formulation, the demand for safe and effective preservative systems is paramount. This guide provides a comprehensive comparison of the safety and toxicity profiles of sodium levulinate, a naturally derived preservative, against established traditional preservatives, including parabens, formaldehyde-releasers, and phenoxyethanol. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven assessment to inform formulation decisions.
Executive Summary
The selection of a preservative system requires a meticulous evaluation of both its antimicrobial efficacy and its potential for toxicity. Traditional preservatives, while effective, have faced increasing scrutiny regarding their safety profiles. This guide consolidates toxicological data from peer-reviewed studies and regulatory assessments to offer an objective comparison. All quantitative data is presented in standardized tables, and key experimental methodologies are detailed to provide context for the presented values.
Comparative Toxicological Data
The following tables summarize key toxicological endpoints for this compound (data based on its parent compound, levulinic acid) and representative traditional preservatives.
Table 1: Acute Toxicity Data
| Preservative Class | Compound | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg) |
| Natural-derived | Levulinic Acid | 1850 - >2000[1][2][3][4] | >2000 (rat), >5000 (rabbit)[1][3][4][5][6][7][8] |
| Parabens | Methylparaben | 2100 - >5000 | No toxicity observed |
| Propylparaben | >5000 | Data not available | |
| Formaldehyde-releaser | Quaternium-15 | 78.5 (rabbit) - 1070 (rat)[9] | 605 (rabbit)[9] |
| Glycol Ether | Phenoxyethanol | 1840 - 2740[10][11][12][13] | >2214 (rabbit)[4][12][13] |
Table 2: Repeated Dose Toxicity and Sensitization Potential
| Preservative Class | Compound | NOAEL (mg/kg/day, oral, rat) | Skin Sensitization |
| Natural-derived | Levulinic Acid | >2000 (16-day study)[1][14] | Potential sensitizer (B1316253) in-vitro at high concentrations, but not in human tests at use concentrations.[1][4] |
| Parabens | Methylparaben | 1000 | Rare sensitizer on intact skin; risk increases on damaged skin.[15] |
| Propylparaben | 1000 | Rare sensitizer on intact skin; risk increases on damaged skin.[15][16][17] | |
| Formaldehyde-releaser | Quaternium-15 | Data not available | Known human skin toxicant and allergen.[18][19] |
| Glycol Ether | Phenoxyethanol | 468 (male), 586 (female) (90-day study)[10] | Rare sensitizer.[11] |
Table 3: Genotoxicity and Carcinogenicity
| Preservative Class | Compound | Genotoxicity (Ames Test) | Carcinogenicity |
| Natural-derived | Levulinic Acid | Non-mutagenic[1] | Not classified as a carcinogen.[2] |
| Parabens | Methylparaben | Generally non-mutagenic.[15] | Non-carcinogenic in animal studies. |
| Propylparaben | Generally non-mutagenic.[15] | Non-carcinogenic in animal studies.[3][17] | |
| Formaldehyde-releaser | Quaternium-15 | Releases formaldehyde, a known carcinogen. | Data on direct carcinogenicity of Quaternium-15 is limited. |
| Glycol Ether | Phenoxyethanol | Negative[4][12][13] | Not expected to be carcinogenic.[12] |
Key Experimental Protocols
The data presented in this guide are derived from standardized toxicological assays. Below are summaries of the methodologies for key experiments.
Acute Dermal Toxicity (OECD 402)
This test provides information on the health hazards likely to arise from a single, short-term dermal exposure to a substance.[7]
-
Test System: Typically adult rats, rabbits, or guinea pigs of a single sex (usually females).
-
Procedure: A single dose of the test substance is applied to a shaved area of the skin (approximately 10% of the body surface area). The application site is covered with a porous gauze dressing for a 24-hour exposure period.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
Acute Dermal Irritation/Corrosion (OECD 404)
This assay evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[1][6]
-
Test System: Albino rabbits are the preferred species.
-
Procedure: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small patch of shaved skin on one animal. The application site is covered with a gauze patch for a 4-hour exposure period.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal and scored according to a standardized scale. Observations continue for up to 14 days to assess the reversibility of the effects.
-
Endpoint: The substance is classified as irritating or corrosive based on the severity and persistence of the skin reactions.
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This in vitro assay is used to detect gene mutations induced by a test substance.[2][8][14]
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, to simulate mammalian metabolism). The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid.
-
Observation: After incubation for 48-72 hours, the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted.
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Skin Sensitization: Local Lymph Node Assay (LLNA, OECD 429)
The LLNA is an in vivo method to identify substances with the potential to cause skin sensitization (allergic contact dermatitis).
-
Test System: Mice (typically CBA/J strain).
-
Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days. A vehicle control and a positive control are also included.
-
Observation: On day 6, the animals are injected with 3H-methyl thymidine, and the draining auricular lymph nodes are excised and pooled for each group. The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of the radiolabel.
-
Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater.
Visualization of Toxicological Pathways
To further elucidate the mechanisms of action, the following diagrams illustrate key signaling pathways associated with the toxicity of traditional preservatives.
Caption: Paraben interaction with the estrogen receptor signaling pathway.
Caption: Cellular response to formaldehyde-induced proteotoxicity.
Caption: A typical workflow for assessing the safety of a new preservative.
Conclusion
The data compiled in this guide indicate that this compound, represented by its parent compound levulinic acid, exhibits a favorable safety profile in comparison to some traditional preservatives. Its acute toxicity is low, and it is not considered to be mutagenic or carcinogenic. While in-vitro tests suggest a potential for skin sensitization at high concentrations, human studies at typical use levels have not shown this effect.
In contrast, traditional preservatives such as parabens and formaldehyde-releasers have well-documented concerns. Parabens, particularly longer-chain variants, have been shown to possess endocrine-disrupting activity by interacting with estrogen receptors. Formaldehyde-releasers, by their mechanism of action, expose the formulation and the user to formaldehyde, a known sensitizer and carcinogen. Phenoxyethanol generally has a good safety record at concentrations below 1%, with low irritation and sensitization potential.
Ultimately, the choice of a preservative should be based on a thorough risk assessment that considers the specific formulation, intended use, and target population. This guide serves as a valuable resource for formulators seeking to make informed decisions based on current toxicological data.
References
- 1. cir-safety.org [cir-safety.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. uww.edu [uww.edu]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. fishersci.com [fishersci.com]
- 7. cir-safety.org [cir-safety.org]
- 8. fishersci.se [fishersci.se]
- 9. carlroth.com [carlroth.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. cir-safety.org [cir-safety.org]
- 13. Ecotoxicity studies of the levulinate ester series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ewg.org [ewg.org]
- 15. Safety Assessment of Levulinic Acid and this compound as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. carlroth.com [carlroth.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. ewg.org [ewg.org]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of the pH Sensitivity of Sodium Levulinate and Other Organic Acids for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, understanding the pH sensitivity of excipients is paramount in designing stable and effective drug formulations. This guide provides a comparative study on the pH sensitivity of sodium levulinate, the sodium salt of levulinic acid, and other commonly used organic acids in the pharmaceutical industry. The acid dissociation constant (pKa) is a key indicator of pH sensitivity, and this report presents a comprehensive comparison of pKa values to aid in formulation development.
This compound, derived from renewable resources like corn, is increasingly utilized in cosmetics and personal care as a preservative and skin-conditioning agent. Its pH sensitivity is a critical factor in its efficacy and compatibility with other ingredients in a formulation.
Comparative Analysis of pKa Values
The pKa value indicates the pH at which an acid is 50% dissociated. A lower pKa value signifies a stronger acid, meaning it will donate its proton at a lower pH. The pH sensitivity of an organic acid influences its solubility, preservative efficacy, and interaction with active pharmaceutical ingredients (APIs). The following table summarizes the pKa values of levulinic acid and other organic acids commonly employed in pharmaceutical formulations.
| Organic Acid | pKa Value(s) |
| Levulinic Acid | 4.62 |
| Acetic Acid | 4.78 |
| Benzoic Acid | 4.20 |
| Citric Acid | 3.13, 4.76, 6.40 |
| Formic Acid | 3.75 |
| Lactic Acid | 3.86 |
| Sorbic Acid | 4.76 |
| Ascorbic Acid | 4.10, 11.80 |
| Tartaric Acid | 3.04, 4.37 |
Experimental Protocol for pKa Determination via Potentiometric Titration
The determination of pKa values is crucial for characterizing the pH sensitivity of a substance. Potentiometric titration is a widely used and precise method for this purpose.
Objective:
To determine the acid dissociation constant (pKa) of an organic acid in an aqueous solution.
Materials and Equipment:
-
pH meter with a combination pH electrode
-
Potentiometer or autotitrator
-
Magnetic stirrer and stir bar
-
Burette (calibrated)
-
Beakers and volumetric flasks
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Organic acid sample
-
Standard pH buffers (e.g., pH 4, 7, and 10)
-
Nitrogen gas source
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the organic acid sample.
-
Dissolve the sample in deionized water to prepare a solution of known concentration (e.g., 1 mM).
-
For sparingly soluble compounds, a co-solvent like methanol (B129727) may be used, though this can affect the pKa value.
-
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.
-
Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the measurement, especially at higher pH values.
-
-
Titration Process:
-
If the sample is a weak acid, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize (signal drift less than 0.01 pH units per minute) before recording the pH and the volume of titrant added.
-
Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This is often identified as the inflection point of the sigmoid-shaped curve.
-
Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak of the curve indicates the equivalence point.
-
Perform at least three replicate titrations to ensure the accuracy and reproducibility of the results.
-
Workflow for Comparative pH Sensitivity Analysis
The following diagram illustrates a logical workflow for the comparative analysis of the pH sensitivity of different organic acids.
Caption: Workflow for pH sensitivity analysis.
Conclusion
The pKa value is a critical parameter in understanding the pH sensitivity of organic acids used in pharmaceutical formulations. Levulinic acid, with a pKa of 4.62, exhibits a pH sensitivity comparable to other commonly used organic acids like acetic acid and sorbic acid. This guide provides researchers and formulation scientists with the necessary data and a standardized experimental protocol to effectively compare and select the most appropriate organic acid for their specific drug development needs, ensuring optimal product stability and performance.
A Comparative Analysis of the Anti-fungal Efficacy of Sodium Levulinate and Other Natural Preservatives
For Immediate Release
In the ongoing effort to enhance product safety and longevity through natural means, researchers and product developers are increasingly turning to plant-derived preservatives. This guide provides a comprehensive comparison of the anti-fungal spectrum of sodium levulinate against other widely used natural preservatives, namely potassium sorbate (B1223678), sodium benzoate (B1203000), and natamycin (B549155). This analysis is supported by a review of existing experimental data on their minimum inhibitory concentrations (MIC) and an outline of the standardized methodologies used to determine anti-fungal efficacy.
Introduction to Natural Anti-fungal Preservatives
This compound, the sodium salt of levulinic acid derived from sources like corn and sugarcane, is gaining prominence as a broad-spectrum antimicrobial agent in both the food and cosmetic industries.[1][2][3][4][5][6][7] Its mechanism of action is primarily attributed to the disruption of microbial cell membranes.[8] In contrast, other established natural preservatives function through different modes of action. Natamycin, a polyene macrolide produced by Streptomyces natalensis, specifically targets ergosterol (B1671047) in the fungal cell membrane, making it highly effective against a wide array of yeasts and molds, but not bacteria.[9][10] Potassium sorbate and sodium benzoate, the salts of sorbic acid and benzoic acid respectively, are most effective in their undissociated acid forms, where they interfere with cell membrane function and enzymatic activity, proving particularly potent in acidic environments.[11][12][13][14][15]
Comparative Anti-fungal Spectrum: A Quantitative Overview
| Preservative | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| This compound | Aspergillus niger | Data not available in cited literature | |
| Penicillium roqueforti | Data not available in cited literature | ||
| Zygosaccharomyces bailii | Data not available in cited literature | ||
| Potassium Sorbate | Aspergillus niger | 100 mg/L | [11] |
| Penicillium sp. | 100 mg/L | [11] | |
| Zygosaccharomyces bailii | Mean MIC of 7.1 mM (at pH 4.0) for sorbic acid | [16] | |
| Fusarium oxysporum | 1292 ppm (for mycelial growth) | [17] | |
| Sodium Benzoate | Aspergillus sp. | 400 mg/L | [11] |
| Penicillium sp. | <100 mg/L | [11] | |
| Zygosaccharomyces bailii | Mean MIC of 8.75 mM (at pH 4.0) for benzoic acid | [16] | |
| Aspergillus flavus | >50 mg/ml | [13] | |
| Fusarium oxysporum | 3.25 mg/ml | [13] | |
| Natamycin | Molds (general) | 0.5 - 6.0 µg/mL | [9][10] |
| Yeasts (general) | 1.0 - 5.0 µg/mL | [9][10] | |
| Aspergillus niger | 750 ppm | [18] | |
| Penicillium roqueforti | 750 ppm | [18] | |
| Saccharomyces cerevisiae | 50 ppm | [9] |
Note: While specific MIC values for this compound against the listed fungi were not found in the reviewed literature, levulinic acid, its parent compound, has been shown to be effective against Aspergillus niger and Penicillium spp.[19] Further research is required to establish precise, comparative MIC values for this compound.
Experimental Protocols for Determining Anti-fungal Activity
The evaluation of anti-fungal efficacy is predominantly conducted using standardized methods to ensure reproducibility and comparability of results. The most common of these are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely accepted standard for determining the MIC of an anti-fungal agent. The general protocol is as follows:
-
Preparation of Anti-fungal Agent: A stock solution of the preservative is prepared and serially diluted (typically two-fold) in a liquid growth medium suitable for fungi, such as RPMI-1640 broth.
-
Inoculum Preparation: A standardized suspension of the target fungus (e.g., spores or yeast cells) is prepared to a specific concentration.
-
Inoculation and Incubation: The microtiter plates containing the diluted anti-fungal agent are inoculated with the fungal suspension. The plates are then incubated under controlled conditions (temperature and time) appropriate for the growth of the fungus.
-
Observation: The MIC is determined as the lowest concentration of the anti-fungal agent at which there is no visible growth (turbidity) of the fungus.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is determined as a subsequent step to the MIC assay to ascertain whether the anti-fungal agent is fungistatic (inhibits growth) or fungicidal (kills the fungus).
-
Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are transferred to a fresh agar (B569324) medium that does not contain the anti-fungal agent.
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any viable fungal cells.
-
Observation: The MFC is the lowest concentration of the anti-fungal agent from which no fungal growth occurs on the subculture plates.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for the effective application of any preservative.
As illustrated, this compound primarily acts by disrupting the cell membrane. Potassium sorbate and sodium benzoate also affect the cell membrane and inhibit essential enzymes. Natamycin has a more specific target, binding to ergosterol, a key component of the fungal cell membrane, which leads to membrane disruption and cell death.[9]
Conclusion
This compound presents a promising natural alternative for anti-fungal preservation. While existing literature supports its broad-spectrum activity, there is a clear need for more direct, quantitative comparative studies to delineate its efficacy against other natural preservatives like potassium sorbate, sodium benzoate, and natamycin. The data available for potassium sorbate, sodium benzoate, and natamycin demonstrate their effectiveness, particularly against common food spoilage fungi, with natamycin showing high potency at very low concentrations. The choice of preservative will ultimately depend on the specific application, including the target microorganisms, the pH of the product, and regulatory considerations. Further research focused on generating comparative MIC and MFC data for this compound will be invaluable for formulators seeking to make informed decisions on the most appropriate natural preservative for their products.
References
- 1. floranumina.love [floranumina.love]
- 2. la-saponaria.com [la-saponaria.com]
- 3. unless-cosmetics.com [unless-cosmetics.com]
- 4. uk.typology.com [uk.typology.com]
- 5. atamankimya.com [atamankimya.com]
- 6. us.typology.com [us.typology.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. The efficacy of sodium benzoate and potassium sorbate in inhibiting the growth of food fungi and bacteria - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 12. Extreme resistance to weak-acid preservatives in the spoilage yeast Zygosaccharomyces bailii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agrojournal.org [agrojournal.org]
- 14. researchgate.net [researchgate.net]
- 15. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of common food preservatives on mycelial growth and spore germination of Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. One of the significant applications of levulinic acid is its antimicrobial activity - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
A Comparative Guide to the Synergistic Antimicrobial Efficacy of Sodium Levulinate and Sodium Dodecyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the combined effects of sodium levulinate and sodium dodecyl sulfate (B86663) (SDS), drawing upon existing research primarily in the field of antimicrobial applications. While much of the available data focuses on levulinic acid, the precursor to this compound, the findings present a strong basis for exploring this combination in pharmaceutical formulations, particularly for its preservative and antimicrobial properties. Both levulinic acid and SDS are designated by the U.S. Food and Drug Administration (FDA) as Generally Recognized as Safe (GRAS) for specific uses, highlighting their potential for broader applications.
Synergistic Antimicrobial Action: An Overview
Individually, both levulinic acid and sodium dodecyl sulfate demonstrate limited antimicrobial efficacy. However, when combined, they exhibit a significant synergistic effect, leading to a potent antimicrobial intervention. This synergy is particularly effective against a range of foodborne pathogens. The anionic surfactant properties of SDS are believed to disrupt the outer membrane of bacteria, thereby facilitating the penetration of levulinic acid into the cell, which ultimately leads to inactivation. This combination's effectiveness is maintained even in the presence of organic materials, making it a robust option for various applications.
Quantitative Analysis of Antimicrobial Efficacy
The following tables summarize the quantitative data from various research studies, showcasing the log reduction of different microorganisms upon treatment with a combination of levulinic acid and SDS.
Table 1: Efficacy against Salmonella
| Food Matrix | Levulinic Acid Concentration | SDS Concentration | Treatment Time | Log Reduction (CFU/g) | Reference |
| Lettuce | 0.3% | 0.05% | 1 min | 4.2 | |
| In-shell Pecans | 2% | 0.05% | - | 3.4 | |
| Cantaloupe (Netted Rind) | 2% | 0.2% | - | 4.47 | |
| Cantaloupe (Stem Scar) | 2% | 0.2% | - | 1.53 |
Table 2: Efficacy against E. coli O157:H7
| Organism | Levulinic Acid Concentration | SDS Concentration | Incubation Time | Outcome | Reference |
| E. coli O157:H7 | Various | Various | 30 and 60 min | Highly sensitive |
Table 3: Efficacy against Other Microorganisms
| Food Matrix | Target Microorganism | Levulinic Acid Concentration | SDS Concentration | Log Reduction (CFU) | Reference |
| Strawberries | Enterococcus faecium, L. monocytogenes, Salmonella | - | - | >2.0 |
Table 4: Ineffectiveness against a Parasite
| Organism | Levulinic Acid Concentration | SDS Concentration | Incubation Time | Outcome | Reference |
| Cryptosporidium parvum oocysts | 2% - 3% | 1% - 2% | 30, 60, and 120 min | Viability unaffected | |
| Encephalitozoon intestinalis spores | Various | Various | 30 and 60 min | Not effective at inactivating spores |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the research.
Antimicrobial Efficacy on Produce (Lettuce)
-
Objective: To determine the reduction of Salmonella on lettuce.
-
Methodology:
-
Lettuce samples were inoculated with a known concentration of Salmonella.
-
The inoculated samples were then treated with a solution containing 0.3% levulinic acid and 0.05% SDS for 1 minute.
-
Following treatment, the surviving bacteria were enumerated using standard plating techniques.
-
The log reduction was calculated by comparing the bacterial count of the treated samples to the initial inoculum level.
-
In Vitro Inactivation of Parasites and Bacteria
-
Objective: To assess the efficacy of levulinic acid and SDS against Cryptosporidium parvum, Encephalitozoon intestinalis, and E. coli O157:H7.
-
Methodology:
-
Suspensions of C. parvum oocysts (10^5), E. intestinalis spores (10^6), and E. coli O157:H7 (10^7/ml) were prepared.
-
The microbial suspensions were treated with various concentrations and combinations of levulinic acid and SDS.
-
The treatment was carried out at 20 ± 2°C for exposure times of 30, 60, and 120 minutes.
-
The viability of C. parvum and E. intestinalis was determined by in vitro cultivation using HCT-8 and RK-13 cell lines, respectively.
-
The viability of E. coli O157:H7 was assessed to determine the reduction in viable cells.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating the antimicrobial synergy.
Caption: Proposed mechanism of synergistic antimicrobial action.
Caption: A typical experimental workflow for synergy testing.
Comparison with Alternatives
In studies evaluating sanitizers for produce, the combination of levulinic acid and SDS has shown superior performance compared to traditional methods. For instance, a treatment of 2% levulinic acid plus 0.05% SDS resulted in a 3.4 log CFU/g reduction of Salmonella on in-shell pecans, compared to a 2.8-log CFU/g reduction by chlorinated water (1,000 mg/ml). Similarly, on the netted rind of cantaloupes, 2% levulinic acid plus 0.2% SDS achieved a 4.47 log CFU/g reduction of Salmonella, significantly higher than the 2.50 log CFU/g reduction seen with chlorine.
Implications for Drug Development
The potent, synergistic antimicrobial activity of this compound and SDS, coupled with their favorable safety profiles, suggests several potential applications in drug development:
-
Topical Formulations: The combination could serve as an effective antimicrobial preservative in creams, lotions, and gels.
-
Wound Care: Its efficacy against common pathogens could be beneficial in antiseptic washes or dressings.
-
Excipient for Poorly Soluble Drugs: SDS is a known solubilizing agent in pharmaceutical formulations. The addition of this compound could provide an antimicrobial benefit to such formulations.
Further research is warranted to explore these applications, including studies on the specific interactions between this compound, SDS, and active pharmaceutical ingredients, as well as an evaluation of their efficacy and safety in relevant in vitro and in vivo models.
Safety Operating Guide
Proper Disposal of Sodium Levulinate: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, scientists, and drug development professionals, this guide outlines the proper procedures for the disposal of sodium levulinate, ensuring compliance and environmental responsibility.
This compound, the sodium salt of levulinic acid, is increasingly utilized in various research and development applications. While not classified as a hazardous waste by the Environmental Protection Agency (EPA), proper disposal is crucial to maintain a safe laboratory environment and adhere to local regulations. This document provides a step-by-step guide for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[1] In case of dust formation, a NIOSH-approved respirator may be necessary.
-
Hazard Identification: this compound can be harmful if swallowed and may cause serious eye damage.[1] It is essential to avoid direct contact with eyes and skin.
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Quantitative Data for Disposal Assessment
The following table summarizes key quantitative data to aid in the assessment of appropriate disposal methods for this compound.
| Parameter | Value | Significance for Disposal |
| pH of Aqueous Solution | 4.0 - 6.0 | The slightly acidic nature of this compound solutions is a critical factor in determining the feasibility of drain disposal, as many municipalities have pH limits for wastewater discharge.[2][3][4] |
| Aquatic Toxicity (Levulinic Acid) | EC50 (Daphnia magna): >100 mg/L | While specific data for this compound is limited, data for the parent compound, levulinic acid, suggests low aquatic toxicity. This information helps in evaluating the environmental impact of residual amounts that may enter the wastewater system. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the concentration, quantity, and local regulations. The following workflow provides a decision-making framework.
Disposal Decision Workflow
Detailed Methodologies
1. Waste Characterization:
-
Determine if the this compound waste is pure or mixed with other chemicals.
-
If mixed with any substance classified as hazardous waste by the EPA or local authorities, the entire mixture must be treated as hazardous waste.
2. Consultation of Local Regulations:
-
Thoroughly review your institution's chemical hygiene plan and local wastewater and solid waste regulations. These regulations will dictate the permissible disposal routes and any specific requirements.
3. Disposal of Non-Hazardous this compound:
-
For Small Quantities of Aqueous Solutions:
-
Neutralization (if required): Check the pH of the solution. If your local regulations require a specific pH range for drain disposal (often between 5.5 and 9.5), adjust the pH using a suitable acid or base.
-
Dilution: Dilute the solution with at least 20 parts water.
-
Disposal: Slowly pour the diluted solution down a sanitary sewer drain, followed by flushing with a large volume of water.
-
-
For Solid this compound:
-
Small Quantities: If permitted by local regulations, small amounts of solid, non-hazardous this compound can be securely sealed in a container, clearly labeled, and disposed of in the regular trash.
-
Large Quantities or if Trash Disposal is Prohibited: For larger quantities, or if local regulations prohibit the disposal of chemicals in the trash, contact a licensed professional waste disposal service.
-
-
Professional Disposal:
-
Container Selection: Collect the waste in a chemically compatible container. High-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers are generally suitable.[5][6][7][8][9][10][11][12][13][14]
-
Labeling: Clearly label the container with "this compound Waste" and any other components.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's environmental health and safety department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
4. Disposal of Contaminated Materials:
-
Any materials, such as paper towels or PPE, that are grossly contaminated with this compound should be collected in a sealed bag and disposed of according to your institution's policy for chemically contaminated solid waste.
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., water) before recycling or disposal. The rinsate should be collected and disposed of as described above.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. poetryskincare.com.au [poetryskincare.com.au]
- 4. newdirections.com.au [newdirections.com.au]
- 5. Chemical compatibility table with polypropylene - DUPLATION [duplacao.com.br]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 9. cipax.com [cipax.com]
- 10. descoasia.com [descoasia.com]
- 11. industrialspec.com [industrialspec.com]
- 12. astisensor.com [astisensor.com]
- 13. celltreat.com [celltreat.com]
- 14. professionalplastics.com [professionalplastics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
